Maleimide
Description
Structure
3D Structure
Propriétés
IUPAC Name |
pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2/c6-3-1-2-4(7)5-3/h1-2H,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEHTFAAVSWFBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25721-74-8, Array | |
| Record name | 1H-Pyrrole-2,5-dione, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25721-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3049417 | |
| Record name | Maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Maleimide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20725 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57264359 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Vapor Pressure |
0.00000277 [mmHg] | |
| Record name | Maleimide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20725 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
541-59-3 | |
| Record name | Maleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=541-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MALEIMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13684 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrrole-2,5-dione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Maleimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.990 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MALEIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2519R1UGP8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
maleimide chemistry basics for biochemists
An In-depth Technical Guide to Maleimide Chemistry for Biochemists
Introduction
This compound-based bioconjugation is a cornerstone technique in biochemistry, enabling the precise, covalent linkage of molecules such as fluorescent dyes, polyethylene glycol (PEG), and cytotoxic drugs to proteins, peptides, and other biomolecules.[1][] The remarkable efficiency and high selectivity of the this compound group for free sulfhydryl (thiol) groups, typically found in cysteine residues, make it an invaluable tool for creating antibody-drug conjugates (ADCs), labeled proteins for imaging, and hydrogels for tissue engineering.[][3][4]
This guide provides a comprehensive overview of the fundamental principles of this compound chemistry, reaction kinetics, stability considerations, and common side reactions. It includes detailed experimental protocols and troubleshooting advice tailored for researchers, scientists, and drug development professionals to facilitate the successful design and execution of this compound-based conjugation strategies.
Core Chemistry: The Thiol-Maleimide Reaction
The reaction between a this compound and a thiol proceeds via a Michael addition mechanism, where the nucleophilic thiol group attacks one of the electron-deficient carbons of the this compound's double bond.[1][3] This forms a stable, covalent thioether bond, yielding a thiosuccinimide product.[5] This reaction is highly efficient and can proceed under mild, physiological conditions, often without the need for a catalyst, particularly in polar solvents like water, DMSO, or DMF that promote the formation of the reactive thiolate ion.[1][5]
Caption: The thiol-maleimide reaction mechanism.
Kinetics and Selectivity
The thiol-maleimide reaction is exceptionally rapid and selective under specific pH conditions.[6] The optimal pH range for achieving high chemoselectivity for thiols over other nucleophilic groups, such as amines, is between 6.5 and 7.5.[5][7] Within this window, the reaction with thiols is approximately 1,000 times faster than with amines.[1][5] The reaction rate can be decelerated by lowering the pH or buffer concentration.[8]
Above pH 7.5, the selectivity for thiols diminishes, and competitive reaction with primary amines, such as the ε-amino group of lysine residues, becomes significant.[5][7] Conversely, at pH values below 6.5, the rate of the desired thiol-maleimide reaction decreases.
Quantitative Data on Reaction Parameters
The efficiency and outcome of a this compound conjugation reaction are critically dependent on several parameters, most notably pH.
| Parameter | pH 6.5 - 7.5 | pH > 7.5 | pH > 8.5 | Reference |
| Primary Target | Sulfhydryl (Thiol) Groups | Sulfhydryl & Primary Amine Groups | Primary Amine Groups | [5][7] |
| Thiol Reaction Rate | Optimal | Fast | Fast | [5] |
| Amine Reaction Rate | Very Slow (~1000x slower than thiol) | Increases, becomes competitive | Favored over thiol reaction | [5][7] |
| This compound Hydrolysis Rate | Slow | Increases | Increases significantly | [5][7][9] |
| Recommendation | Ideal for thiol-specific conjugation | Loss of selectivity | Avoid for thiol-specific conjugation | [7] |
Table 1: Influence of pH on this compound Reaction Specificity and Rates.
The stability of both the this compound reagent prior to conjugation and the resulting thiosuccinimide adduct is a crucial consideration for the success and reliability of the final bioconjugate.
| Moiety | Condition | Stability Issue | Mitigation Strategy | Reference |
| This compound Group | Aqueous solution, increasing pH | Hydrolysis to a non-reactive maleamic acid | Prepare aqueous solutions immediately before use; store stock in dry DMSO/DMF at -20°C. | [1][5][9] |
| Thiosuccinimide Adduct | Physiological conditions (in vivo) | Retro-Michael reaction leading to thiol exchange with molecules like glutathione. | Induce hydrolysis of the thiosuccinimide ring post-conjugation (e.g., pH 8.5-9.0) to form a stable, ring-opened structure. | [5][9][10][11][12] |
| Thiosuccinimide Adduct | N-terminal Cysteine, pH ≥ 7.3 | Thiazine Rearrangement | Perform conjugation at acidic pH (~5.0) or acetylate the N-terminal amine. Avoid using an N-terminal cysteine if possible. | [3][6] |
Table 2: Stability of Maleimides and Thiol-Maleimide Adducts.
Common Side Reactions and Mitigation Strategies
While highly effective, this compound chemistry is susceptible to several side reactions that can impact yield, purity, and conjugate stability.
// Main Reactants ProteinThiol [label="Protein with Cysteine\n(-SH)", fillcolor="#F1F3F4", shape=ellipse]; MaleimideReagent [label="this compound Reagent", fillcolor="#F1F3F4", shape=ellipse];
// Central Reaction Node Conjugation [label="Thiol-Maleimide Reaction\n(pH 6.5 - 7.5)", fillcolor="#FFFFFF", shape=box, style="dashed,rounded", penwidth=2, pencolor="#4285F4"];
// Desired Product DesiredProduct [label="Desired Thiosuccinimide\nAdduct", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];
// Side Reactions & Products Hydrolysis [label="this compound Hydrolysis\n(Inactive Maleamic Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; AmineReaction [label="Reaction with Amines\n(Lysine Adduct)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; RetroMichael [label="Retro-Michael Reaction\n(Thiol Exchange)", fillcolor="#FBBC05", fontcolor="#202124", shape=box]; Thiazine [label="Thiazine Rearrangement\n(N-terminal Cys)", fillcolor="#FBBC05", fontcolor="#202124", shape=box];
// Influencing Factors HighpH [label="High pH (>7.5)", shape=plaintext, fontcolor="#EA4335"]; N_Term_Cys [label="N-Terminal Cysteine", shape=plaintext, fontcolor="#FBBC05"]; Aqueous [label="Aqueous Buffer", shape=plaintext, fontcolor="#5F6368"]; FreeThiols [label="Excess Free Thiols\n(e.g., Glutathione)", shape=plaintext, fontcolor="#FBBC05"];
// Connections ProteinThiol -> Conjugation; MaleimideReagent -> Conjugation; Conjugation -> DesiredProduct [label="Desired Pathway", color="#34A853", penwidth=2];
MaleimideReagent -> Hydrolysis [label="Side Reaction", style=dashed]; Aqueous -> Hydrolysis [style=dotted, arrowhead=none]; HighpH -> Hydrolysis [style=dotted, arrowhead=none];
Conjugation -> AmineReaction [label="Side Reaction", style=dashed]; HighpH -> AmineReaction [style=dotted, arrowhead=none];
DesiredProduct -> RetroMichael [label="Instability", style=dashed]; FreeThiols -> RetroMichael [style=dotted, arrowhead=none];
DesiredProduct -> Thiazine [label="Instability", style=dashed]; N_Term_Cys -> Thiazine [style=dotted, arrowhead=none]; HighpH -> Thiazine [style=dotted, arrowhead=none]; } }
Caption: Key factors and side reactions in this compound chemistry.
-
This compound Hydrolysis : In aqueous solutions, the this compound ring can be hydrolyzed to form a non-reactive maleamic acid, rendering the reagent inactive.[5] This process is accelerated at higher pH.[7][9] To prevent this, this compound reagents should be stored in a dry, biocompatible organic solvent like DMSO or DMF, and aqueous solutions should be prepared immediately before use.[5][9]
-
Reaction with Amines : At pH values above 7.5, maleimides lose their specificity for thiols and can react with primary amines, such as those on lysine residues.[5] This can lead to a heterogeneous mixture of products. Maintaining the reaction pH between 6.5 and 7.5 is critical to minimize this side reaction.[7]
-
Retro-Michael Reaction (Thiol Exchange) : The thioether bond formed in the thiosuccinimide adduct is not completely stable and can undergo a retro-Michael reaction, especially in environments with a high concentration of other thiols, such as glutathione in vivo.[10][12] This can lead to the transfer of the conjugated payload to other molecules, causing off-target effects.[5][13] To create a permanently stable linkage, the thiosuccinimide ring can be intentionally hydrolyzed post-conjugation by briefly raising the pH, which opens the ring to form a stable succinamic acid thioether.[5][11]
-
Thiazine Rearrangement : When a this compound is conjugated to a peptide or protein via an unprotected N-terminal cysteine, the resulting product is susceptible to an intramolecular rearrangement.[3] The N-terminal amine attacks the succinimide carbonyl, leading to the formation of a stable six-membered thiazine ring.[3][6] This side reaction is more pronounced at neutral and basic pH.[3][6] It can be prevented by performing the conjugation at an acidic pH (around 5.0) or by acetylating the N-terminal amine prior to conjugation.[3][6]
Experimental Protocols
Protocol 1: General Protein Labeling with a this compound-Activated Dye
This protocol provides a general workflow for conjugating a this compound-functionalized molecule (e.g., a fluorescent dye) to a protein containing cysteine residues.
Caption: Step-by-step workflow for protein labeling.
1. Reagent Preparation:
-
Conjugation Buffer: Prepare a degassed, thiol-free buffer with a pH of 7.0-7.5. Suitable buffers include phosphate-buffered saline (PBS), Tris, or HEPES.[14] Degassing can be achieved by vacuum application or by bubbling with an inert gas like nitrogen or argon.[14][15]
-
Protein Solution: Dissolve the protein to be labeled in the conjugation buffer at a concentration of 1-10 mg/mL.[14][15]
-
This compound Stock Solution: Prepare a 10 mM stock solution of the this compound reagent in an anhydrous, biocompatible solvent such as DMSO or DMF.[16] This solution should be prepared fresh. Unused stock can be stored at -20°C for up to a month if sealed tightly to prevent moisture contamination.
2. Reduction of Disulfide Bonds (Optional):
-
Many cysteine residues in proteins exist as oxidized disulfide bridges, which do not react with maleimides.[14]
-
To make these cysteines available for conjugation, add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.[9]
-
Incubate the mixture for 20-30 minutes at room temperature.[9] TCEP is advantageous as it does not contain a thiol and therefore does not need to be removed prior to adding the this compound reagent.[7] If using DTT or BME, they must be completely removed via a desalting column before proceeding.[7]
3. Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of the this compound reagent over the protein.[16] This ratio may require optimization for specific proteins.[17]
-
Mix gently and incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
4. Purification:
-
Remove unreacted this compound reagent and byproducts from the labeled protein conjugate.
-
Common methods include size-exclusion chromatography (e.g., desalting columns, gel filtration), dialysis, or HPLC.[14][15]
5. Characterization and Storage:
-
Determine the Degree of Labeling (DOL), which is the average number of dye molecules per protein. This is typically calculated using the absorbance of the protein (at 280 nm) and the dye (at its Amax), applying a correction factor for the dye's absorbance at 280 nm.
-
For long-term storage, add a stabilizing protein like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01-0.03%).[16] Store the conjugate protected from light at 4°C or, with 50% glycerol, at -20°C.[16]
Protocol 2: Post-Conjugation Stabilization via Induced Hydrolysis
This protocol is designed to increase the in vivo stability of the thiol-maleimide linkage by converting the reversible thiosuccinimide adduct into a stable, ring-opened structure.[9]
1. Perform Conjugation:
-
Follow steps 1-4 of the General Protein Labeling protocol to form the thiosuccinimide conjugate and purify it from excess unreacted this compound reagent.
2. Induce Hydrolysis:
-
Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer or a dilute base.[9]
-
Incubate the solution at room temperature or 37°C.[9]
3. Monitor Reaction:
-
Monitor the progress of the ring-opening reaction by mass spectrometry until the hydrolysis is complete. The mass of the conjugate will increase by 18 Da (the mass of water).
4. Finalize and Store:
-
Once hydrolysis is complete, re-neutralize the solution to a physiological pH (7.0-7.5) for storage or downstream applications.[9]
-
Store the stabilized conjugate as described in the previous protocol.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) | Reference |
| Low/No Conjugation Efficiency | Hydrolyzed this compound: Reagent was inactivated by moisture or prolonged exposure to aqueous buffer. | Prepare fresh this compound stock solution in anhydrous DMSO/DMF immediately before use. | [9] |
| Oxidized/Inaccessible Cysteines: Target thiol groups are in disulfide bonds or buried within the protein structure. | Perform a pre-reduction step with TCEP. Consider using a denaturant if cysteines are buried (may affect protein activity). | [9] | |
| Incorrect pH: Reaction pH is too low (<6.5), slowing the reaction rate. | Ensure the reaction buffer pH is between 6.5 and 7.5. | [9] | |
| Protein Aggregation/Precipitation | Hydrophobicity: The conjugated molecule is hydrophobic, reducing the solubility of the protein conjugate. | Use this compound reagents with hydrophilic linkers (e.g., PEG). Lower the protein concentration during the reaction. | [17] |
| Over-modification: Too many molecules have been conjugated to the protein, altering its surface properties. | Reduce the molar excess of the this compound reagent used in the reaction. Optimize the molar ratio. | [17] | |
| Heterogeneous Product | Reaction with Amines: Reaction pH was too high (>7.5), leading to non-specific labeling of lysine residues. | Strictly maintain the reaction pH between 6.5 and 7.5. | [5][17] |
| Incomplete Reaction: Reaction time was insufficient. | Increase the incubation time or the molar excess of the this compound reagent. | [17] |
Table 3: Common Problems and Solutions in this compound Conjugation.
Conclusion
This compound chemistry offers a powerful and versatile method for the site-specific modification of biomolecules. Its high selectivity for cysteine residues under mild conditions has made it a staple in fields ranging from basic research to therapeutic development.[1] However, a thorough understanding of the underlying chemistry, including reaction kinetics, stability, and potential side reactions, is paramount for success. By carefully controlling reaction parameters, particularly pH, and implementing strategies to mitigate instability, researchers can harness the full potential of this chemistry to produce well-defined, stable, and functional bioconjugates.[1][9]
References
- 1. Mastering this compound Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Sequence sensitivity and pH dependence of this compound conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. DSpace [scholarworks.umass.edu]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tunable degradation of this compound-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. lumiprobe.com [lumiprobe.com]
- 15. This compound labeling of thiolated biomolecules [biosyn.com]
- 16. biotium.com [biotium.com]
- 17. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Maleimide-Thiol Reaction Mechanism
For Researchers, Scientists, and Drug Development Professionals
The conjugation of molecules to proteins and other biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. Among the various bioconjugation techniques, the maleimide-thiol reaction stands out for its high specificity, efficiency, and mild reaction conditions. This guide provides a comprehensive overview of the core principles of the this compound-thiol reaction, including its mechanism, kinetics, and practical considerations for its application in research and drug development.
The Core Reaction: A Michael Addition
The fundamental mechanism of the this compound-thiol reaction is a Michael addition. In this reaction, a thiol group (typically from a cysteine residue in a protein or peptide) acts as a nucleophile and attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond in the this compound ring. This nucleophilic attack results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[1][2][3] The reaction is highly efficient due to the ring strain and the electron-withdrawing nature of the two adjacent carbonyl groups in the this compound ring, which activates the double bond for nucleophilic attack.[3]
This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[2] At a neutral pH of 7.0, the reaction rate of this compound with thiols is approximately 1,000 times faster than its reaction with amines, another common nucleophilic group found in biomolecules.[2]
Caption: The Michael addition mechanism of the this compound-thiol reaction.
Quantitative Aspects of the Reaction
The efficiency and outcome of the this compound-thiol reaction are influenced by several factors, including pH, temperature, and the specific reactants involved. Understanding these quantitative aspects is crucial for optimizing conjugation protocols.
Effect of pH on Reaction Rate and Specificity
The pH of the reaction medium is a critical parameter. The optimal pH range for the this compound-thiol reaction is between 6.5 and 7.5.[2] Below pH 6.5, the thiol group is predominantly protonated, reducing its nucleophilicity and thus slowing down the reaction rate. Above pH 7.5, the this compound group becomes increasingly susceptible to hydrolysis, and the reaction with primary amines (e.g., lysine residues) becomes more competitive, leading to a loss of selectivity.[2]
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, this compound hydrolysis |
Table 1: Effect of pH on this compound-Thiol Reaction Characteristics.
Reaction Kinetics
The this compound-thiol reaction generally follows second-order kinetics. The rate of the reaction is dependent on the concentration of both the thiol and the this compound. The pseudo-first-order rate constants for the retro-Michael reaction of some this compound-thiol adducts have been reported to be in the range of 0.031 to 0.039 h⁻¹.[4]
| Thiol | N-Substituent of this compound | Half-life of Conversion (in presence of Glutathione) |
| 4-mercaptophenylacetic acid (pKa 6.6) | N-ethyl this compound | 18 h |
| 4-mercaptophenylacetic acid (pKa 6.6) | N-phenyl this compound | 3.1 h |
| 4-mercaptohydrocinnamic acid (pKa 7.0) | N-substituted maleimides | 3.6 h to 258 h |
| N-acetyl-L-cysteine (pKa 9.5) | N-substituted maleimides | 3.6 h to 258 h |
Table 2: Half-lives of conversion for various this compound-thiol adducts, indicating the influence of thiol pKa and this compound structure on the retro-Michael reaction.[5]
Stability of the Thioether Adduct and Side Reactions
While the thiosuccinimide adduct is generally considered stable, it can undergo two primary side reactions: hydrolysis of the this compound ring and a retro-Michael reaction.
This compound Hydrolysis: The this compound ring can undergo hydrolysis, especially at alkaline pH, to form a non-reactive maleamic acid.[2] This side reaction can compete with the desired thiol conjugation. The rate of hydrolysis is dependent on the N-substituent of the this compound. For instance, N-phenyl maleimides hydrolyze significantly faster than N-alkyl maleimides.[6]
| This compound Derivative | pH | Temperature (°C) | Half-life of Hydrolysis |
| N-phenyl this compound (unconjugated) | 7.4 | 37 | ~55 minutes |
| N-fluorophenyl this compound (unconjugated) | 7.4 | 37 | 28 minutes |
| N-alkyl thiosuccinimide (conjugated) | 7.4 | 37 | 27 hours |
| N-aryl thiosuccinimide (conjugated) | 7.4 | 37 | 1.5 hours |
| N-fluorophenyl thiosuccinimide (conjugated) | 7.4 | 37 | 0.7 hours |
Table 3: Half-lives of hydrolysis for various this compound derivatives.[6]
Retro-Michael Reaction: The this compound-thiol adduct can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This is particularly relevant in biological systems with high concentrations of other thiols, such as glutathione.[2] The rate of this reverse reaction is influenced by the structure of the original thiol and the this compound.[5]
Experimental Protocols
Precise and reproducible results in this compound-thiol conjugations require carefully designed and executed experimental protocols.
General Protocol for Protein Labeling with a this compound Dye
This protocol outlines the general steps for labeling a thiol-containing protein with a this compound-functionalized fluorescent dye.
Materials:
-
Thiol-containing protein (e.g., antibody)
-
This compound-activated fluorescent dye
-
Degassed conjugation buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)
-
Reducing agent (e.g., TCEP - tris(2-carboxyethyl)phosphine) (optional)
-
Anhydrous DMSO or DMF
-
Purification column (e.g., gel filtration or desalting column)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If the protein's thiol groups are involved in disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature to expose the free thiols.[7]
-
Dye Preparation: Prepare a 10 mM stock solution of the this compound dye in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the dye stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[8]
-
Purification: Remove the excess, unreacted dye from the protein-dye conjugate using a suitable purification method such as gel filtration or dialysis.[9]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its maximum absorbance wavelength).
Caption: A typical experimental workflow for protein labeling via this compound-thiol chemistry.
Characterization by HPLC and Mass Spectrometry
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful technique to monitor the progress of the conjugation reaction and to purify the final conjugate.
-
Column: C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient runs from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: UV detector at 280 nm (for protein) and the specific wavelength for the conjugated molecule. Unconjugated protein, unreacted this compound reagent, and the final conjugate will have different retention times, allowing for their separation and quantification.[9]
Mass Spectrometry (MS): Mass spectrometry is used to confirm the successful conjugation and to determine the number of molecules conjugated per protein (e.g., drug-to-antibody ratio, DAR).
-
Technique: Electrospray Ionization (ESI) is commonly used.
-
Sample Preparation: The purified conjugate is desalted to remove non-volatile salts.
-
Analysis: The mass of the conjugate will be the sum of the mass of the protein and the mass of the attached molecule(s). The distribution of peaks can reveal the heterogeneity of the conjugation.[7][10]
Monitoring the Reaction by NMR Spectroscopy
Real-time monitoring of the this compound-thiol reaction can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Sample Preparation: The reaction is carried out directly in an NMR tube using a deuterated solvent.
-
Acquisition: A series of 1D ¹H NMR spectra are acquired at regular time intervals.
-
Analysis: The disappearance of the characteristic proton signals of the this compound double bond (typically around 6.8 ppm) and the appearance of new signals corresponding to the thioether adduct can be monitored to determine the reaction kinetics.[11][12]
Applications in Drug Development
The this compound-thiol reaction is extensively used in the development of targeted therapeutics, most notably Antibody-Drug Conjugates (ADCs). In a typical ADC, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The this compound chemistry allows for the site-specific attachment of the drug to cysteine residues on the antibody, creating a stable and effective therapeutic agent.[3] The stability of the this compound-thiol linkage is a critical factor in the efficacy and safety of ADCs, as premature release of the cytotoxic payload can lead to off-target toxicity.[6]
Conclusion
The this compound-thiol reaction is a robust and versatile tool for the site-specific modification of biomolecules. Its high selectivity, rapid kinetics, and mild reaction conditions make it an invaluable technique in academic research and the pharmaceutical industry. A thorough understanding of the reaction mechanism, quantitative parameters, and potential side reactions is essential for the successful design and implementation of bioconjugation strategies, ultimately leading to the development of novel diagnostics and therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. vectorlabs.com [vectorlabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reversible this compound–thiol adducts yield glutathione-sensitive poly(ethylene glycol)–heparin hydrogels - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Kinetics study of degradation of this compound-thiol conjugates in reducing environments [udspace.udel.edu]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. kinampark.com [kinampark.com]
- 8. resources.tocris.com [resources.tocris.com]
- 9. benchchem.com [benchchem.com]
- 10. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
An In-depth Technical Guide to the Properties of Maleimide and Its Derivatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maleimides are a class of organic compounds characterized by the pyrrole-2,5-dione core structure.[1] This unsaturated imide has become an indispensable tool in organic synthesis, polymer science, and particularly in the realm of bioconjugation and pharmaceutical development.[2] The significant utility of maleimides stems from their unique reactivity, primarily the electrophilic nature of the carbon-carbon double bond, which makes them highly susceptible to nucleophilic attack.[3] This reactivity, combined with their stability and the commercial availability of a wide range of N-functionalized derivatives, has established maleimides as privileged reagents for the site-selective modification of biomolecules and the construction of complex molecular architectures.[4] Prominent applications include the development of antibody-drug conjugates (ADCs) like Adcetris®, used in cancer therapy, and the creation of advanced polymer materials.[4]
This guide provides a comprehensive overview of the core properties of maleimides and their derivatives, focusing on their reactivity in key organic transformations, with a special emphasis on their application in bioconjugation. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a practical resource for professionals in the field.
Core Properties and Reactivity
The reactivity of the maleimide core is dominated by its electron-deficient double bond, which is activated by the two adjacent carbonyl groups. This makes it an excellent Michael acceptor and a reactive dienophile in Diels-Alder reactions.[1][5]
Thiol-Maleimide Michael Addition
The most prominent reaction of maleimides is the Michael addition with thiols, particularly the sulfhydryl group of cysteine residues in proteins.[6] This reaction is highly efficient and chemoselective, proceeding rapidly under mild, physiological conditions (typically pH 6.5-7.5) to form a stable thioether bond.[3][7] At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[3] The reaction is considered a "click" reaction due to its high yield, operational simplicity, and lack of byproducts.[3][6]
However, the stability of the resulting thiosuccinimide adduct can be a concern. It is susceptible to a retro-Michael reaction, which can lead to the exchange of the this compound conjugate with other thiols, a phenomenon observed in vivo with molecules like serum albumin.[3][8] Additionally, the this compound ring itself can undergo hydrolysis, especially at pH values above 7.5, rendering it unreactive towards thiols.[3] Recent strategies have focused on developing this compound derivatives that form more stable adducts to overcome these limitations.[9]
Diels-Alder Cycloaddition
Maleimides are effective dienophiles in [4+2] Diels-Alder cycloaddition reactions, reacting with conjugated dienes to form stable six-membered rings.[10] This reaction is also utilized in bioconjugation, providing an alternative to the thiol-Michael addition with the advantage of forming a more stable linkage.[11][12] The reaction between furan and this compound derivatives is a notable example, often being reversible and allowing for dynamic covalent chemistry applications.[13] The reaction rates can be suitable for antibody-drug conjugate production, and the resulting cycloadducts have shown greater stability in serum compared to their thioether counterparts.[11]
Quantitative Data Summary
The efficiency of this compound reactions is highly dependent on the specific derivatives, substrates, and reaction conditions. Below is a summary of representative quantitative data from the literature.
| Reaction Type | Reactants | Conditions | Rate Constant / Yield | Reference |
| Thiol-Michael Addition | N-aryl maleimides + N-acetyl-L-cysteine | Semi-aqueous media | 80-96% Yield | [8] |
| Thiol-Michael Addition | This compound-NPs + cRGDfK peptide | 10 mM HEPES, pH 7.0, RT, 30 min | 84 ± 4% Conjugation Efficiency | [14] |
| Thiol-Michael Addition | This compound-NPs + 11A4 nanobody | PBS, pH 7.4, RT, 2 h | 58 ± 12% Conjugation Efficiency | [14] |
| Diels-Alder Cycloaddition | Antibody-diene + vcMMAE (this compound drug-linker) | Aqueous buffer | 2.6–77 M⁻¹s⁻¹ | [11] |
Applications in Drug Development and Bioconjugation
The selective reactivity of maleimides with thiols has made them a cornerstone of bioconjugation chemistry, particularly for the site-specific modification of proteins at cysteine residues.[7]
Antibody-Drug Conjugates (ADCs)
This compound chemistry is extensively used to link potent cytotoxic drugs to monoclonal antibodies, creating ADCs that can selectively deliver a therapeutic payload to target cells, such as cancer cells.[15] This targeted delivery enhances the therapeutic window of the drug by increasing its efficacy and reducing systemic toxicity.[15]
Covalent Inhibitors
This compound derivatives are also designed as targeted covalent inhibitors (TCIs).[16] These molecules first bind non-covalently to their protein target and are then positioned to form a permanent covalent bond with a nearby nucleophilic residue (often a cysteine), leading to irreversible inhibition of the protein's function.[16][17] This approach can lead to high potency and prolonged duration of action.[17]
Experimental Protocols
General Protocol for this compound Conjugation to a Protein
This protocol provides a general workflow for labeling a thiol-containing protein with a this compound-functionalized molecule (e.g., a fluorescent dye).[14][18][19]
Materials:
-
Thiol-containing protein
-
This compound-functionalized reagent (e.g., dye, drug)
-
Degassed, amine-free buffer (e.g., PBS, HEPES, Tris), pH 7.0-7.5[18]
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide reduction)[19]
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[18]
-
Purification system (e.g., size-exclusion chromatography column)[20]
Procedure:
-
Protein Preparation : Dissolve the protein to be labeled in the degassed buffer to a concentration of 1-10 mg/mL.[18][21] The buffer must be free of extraneous thiols.
-
(Optional) Reduction of Disulfides : If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 50 to 100-fold molar excess of TCEP to the protein solution.[22] Incubate for 20-30 minutes at room temperature.[19]
-
This compound Reagent Preparation : Immediately before use, dissolve the this compound reagent in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 1-10 mg in 100 µL).[14][18]
-
Conjugation Reaction : While gently stirring, add the this compound stock solution to the protein solution. A 10 to 20-fold molar excess of the this compound reagent is typically recommended to ensure efficient labeling.[14][19]
-
Incubation : Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[19][20] The reaction vial should be protected from light, especially when using fluorescent maleimides.
-
Purification : Remove the unreacted this compound reagent from the protein conjugate. Size-exclusion chromatography (e.g., a Sephadex column) is a common and effective method.[20] Dialysis or HPLC can also be used.[18]
-
Characterization : Determine the concentration of the purified conjugate and the degree of labeling (DOL), which is the average number of this compound molecules conjugated per protein. This can often be calculated using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the conjugated molecule at its specific maximum absorbance wavelength.[19]
Conclusion
This compound and its derivatives are powerful and versatile reagents in modern organic synthesis and chemical biology. Their predictable and highly selective reactivity with thiols, coupled with their utility in Diels-Alder reactions, has cemented their role in the construction of well-defined bioconjugates, therapeutics, and advanced materials. While challenges such as adduct stability remain an active area of research, ongoing innovations in the design of novel this compound structures continue to expand their capabilities. A thorough understanding of their properties, reaction kinetics, and experimental considerations, as outlined in this guide, is crucial for leveraging their full potential in research and development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Covalent Modification of Biomolecules through this compound-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maleimides Designed for Self-Assembly and Reactivity on Graphene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Furan and this compound undergo a Diels–Alder reaction at 25 °C to gi... | Study Prep in Pearson+ [pearson.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tuning the Diels-Alder Reaction for Bioconjugation to this compound Drug-Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dynamic Diels–Alder reactions of this compound–furan amphiphiles and their fluorescence ON/OFF behaviours - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. This compound labeling of thiolated biomolecules [biosyn.com]
- 15. nbinno.com [nbinno.com]
- 16. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]
- 17. baranlab.org [baranlab.org]
- 18. lumiprobe.com [lumiprobe.com]
- 19. Conjugation Protocol for Thiol Reactive (this compound) Dyes [bio-techne.com]
- 20. biotium.com [biotium.com]
- 21. broadpharm.com [broadpharm.com]
- 22. benchchem.com [benchchem.com]
The Cornerstone of Bioconjugation: A Technical Guide to Maleimide Structure and its Role
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the maleimide functional group stands as a pivotal tool for the precise and efficient covalent modification of biomolecules. Its unique reactivity towards sulfhydryl groups has made it an indispensable component in the development of antibody-drug conjugates (ADCs), protein labeling, and various diagnostic and therapeutic applications. This in-depth technical guide elucidates the core principles of this compound chemistry, providing a comprehensive overview of its structure, reaction mechanism, stability considerations, and practical applications in bioconjugation.
The this compound Functional Group: Structure and Reactivity
This compound is a cyclic imide with the chemical formula C₄H₃NO₂.[] Its structure consists of a five-membered ring containing two carbonyl groups adjacent to a nitrogen atom and a carbon-carbon double bond.[] This strained ring structure and the electron-withdrawing nature of the carbonyl groups render the double bond highly susceptible to nucleophilic attack, particularly through a Michael addition reaction.[2]
The key to this compound's utility in bioconjugation lies in its exceptional reactivity and high selectivity for thiol (sulfhydryl) groups, which are present in the side chains of cysteine residues in proteins.[3] This reaction, often referred to as thiol-maleimide "click" chemistry, proceeds rapidly under mild, near-neutral pH conditions (typically pH 6.5-7.5), forming a stable covalent thioether bond.[2][4] At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than its reaction with amines, highlighting its remarkable chemoselectivity.[3]
The Thiol-Maleimide Reaction: Mechanism and Kinetics
The conjugation of a this compound to a thiol-containing biomolecule proceeds via a nucleophilic Michael addition reaction. The thiolate anion (-S⁻), the deprotonated form of the thiol group, acts as the nucleophile and attacks one of the carbon atoms of the this compound's double bond. This leads to the formation of a stable thiosuccinimide linkage.[2]
Several factors influence the kinetics of this reaction:
-
pH: The reaction rate is pH-dependent, as the concentration of the reactive thiolate anion increases with pH. The optimal pH range is typically between 6.5 and 7.5 to ensure high selectivity for thiols over other nucleophilic groups like amines.[2]
-
Thiol pKa: The pKa of the thiol group influences the concentration of the thiolate anion at a given pH. Thiols with lower pKa values will have a higher proportion of the reactive thiolate form at neutral pH, leading to faster reaction rates.[5]
-
Solvent and Temperature: The reaction is generally performed in aqueous buffers, but the addition of organic co-solvents like DMSO or DMF can be used to dissolve hydrophobic this compound derivatives. The reaction can proceed efficiently at room temperature, although incubation at 4°C overnight is also common.[6]
Stability of this compound Conjugates: A Critical Consideration
While the thioether bond formed is generally stable, the thiosuccinimide ring itself can undergo two competing reactions in a physiological environment: hydrolysis and a retro-Michael reaction.[7]
-
Hydrolysis: The thiosuccinimide ring can be hydrolyzed, leading to the formation of a succinamic acid derivative. This ring-opened product is stable and resistant to the retro-Michael reaction. The rate of hydrolysis is influenced by the N-substituent on the this compound, with electron-withdrawing groups accelerating the process.[8]
-
Retro-Michael Reaction: This is a reversal of the initial conjugation reaction, where the thioether bond is cleaved, leading to deconjugation. This can result in the transfer of the conjugated payload to other thiol-containing molecules in the biological milieu, such as albumin or glutathione, a phenomenon known as "payload migration."[9]
The stability of the this compound conjugate is a critical parameter, particularly for in vivo applications like ADCs, as premature cleavage can lead to off-target toxicity and reduced therapeutic efficacy.[10]
Quantitative Data on this compound Bioconjugation
The following tables summarize key quantitative data related to the kinetics and stability of this compound-based bioconjugates.
| Parameter | Value/Range | Conditions | Reference(s) |
| Optimal pH Range | 6.5 - 7.5 | Aqueous buffer | [2][3] |
| Reaction Time | 2 hours to overnight | Room temperature or 4°C | [6] |
| This compound:Protein Molar Ratio | 10:1 to 20:1 | For antibody labeling | [11] |
| Reaction Rate (Thiol vs. Amine) | ~1,000 times faster for thiols | pH 7.0 | [3] |
| Conjugate | Condition | Half-life of Conversion | Reference(s) |
| 4-mercaptophenylacetic acid (MPA) + N-ethyl this compound (NEM) | Incubation with glutathione | 3.1 to 18 hours | [5] |
| 4-mercaptohydrocinnamic acid (MPP) + N-substituted maleimides | Incubation with glutathione | 3.6 to 258 hours | [5] |
| N-acetyl-l-cysteine (NAC) + N-substituted maleimides | Incubation with glutathione | 3.6 to 258 hours | [5] |
| Ring-opened N-substituted succinimide thioethers | - | Over two years | [8] |
| Thiosuccinimide-containing ADCs in plasma | In vivo | 50-75% payload loss in 7-14 days | [10] |
Experimental Protocols
General Protocol for this compound Labeling of an Antibody
This protocol provides a general guideline for the conjugation of a this compound-functionalized dye to an antibody. Optimization may be required for specific antibodies and dyes.
Materials:
-
Antibody solution (1-10 mg/mL in a suitable buffer)
-
This compound-functionalized dye (10 mM stock solution in anhydrous DMSO or DMF)
-
Degassed conjugation buffer (e.g., PBS, Tris, or HEPES at pH 7.0-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond reduction)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
-
Spectrophotometer
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in a degassed conjugation buffer.[12]
-
(Optional) Reduction of Disulfide Bonds: If targeting cysteines involved in disulfide bonds, add a 10-100 fold molar excess of TCEP to the antibody solution and incubate for 20-30 minutes at room temperature.
-
Dye Preparation: Allow the vial of this compound dye to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[6]
-
Conjugation Reaction: While gently stirring, add the this compound dye stock solution to the antibody solution to achieve a dye-to-protein molar ratio of 10:1 to 20:1.[11] Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.
-
Purification: Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with the desired storage buffer.[13]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the maximum absorbance wavelength of the dye.
Protocol for the Preparation of an Antibody-Drug Conjugate (ADC) using an SMCC Crosslinker
This protocol outlines the steps for creating an ADC using the heterobifunctional crosslinker SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
Materials:
-
Antibody solution (1-10 mg/mL in Amine Reaction Buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
SMCC crosslinker
-
Thiol-containing drug
-
Thiol Reaction Buffer
-
Quenching reagent (e.g., L-cysteine)
-
Purification system (e.g., size-exclusion chromatography, HPLC)[12]
Procedure:
-
Antibody Activation: React the antibody with a molar excess of SMCC in the Amine Reaction Buffer for a specified time to introduce this compound groups.[14]
-
Removal of Excess SMCC: Immediately purify the this compound-activated antibody using a desalting column to remove unreacted SMCC.[14]
-
Conjugation to Thiol-containing Drug: React the purified this compound-activated antibody with the thiol-containing drug in the Thiol Reaction Buffer.[14]
-
Quenching: Quench any unreacted this compound groups by adding a quenching reagent like L-cysteine.[14]
-
Purification and Characterization: Purify the resulting ADC using an appropriate chromatography method and characterize the final product to determine the drug-to-antibody ratio (DAR) and other quality attributes.[14]
Visualizing this compound Bioconjugation Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical transformations involved in this compound bioconjugation.
Caption: Thiol-Maleimide Michael Addition Reaction.
Caption: Stability and Degradation Pathways of Thiosuccinimide Conjugates.
Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis using SMCC.
Conclusion
This compound chemistry remains a cornerstone of modern bioconjugation, offering a robust and selective method for modifying biomolecules. Its application in the development of targeted therapeutics, particularly antibody-drug conjugates, continues to drive innovation in medicine. A thorough understanding of the this compound structure, its reaction mechanism, and the stability of the resulting conjugates is paramount for researchers and drug development professionals seeking to harness the full potential of this powerful chemical tool. By carefully controlling reaction conditions and considering the factors that influence conjugate stability, scientists can design and synthesize novel bioconjugates with enhanced efficacy and safety profiles.
References
- 2. Mastering this compound Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. researchgate.net [researchgate.net]
- 8. Long-term stabilization of this compound-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. benchchem.com [benchchem.com]
Synthesis of Novel Maleimide Derivatives for Research Applications: An In-depth Technical Guide
Introduction
Maleimides are a class of organic compounds that have become indispensable tools in chemical biology, drug development, and materials science. Their high reactivity and selectivity towards thiol groups, found in the cysteine residues of proteins, make them ideal reagents for bioconjugation. This technical guide provides an in-depth overview of the synthesis of novel maleimide derivatives and their diverse applications in research, with a focus on next-generation bioconjugation strategies, fluorescent probes, and therapeutic development.
Core Concepts in this compound Chemistry
The utility of maleimides is primarily centered around the Michael addition reaction between the this compound's carbon-carbon double bond and a thiol, forming a stable thioether bond.[1] This reaction is highly efficient and proceeds under mild, physiological conditions (pH 6.5-7.5), which is crucial for maintaining the integrity of biological macromolecules.[2] However, the stability of the resulting thiosuccinimide linkage can be a concern, as it is susceptible to retro-Michael reactions and thiol exchange, particularly in the presence of high concentrations of other thiols like glutathione in the cellular environment.[3][4] This has led to the development of "next-generation" maleimides and strategies to enhance the stability of the conjugate.
Synthesis of N-Substituted this compound Derivatives
The most common this compound derivatives used in research are N-substituted, where the nitrogen atom of the imide is attached to a linker, a drug, a probe, or another functional moiety.
General Synthesis of N-Aryl Maleimides
A common route for the synthesis of N-aryl maleimides involves a two-step process: the formation of a maleamic acid intermediate followed by cyclodehydration.[2][5]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Tunable degradation of this compound-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving the Stability of this compound–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
Foundational Principles of Maleimide Labeling in Proteomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies of maleimide-based labeling for the site-specific modification of proteins. This compound chemistry is a cornerstone of bioconjugation, enabling the precise attachment of a wide array of molecular tags—including fluorophores, biotin, and drug molecules—to cysteine residues. This guide will delve into the underlying chemical principles, detail critical experimental parameters, provide standardized protocols, and present quantitative data to empower researchers in proteomics and drug development to effectively utilize this powerful technique.
Core Principles of this compound Chemistry
This compound-based labeling targets the thiol group (-SH) of cysteine residues, which are relatively rare in proteins, allowing for highly specific modifications.[1] The reaction proceeds via a Michael addition, where the nucleophilic thiol group attacks one of the carbon atoms of the this compound's double bond.[2][3] This forms a stable, covalent thioether bond, securely linking the label to the protein.[4]
The high selectivity of maleimides for thiols is a key advantage, particularly within the physiological pH range of 6.5 to 7.5.[5] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, minimizing off-target labeling of lysine residues.[5][6] However, at pH values above 7.5, the reactivity with amines becomes more competitive, and the this compound group itself is susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid.[5]
It is crucial to note that maleimides react with free, reduced thiol groups.[7] In many proteins, cysteine residues exist as oxidized disulfide bonds (-S-S-), which are unreactive towards maleimides.[8][9] Therefore, a reduction step is often necessary prior to labeling to break these disulfide bonds and expose the reactive thiols.[8][9]
The Chemical Reaction: A Visual Representation
The fundamental reaction between a thiol group and a this compound is depicted below.
Key Factors Influencing Labeling Efficiency
The success of this compound labeling hinges on the careful control of several experimental parameters. Understanding and optimizing these factors is critical for achieving high efficiency and specificity.
pH
The pH of the reaction buffer is the most critical factor.[5]
-
pH 6.5 - 7.5: This is the optimal range for selective labeling of thiols.[5][6]
-
Below pH 6.5: The reaction rate slows significantly as the thiol group is more likely to be protonated and thus less nucleophilic.[5]
-
Above pH 7.5: The selectivity for thiols decreases due to competing reactions with primary amines (e.g., lysine residues).[5] The this compound ring also becomes susceptible to hydrolysis.[5]
Temperature and Reaction Time
Reactions are typically performed at room temperature (20-25°C) for 30 minutes to 2 hours, or at 4°C overnight (8-16 hours).[5] The lower temperature is often preferred for sensitive proteins to minimize degradation.[5]
Molar Ratio of Reactants
A molar excess of the this compound reagent is generally used to drive the reaction to completion.[5] A starting point is often a 10- to 20-fold molar excess of this compound to protein. However, the optimal ratio should be determined empirically for each protein. For saturation labeling, a 50- to 100-fold excess of this compound over cysteine residues may be required.[10]
Reducing Agents
To ensure the availability of free thiols, a reducing agent is often necessary. Tris(2-carboxyethyl)phosphine (TCEP) is a common choice as it is stable, odorless, and does not contain a thiol group that could react with the this compound.[1][8] Dithiothreitol (DTT) can also be used, but it must be removed before adding the this compound reagent, as it will compete for labeling.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound labeling reactions.
Table 1: Effect of pH on this compound-Thiol Reaction
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, this compound hydrolysis |
Data sourced from[5]
Table 2: Representative Reaction Conditions and Efficiencies
| This compound:Thiol Molar Ratio | Target Molecule | Conjugation Efficiency | Reaction Conditions | Reference |
| 2:1 | cRGDfK peptide | 84 ± 4% | 30 min, RT, 10 mM HEPES pH 7.0 | [4] |
| 5:1 | 11A4 nanobody | 58 ± 12% | 2 hours, RT, PBS pH 7.4 | [4] |
| 10:1 - 20:1 | General proteins | Recommended starting range | Varies | |
| 50:1 - 100:1 | Protein standards for saturation | Reproducible saturation | 30 min, pH 7.5 | [10] |
Experimental Protocols
This section provides a general, step-by-step protocol for labeling a protein with a this compound-functionalized dye.
General Experimental Workflow
The overall process for this compound labeling can be visualized as a multi-step workflow.
Detailed Protocol for Protein Labeling
This protocol is a general guideline and may require optimization for specific proteins and labels.
Materials:
-
Thiol-containing protein
-
This compound-functionalized reagent (e.g., fluorescent dye)
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed.[8][9]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Purification column (e.g., gel filtration)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.[8][9] The buffer should be free of any thiol-containing compounds.
-
Reduction of Disulfide Bonds (Optional): If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 100-fold molar excess of TCEP to the protein solution.[8][9][11] Incubate at room temperature for 20-30 minutes.[8][11]
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound reagent in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mM.[11]
-
Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve the desired molar ratio (a 10- to 20-fold molar excess of this compound is a good starting point). Add the this compound solution dropwise while gently stirring.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, protected from light if using a fluorescent dye.
-
Purification: Remove the unreacted this compound reagent by purifying the protein conjugate. Gel filtration chromatography is a common method.[8][9] Dialysis can also be used for water-soluble maleimides.[9]
-
Characterization: Determine the degree of labeling (DOL), which is the average number of label molecules conjugated to each protein molecule. This can often be calculated using the absorbance of the protein and the label.
Applications in Proteomics and Drug Development
This compound labeling is a versatile tool with numerous applications, including:
-
Fluorescent Labeling: Attaching fluorescent dyes to proteins for visualization in microscopy, flow cytometry, and western blotting.[12]
-
Quantitative Proteomics: Using isotope-coded this compound affinity tags (ICMATs) for the relative quantification of protein expression levels.[13][14][15]
-
Antibody-Drug Conjugates (ADCs): Linking potent cytotoxic drugs to antibodies for targeted cancer therapy.[3][]
-
Biophysical Studies: Labeling proteins with probes to study protein structure, function, and interactions.
-
Chemical Proteomics: Employing this compound-based probes to profile cysteine reactivity and identify sites of oxidative modification.[17][18]
Conclusion
This compound-based labeling is a robust and highly specific method for the modification of cysteine residues in proteins. A thorough understanding of the underlying chemistry and careful optimization of reaction conditions are paramount to achieving successful and reproducible results. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently apply this powerful technique in their proteomics and drug development endeavors.
References
- 1. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. Mastering this compound Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. This compound labeling of thiolated biomolecules [biosyn.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
- 12. Quantitative proteomics by fluorescent labeling of cysteine residues using a set of two cyanine-based or three rhodamine-based dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isotope-Coded this compound Affinity Tags for Proteomics Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quantitative Proteome Analysis Using d-Labeled N-Ethylthis compound and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. This compound-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
maleimide stability and hydrolysis under different pH conditions
An In-depth Technical Guide to Maleimide Stability and Hydrolysis Under Different pH Conditions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Maleimides are highly valuable reagents in bioconjugation, prized for their rapid and specific reaction with thiol groups, typically from cysteine residues in proteins and peptides. This thiol-Michael addition reaction forms a stable thiosuccinimide linkage, which is fundamental to the creation of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules. However, the stability of both the this compound group and the resulting conjugate is critically dependent on pH. Understanding the kinetics and mechanisms of this compound hydrolysis is essential for optimizing conjugation strategies, ensuring the stability of the final product, and preventing off-target reactions. This guide provides a comprehensive overview of this compound stability across a range of pH conditions, detailing the chemical pathways, quantitative data on hydrolysis rates, and standard experimental protocols for stability assessment.
The Chemistry of this compound Conjugation and Instability
The primary reaction of a this compound is the Michael addition with a thiol (sulfhydryl group). This reaction is most efficient and chemoselective at a pH range of 6.5 to 7.5.[1][2][3] At this pH, the thiolate anion (S-), which is the reactive species, is present in sufficient concentration to react rapidly with the electron-deficient double bond of the this compound ring.[1]
However, the this compound ring and the resulting thiosuccinimide conjugate are susceptible to two main degradation pathways:
-
Hydrolysis of the this compound Ring: In aqueous solutions, the this compound ring can undergo hydrolysis, leading to a ring-opening event that forms a non-reactive maleamic acid derivative.[1][4] This reaction is irreversible and prevents any subsequent conjugation with thiols. The rate of this hydrolysis is highly pH-dependent, increasing significantly under alkaline conditions.[1][3]
-
Instability of the Thiosuccinimide Linkage: The thiosuccinimide bond formed post-conjugation is not always stable. It can undergo two competing reactions in a physiological environment:
-
Retro-Michael Reaction: This is a reversal of the initial conjugation, where the thioether bond cleaves, releasing the original thiol and this compound. The regenerated this compound can then react with other available thiols, such as glutathione in vivo, leading to "payload migration," which can compromise efficacy and cause off-target toxicity.[5][6]
-
Hydrolysis of the Thiosuccinimide Ring: The succinimide ring of the conjugate can be hydrolyzed to form a succinamic acid thioether. This ring-opened product is stable and resistant to the retro-Michael reaction, effectively locking the conjugate in place.[5][7][8] Therefore, promoting this hydrolysis post-conjugation can be a strategy to enhance long-term stability.[8]
-
The interplay between these pathways is governed by pH, temperature, and the specific molecular structure of the this compound and its conjugate.
pH-Dependent Stability and Hydrolysis Pathways
The stability of maleimides and their thiol adducts varies significantly across different pH ranges.
Acidic Conditions (pH < 6.5)
Under acidic conditions, both the unreacted this compound and the thiosuccinimide conjugate are generally stable.
-
This compound Reactivity: The rate of the desired thiol-maleimide reaction is significantly slower because the thiol group (pKa ~8.5) is predominantly protonated (-SH) and thus less nucleophilic.[9]
-
Hydrolysis: Ring-opening hydrolysis of the this compound is extremely slow.[10][11] For example, at pH 5.5, the hydrolysis is negligible, making it a suitable condition for storing this compound-functionalized molecules if the conjugation reaction is not desired.[10] The this compound-thiol adduct is also reported to be safe and stable at very low pH (2-3).[11]
Neutral Conditions (pH 6.5 - 7.5)
This range is the "sweet spot" for bioconjugation.
-
This compound Reactivity: This pH range offers the optimal balance for high chemoselectivity and rapid reaction rates. The concentration of the reactive thiolate anion is sufficient for efficient conjugation, while minimizing side reactions with other nucleophilic groups like amines.[1][3] At pH 7.0, the reaction of this compound with thiols is approximately 1,000 times faster than its reaction with amines.[1]
-
Hydrolysis: While optimal for conjugation, hydrolysis of both the this compound and the thiosuccinimide conjugate can still occur. The rate of hydrolysis increases as the pH approaches the upper end of this range. For some this compound derivatives, hydrolysis can be significant even at physiological pH 7.4.[12][13]
Alkaline Conditions (pH > 7.5)
In basic solutions, the stability of the this compound group is significantly compromised.
-
This compound Reactivity: The chemoselectivity for thiols is lost as the pH increases. Above pH 7.5, reaction with primary amines (e.g., from lysine residues) becomes a competitive side reaction.[1][3]
-
Hydrolysis: The rate of this compound ring hydrolysis increases dramatically.[3][4] This is due to the increased concentration of hydroxide ions (OH-), which act as a nucleophile, attacking the carbonyl carbons of the this compound ring.[14][15] For N-terminal cysteine conjugates, a base-dependent rearrangement to a stable six-membered thiazine structure can also occur, which is prominent at pH 8.4.[16][17]
The following diagram illustrates the key chemical pathways for this compound reactions and degradation.
Quantitative Data on this compound Hydrolysis
The rate of hydrolysis is highly dependent on the specific this compound derivative, temperature, and buffer composition. N-substituents with electron-withdrawing properties can significantly accelerate the rate of hydrolysis for both the this compound and the thiosuccinimide conjugate.[8][12]
Table 1: Hydrolysis of Unconjugated Maleimides
| This compound Derivative | pH | Temperature (°C) | Half-life (t1/2) | Notes |
| N-phenyl this compound | 7.4 | 37 | ~55 minutes | Hydrolyzes ~5.5 times faster than N-alkyl maleimides.[12] |
| N-(p-fluorophenyl) this compound | 7.4 | 37 | ~28 minutes | Electron-withdrawing group accelerates hydrolysis.[12] |
| Dibromothis compound | 7.4 | RT | 17.9 minutes | Exhibits rapid hydrolysis.[18] |
| 8armPEG10k-maleimide | 5.5 | 37 | Very slow | Highly stable at acidic pH.[10] |
| 8armPEG10k-maleimide | 7.4 | 20 | ~15.5 hours | Rate is temperature-dependent.[10] |
| 8armPEG10k-maleimide | 7.4 | 37 | ~2.9 hours | Rate is ~5 times faster at 37°C than at 20°C.[10] |
Table 2: Hydrolysis of Thiosuccinimide Conjugates (Post-Thiol Reaction)
| Conjugate Type | pH | Temperature (°C) | Half-life (t1/2) | Notes |
| N-alkyl thiosuccinimide | 7.4 | 37 | 27 hours | Slower hydrolysis compared to N-aryl variants.[12] |
| N-aryl thiosuccinimide | 7.4 | 37 | 1.5 hours | Faster hydrolysis due to electron-withdrawing phenyl group.[12] |
| N-fluorophenyl thiosuccinimide | 7.4 | 37 | 0.7 hours | Further accelerated by the fluoro group.[12] |
| ADC with "self-hydrolyzing" linker | 7.4 | RT | 2.0 - 2.6 hours | Engineered for rapid stabilization post-conjugation.[12] |
| PC8 this compound Conjugate | 8.0 | RT | ~12 hours (for 80% loss) | Demonstrates significant hydrolysis in basic conditions.[13] |
Experimental Protocols for Stability Assessment
Assessing the stability of a this compound or its conjugate is crucial. The following are generalized protocols for monitoring hydrolysis and deconjugation.
Protocol: Monitoring this compound Hydrolysis by UV-Vis Spectroscopy
This method tracks the disappearance of the this compound group, which typically has a characteristic UV absorbance around 300 nm.
-
Materials:
-
This compound-containing compound.
-
Aqueous buffers of desired pH (e.g., pH 5.5, 7.4, 9.0).
-
UV-Vis Spectrophotometer with temperature control.
-
-
Procedure:
-
Prepare a stock solution of the this compound compound in a compatible, dry organic solvent (e.g., DMSO).
-
Prepare a series of aqueous buffers at the desired pH values.
-
Initiate the reaction by diluting the this compound stock solution into the pre-warmed aqueous buffer in a quartz cuvette to a final concentration that gives an initial absorbance of ~1.0.
-
Immediately begin monitoring the decrease in absorbance at the λmax of the this compound (e.g., ~300 nm) over time.
-
Record data at regular intervals until the absorbance plateaus.
-
-
Data Analysis:
-
Plot absorbance vs. time.
-
Fit the data to a first-order decay equation (A_t = A_0 * e^(-kt)) to determine the observed rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Protocol: Assessing Conjugate Stability by HPLC
This method is used to separate and quantify the intact conjugate, the hydrolyzed product, and any deconjugated species over time.
-
Materials:
-
Purified this compound-thiol conjugate.
-
Incubation buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Competing thiol (e.g., Glutathione, GSH) for deconjugation studies.
-
Quenching solution (e.g., 10% Trifluoroacetic Acid, TFA).
-
HPLC system with a C18 column and UV detector.
-
-
Procedure:
-
Sample Preparation: Dissolve the purified conjugate in the incubation buffer (e.g., PBS, pH 7.4) to a known concentration (e.g., 1 mg/mL).[9]
-
Incubation:
-
For hydrolysis studies, incubate the sample at 37°C.
-
For deconjugation studies, add a physiological concentration of a competing thiol (e.g., 1-5 mM GSH) and incubate at 37°C.[6]
-
-
Time Points: At specified time intervals (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.[6]
-
Quenching: Immediately quench the reaction in the aliquot by adding an acid like TFA to stop further degradation.
-
Analysis: Analyze the quenched sample by reverse-phase HPLC. Use a gradient of water/acetonitrile (both containing 0.1% TFA) to separate the different species. Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the intact conjugate, hydrolyzed conjugate, and any new products formed (e.g., adduct with GSH).
-
Integrate the peak areas for each species at each time point.
-
Calculate the percentage of each species over time to determine the rates of hydrolysis and/or deconjugation.
-
The following diagram outlines the general workflow for these stability experiments.
Conclusion and Recommendations
The stability of maleimides and their thiol conjugates is a multi-faceted issue that is predominantly controlled by pH. For drug development professionals and researchers, a thorough understanding of these stability profiles is non-negotiable for creating effective and safe bioconjugates.
Key Recommendations:
-
For Conjugation: Perform thiol-maleimide reactions in a tightly controlled pH range of 6.5-7.5 to maximize efficiency and selectivity.[9] Always use freshly prepared this compound solutions, as they are susceptible to hydrolysis even in neutral aqueous buffers.[9]
-
For Stability: After conjugation, consider adjusting the pH to mildly alkaline conditions for a defined period to promote the stabilizing hydrolysis of the thiosuccinimide ring, which prevents the retro-Michael reaction.[7][8] This strategy must be carefully optimized to avoid degradation of the protein itself.
-
For Storage: Store this compound-functionalized molecules and conjugates under acidic to neutral conditions (pH < 7.0) and at low temperatures (4°C) to minimize hydrolysis.[11][19]
-
For Characterization: Always employ analytical techniques like HPLC or mass spectrometry to characterize the final conjugate, confirming its integrity and quantifying the extent of any side reactions or degradation products.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Mastering this compound Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Kinetics and mechanism of the alkaline hydrolysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. Sequence sensitivity and pH dependence of this compound conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bachem.com [bachem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Hydrolytically Stable this compound-end Functionalized Polymers for Site-Specific Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Maleimide Crosslinkers in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Maleimide-based crosslinkers are indispensable tools in modern polymer chemistry and the life sciences, enabling the precise and efficient conjugation of macromolecules. Their high selectivity for thiol groups, coupled with the stability of the resulting thioether bond under physiological conditions, has made them central to the development of advanced biomaterials, antibody-drug conjugates (ADCs), and various diagnostic and therapeutic agents. This guide provides a comprehensive overview of the core principles of this compound chemistry, detailed experimental protocols, and a summary of key quantitative data to aid researchers in harnessing the full potential of these versatile crosslinkers.
Core Principles of this compound Crosslinking
The primary utility of this compound crosslinkers lies in their reaction with sulfhydryl (thiol) groups, predominantly found in the cysteine residues of proteins and peptides. This reaction, a Michael addition, proceeds with high efficiency and specificity under mild, aqueous conditions, typically at a pH range of 6.5 to 7.5.[1][2] At this pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring chemoselectivity.[1][2]
The reaction involves the nucleophilic attack of a thiolate anion on one of the double-bonded carbons of the this compound ring, resulting in the formation of a stable, covalent thiosuccinimide linkage.[3][] This "click chemistry" reaction is characterized by its rapid kinetics and high yields, making it a preferred method for bioconjugation.[3][5]
However, the stability of this linkage can be a critical consideration. The thiosuccinimide product can undergo a retro-Michael reaction, particularly in the presence of other thiols, which can lead to the exchange of the conjugated molecule.[1][6][7] Additionally, the this compound ring itself can be susceptible to hydrolysis, especially at higher pH, rendering it unreactive towards thiols.[2][7] Strategies to enhance the stability of the conjugate include the hydrolysis of the succinimide ring post-conjugation or the use of next-generation maleimides with improved stability profiles.[8][9][10][11]
Common this compound Crosslinkers and Their Applications
This compound crosslinkers are available in a variety of architectures to suit different applications. They can be broadly categorized as homobifunctional or heterobifunctional.
-
Homobifunctional crosslinkers , which possess two this compound groups, are used to link two thiol-containing molecules or to create intramolecular crosslinks within a single molecule.[12]
-
Heterobifunctional crosslinkers contain a this compound group at one end and a different reactive group, such as an N-hydroxysuccinimide (NHS) ester or a hydrazide, at the other.[12][13] NHS esters react with primary amines (e.g., lysine residues), while hydrazides react with carbonyl groups (e.g., oxidized carbohydrates).[12] These are widely used for conjugating proteins to other proteins, peptides, or functionalized surfaces.[12]
A prominent application of this compound crosslinkers is in the development of Antibody-Drug Conjugates (ADCs).[1][][14] In this context, a potent cytotoxic drug is linked to a monoclonal antibody via a this compound-containing linker. The antibody directs the drug to cancer cells, where the drug is released, minimizing off-target toxicity.[1]
Quantitative Data on this compound Crosslinking
The efficiency and kinetics of this compound crosslinking are influenced by several factors, including pH, temperature, and the specific reactants involved. The following table summarizes key quantitative data related to this compound reactions.
| Parameter | Value/Range | Conditions | Reference(s) |
| Optimal pH for Thiol-Maleimide Reaction | 6.5 - 7.5 | Aqueous buffer | [1][2] |
| Reaction Rate of this compound with Thiols vs. Amines | ~1,000 times faster with thiols | pH 7.0 | [1][2] |
| Half-life of Ring-Opened Thiosuccinimide Adducts | > 2 years | N-substituted with electron-withdrawing groups | [8][9] |
| Typical Molar Ratio of this compound Dye to Protein for Labeling | 10:1 to 20:1 | For optimal labeling | [15][16] |
| This compound Conjugation Efficiency on Nanoparticles | Nearly 100% | This compound-thiol chemistry for surface conjugation | [17] |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with this compound Dyes
This protocol provides a general guideline for the conjugation of thiol-reactive (this compound) dyes to proteins.
Materials:
-
Protein to be labeled (1-10 mg/mL)
-
Degassed buffer, pH 7.0-7.5 (e.g., PBS, Tris, or HEPES)[18][19]
-
This compound-functionalized dye, dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mM[15][16]
-
(Optional) Reducing agent: tris(2-carboxyethyl)phosphine (TCEP)[15][18]
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed buffer to a concentration of 1-10 mg/mL.[18] If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[15][16]
-
Dye Preparation: Prepare a 10 mM stock solution of the this compound dye in anhydrous DMSO or DMF.[15][16]
-
Conjugation Reaction: Add the this compound dye solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[15][16] Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[16]
-
Purification: Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column.[18] Other purification methods such as dialysis, HPLC, or FPLC can also be used.[15][18]
-
Determination of Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the dye. Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.[15]
-
Storage: For long-term storage, add a stabilizer like BSA (5-10 mg/mL) and a microbial inhibitor such as sodium azide (0.01-0.03%).[15][16] Store at 4°C or, with the addition of 50% glycerol, at -20°C.[15][16]
Protocol 2: Synthesis of this compound-End-Functionalized Polymers
This protocol outlines a general strategy for synthesizing polymers with a this compound group at one end, often involving a protected this compound initiator followed by deprotection.
Materials:
-
Monomer (e.g., N-isopropylacrylamide, 2-ethyl-2-oxazoline)
-
Furan-protected this compound initiator (e.g., furan-protected azo-initiator)[20][21]
-
Solvent (e.g., dioxane, toluene)
-
Dialysis tubing
Procedure:
-
Polymerization: Conduct the polymerization of the chosen monomer using a furan-protected this compound initiator under appropriate conditions (e.g., heating for radical polymerization).[20][21][22]
-
Purification of Protected Polymer: After polymerization, purify the furan-protected polymer by precipitation and/or dialysis to remove unreacted monomer and initiator.[20]
-
Deprotection (Retro-Diels-Alder Reaction): To obtain the active this compound end-group, dissolve the purified furan-protected polymer in a suitable solvent like toluene and heat the solution (e.g., at 110°C) to induce a retro-Diels-Alder reaction.[20][22] This removes the furan protecting group.
-
Final Purification: Purify the deprotected, this compound-functionalized polymer by precipitation and drying under vacuum.[22]
-
Characterization: Confirm the presence of the this compound group and the polymer's molecular weight and polydispersity using techniques such as 1H NMR spectroscopy and gel permeation chromatography (GPC).[20][21]
Visualizing this compound Chemistry: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes in this compound crosslinker chemistry.
Caption: Mechanism of the thiol-maleimide reaction.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Stability and degradation pathways of thiosuccinimide adducts.
References
- 1. Mastering this compound Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. benchchem.com [benchchem.com]
- 8. Long-term stabilization of this compound-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. resources.tocris.com [resources.tocris.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. lumiprobe.com [lumiprobe.com]
- 20. Synthesis of this compound-End Functionalized Star Polymers and Multimeric Protein-Polymer Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
Methodological & Application
Protocol for Maleimide Labeling of Proteins and Peptides: Application Notes for Researchers and Drug Development Professionals
Introduction: Maleimide-based labeling is a widely adopted and robust method for the site-specific covalent modification of proteins and peptides. This technique leverages the high reactivity and selectivity of the this compound group towards the thiol (sulfhydryl) group of cysteine residues. The resulting thioether bond is stable under physiological conditions, making this chemistry ideal for a broad range of applications, including the development of antibody-drug conjugates (ADCs), the attachment of fluorescent probes for imaging studies, and the creation of tools for investigating cellular signaling pathways.[1][2][3] This document provides detailed protocols, quantitative data, and troubleshooting guidance for researchers, scientists, and drug development professionals engaged in this compound labeling.
Core Principles of this compound Chemistry
The this compound-thiol reaction is a Michael addition reaction where the nucleophilic thiol group of a cysteine residue attacks the electron-deficient double bond of the this compound ring.[4][5] This reaction is highly efficient and specific for thiols within a pH range of 6.5-7.5.[1][6] At pH 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines.[6] Above pH 7.5, the this compound group becomes increasingly susceptible to hydrolysis and reaction with primary amines, such as the side chain of lysine residues, leading to a loss of selectivity.[1][6]
Quantitative Data Summary
Optimizing the molar ratio of the this compound reagent to the protein or peptide is critical for achieving the desired degree of labeling (DOL) while minimizing side reactions and aggregation. The following tables summarize key quantitative parameters for successful this compound conjugation.
Table 1: Effect of pH on this compound-Thiol Reaction Characteristics
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, this compound hydrolysis[1] |
Table 2: Recommended Starting Molar Ratios of this compound to Protein/Peptide
| Biomolecule | Recommended Molar Ratio (this compound:Biomolecule) | Expected Labeling Efficiency | Reference |
| IgG Antibody | 10:1 to 20:1 | Optimal for most applications | [4][7] |
| Nanobody | 5:1 | ~58 ± 12% | [8] |
| Cyclic Peptide | 2:1 | ~84 ± 4% | [8] |
| General Proteins/Peptides | 10:1 to 20:1 (initial optimization) | Varies depending on accessible thiols | [6] |
Table 3: Stability of this compound-Thiol Conjugates
| Condition | Stability of Thioether Bond | Notes | Reference |
| Physiological pH (7.4), 37°C | Good, but susceptible to retro-Michael reaction in the presence of other thiols (e.g., glutathione) | Ring-opening of the succinimide ring can increase stability. | [7][8] |
| Acidic pH (< 6.5) | Increased stability, reduced risk of thiazine rearrangement for N-terminal cysteines | Thiazine rearrangement can be a side reaction with N-terminal cysteine peptides. | [5][9] |
| Storage at 4°C, pH 7 | Stable for over a week with amide-based linkers | Ester-based linkers may show hydrolysis over time. | [10] |
Experimental Protocols
Protocol 1: General this compound Labeling of Proteins
This protocol provides a general procedure for labeling proteins with a this compound-activated reagent (e.g., a fluorescent dye).
Materials:
-
Protein of interest (1-10 mg/mL)
-
This compound-activated reagent
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 10-100 mM Tris or HEPES, pH 7.0-7.5 (degassed)[11]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification column (e.g., gel filtration/size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in degassed Reaction Buffer to a concentration of 1-10 mg/mL.[11]
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[1][10] Note: If using DTT as a reducing agent, it must be removed prior to adding the this compound reagent.
-
-
This compound Reagent Preparation:
-
Immediately before use, dissolve the this compound-activated reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.[1]
-
-
Labeling Reaction:
-
Quenching the Reaction (Optional but Recommended):
-
Add a quenching reagent (e.g., L-cysteine) to a final concentration of 1-10 mM to consume any unreacted this compound. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
Protocol 2: Determination of Degree of Labeling (DOL)
The DOL, or the average number of labels per protein molecule, can be determined spectrophotometrically if the label has a distinct absorbance spectrum.
Procedure:
-
Measure the absorbance of the purified, labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength of the label (Amax).
-
Calculate the concentration of the protein and the label using the Beer-Lambert law:
-
Concentration of Label (M) = Amax / εlabel
-
Corrected Protein Absorbance (Aprotein) = A280 - (Amax × CF), where CF is the correction factor for the label's absorbance at 280 nm.
-
Concentration of Protein (M) = Aprotein / εprotein
-
-
Calculate the DOL:
-
DOL = (Concentration of Label) / (Concentration of Protein)
-
Visualization of Experimental Workflow and a Signaling Pathway Application
Experimental Workflow for this compound Labeling
Caption: A generalized workflow for the this compound labeling of proteins.
Application in Studying the AKT Signaling Pathway
This compound-labeled peptides can be used as probes to study kinase activity in signaling pathways. For example, a pair of fluorescently labeled cyclic peptides can be designed to bind to the AKT protein, with one recognizing a specific phosphorylation site. The proximity of the two fluorophores upon binding to phosphorylated AKT results in a FRET (Förster Resonance Energy Transfer) signal, allowing for the real-time monitoring of AKT activity.[12][13]
Caption: Use of this compound-labeled peptide probes to detect AKT phosphorylation.
Troubleshooting Guide
Table 4: Common Problems and Solutions in this compound Labeling
| Problem | Potential Cause | Recommended Solution | Reference |
| Low or No Labeling | Insufficiently reduced protein | Increase concentration or incubation time with TCEP. | [14] |
| This compound reagent hydrolyzed | Prepare this compound stock solution fresh in anhydrous DMSO or DMF. | [6] | |
| Interfering substances in buffer (e.g., thiols, primary amines) | Use a non-amine, thiol-free buffer like PBS or HEPES. | [6][10] | |
| Suboptimal pH | Ensure the reaction pH is between 6.5 and 7.5. | [1][6] | |
| Protein Aggregation/Precipitation | High protein concentration | Perform the labeling reaction at a lower protein concentration. | [12] |
| Hydrophobicity of the label | Use a more hydrophilic this compound reagent or a linker (e.g., PEG). | [12] | |
| Suboptimal buffer conditions | Optimize buffer pH and ionic strength for protein stability. | [10] | |
| Inconsistent Degree of Labeling | Variable reaction conditions | Standardize molar ratio, incubation time, and temperature for all reactions. | [4] |
| Incomplete reduction of disulfides | Ensure the reduction step is complete and consistent. Consider quantifying free thiols before labeling. | [10] | |
| Non-specific Labeling | Reaction pH is too high (>7.5) | Lower the reaction pH to the optimal range of 6.5-7.5 to minimize reaction with amines. | [1][6] |
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 3. Protocol for electrical modulation of ERK signaling dynamics in cell lines [escholarship.org]
- 4. benchchem.com [benchchem.com]
- 5. Sequence sensitivity and pH dependence of this compound conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conjugation Protocol for this compound Dyes | Tocris Bioscience [tocris.com]
- 7. Stability of this compound-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Hydrolytically Stable this compound-end Functionalized Polymers for Site-Specific Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
- 12. A Chemical Approach for Profiling Intracellular AKT Signaling Dynamics from Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-Time Analysis of AKT Signaling Activities at Single-Cell Resolution Using Cyclic Peptide-Based Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Application Notes and Protocols: A Step-by-Step Guide to Maleimide Conjugation of Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maleimide conjugation is a widely utilized bioconjugation technique for covalently attaching molecules to proteins, peptides, and other biomolecules.[][2] This method is particularly valuable in the development of antibody-drug conjugates (ADCs), fluorescently labeled antibodies for imaging, and other functionalized antibody constructs.[][3] The reaction leverages the high selectivity of the this compound group for the sulfhydryl (thiol) group of cysteine residues, forming a stable thioether bond.[][4][5] This process, a form of Michael addition, is efficient and proceeds under mild physiological conditions, typically between pH 6.5 and 7.5, which helps to preserve the antibody's structure and function.[3][5][6]
This document provides a detailed, step-by-step guide to performing this compound conjugation of antibodies, including experimental protocols, quantitative data summaries, and troubleshooting advice.
Chemical Principle of this compound-Thiol Conjugation
The core of this conjugation method is the nucleophilic addition of a thiol group to the double bond of the this compound ring.[][3] This reaction is highly specific for thiols at a neutral pH.[7] The interchain disulfide bonds within an antibody, particularly in the hinge region of IgG1 isotypes, are more accessible and can be selectively reduced to generate free sulfhydryl groups for conjugation, while the more stable intrachain disulfide bonds remain intact.[4][8][9] This selective reduction allows for a degree of site-specificity in the conjugation process.[]
Caption: Chemical reaction between an antibody's thiol group and a this compound-activated molecule.
Experimental Workflow Overview
The entire process of this compound conjugation of antibodies can be broken down into several key stages, from initial antibody preparation to the final analysis of the conjugate.
References
- 2. This compound labeling of thiolated biomolecules [biosyn.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Mastering this compound Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Specific Protein Modification Using Maleimide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a cornerstone of modern biotechnology and drug development, enabling the creation of precisely engineered biomolecules for a vast array of applications, including antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and PEGylated proteins with extended half-lives.[1][2][3] Maleimide-based chemistry is a widely adopted and robust method for achieving site-specific conjugation, primarily targeting the thiol group of cysteine residues.[4][5][6] This approach is favored for its high selectivity and efficiency under mild, physiological conditions.[7][8]
These application notes provide a comprehensive overview of the principles and practices of this compound chemistry for protein modification. Detailed protocols for labeling, troubleshooting guides, and a summary of critical quantitative data are presented to assist researchers in successfully implementing this powerful technique.
Principle of this compound-Thiol Chemistry
The specific and efficient conjugation of maleimides to proteins relies on the Michael addition reaction between the this compound's carbon-carbon double bond and the sulfhydryl (thiol) group of a cysteine residue.[4][9] This reaction forms a stable thioether bond, covalently linking the this compound-containing molecule (e.g., a drug, dye, or polymer) to the protein.[7]
The reaction is highly selective for thiols within a pH range of 6.5 to 7.5.[7] At pH 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, ensuring high specificity for cysteine residues over other amino acids like lysine.[7]
Key Considerations for Successful Conjugation
Several factors must be carefully controlled to ensure efficient and specific labeling of proteins with maleimides.
-
pH: Maintaining the reaction pH between 6.5 and 7.5 is critical for thiol selectivity.[7] Above pH 7.5, the reactivity of maleimides towards primary amines (e.g., on lysine residues) increases, leading to non-specific labeling.[7] Additionally, the this compound group is prone to hydrolysis at alkaline pH, rendering it non-reactive.[7]
-
Disulfide Bond Reduction: Many proteins contain cysteine residues that are involved in disulfide bonds, which are unreactive towards maleimides.[10][11] Therefore, a reduction step is often necessary to generate free thiols for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent as it is effective and does not contain a thiol group itself, thus not competing with the protein for the this compound reagent.[10][12][13] Dithiothreitol (DTT) can also be used, but it must be removed prior to the addition of the this compound to prevent it from reacting.[10]
-
Molar Ratio of Reactants: A molar excess of the this compound reagent over the protein is typically used to drive the reaction to completion. A starting point of a 10- to 20-fold molar excess is often recommended, although the optimal ratio should be determined empirically for each specific protein and label.[9][10]
-
Purity and Storage of Reagents: this compound-containing reagents are susceptible to hydrolysis and should be stored under dry conditions.[5] Stock solutions should be prepared fresh in an anhydrous solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[5][10]
Data Presentation: Quantitative Parameters for this compound Conjugation
The following tables summarize key quantitative data to guide experimental design and optimization.
| Parameter | Recommended Range/Value | Notes | References |
| Reaction pH | 6.5 - 7.5 | Optimal for thiol selectivity. Reaction with amines becomes competitive above pH 7.5. | [7] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics. | [10][11] |
| This compound:Protein Molar Ratio | 10:1 to 20:1 | Should be optimized for each specific protein-label pair. | [9][10] |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures are used for sensitive proteins to minimize degradation. | [10] |
| Reaction Time | 1 - 2 hours at RT; Overnight at 4°C | Can be optimized by monitoring the reaction progress. | [10] |
| Reducing Agent (TCEP) Molar Excess | 10 - 100 fold over protein | Used to reduce disulfide bonds to free thiols. | [10] |
| This compound Type | Reaction Conditions | Half-life (t½) of Conjugate | Key Characteristics | References |
| N-Alkyl this compound | pH 7.4, 37°C, in presence of N-acetyl cysteine | ~24 hours | Standard this compound, susceptible to retro-Michael reaction and thiol exchange. | [14] |
| N-Aryl this compound | pH 7.4, Room Temperature | Significantly more stable than N-alkyl maleimides after hydrolysis. | Reacts ~2.5 times faster with thiols compared to N-alkyl maleimides. The resulting thiosuccinimide ring hydrolyzes faster, leading to a more stable final product. | [2][4] |
| Diiodothis compound (Next-Gen) | pH 7.4, 37°C | Highly stable in serum. | Offers rapid bioconjugation and reduced hydrolysis of the unreacted this compound. Forms a stable conjugate. | [15] |
| Maleamic Methyl Ester (Next-Gen) | pH 7.4, 37°C, in presence of excess thiols | Significantly improved stability over traditional maleimides. | Directly generates a more stable, ring-opened product in a one-step reaction. | [16] |
Experimental Protocols
Protocol 1: General Procedure for this compound Labeling of a Protein
This protocol describes a general method for labeling a protein with a this compound-functionalized molecule.
Materials:
-
Protein of interest containing at least one cysteine residue
-
This compound-activated label (e.g., fluorescent dye, biotin, drug)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Purification column (e.g., gel filtration/size exclusion)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
Procedure:
-
Protein Preparation:
-
This compound Label Preparation:
-
Conjugation Reaction:
-
Add the this compound label stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[9][10] The optimal ratio may need to be determined empirically.
-
Gently mix the reaction. Flush the headspace of the reaction tube with an inert gas (e.g., nitrogen or argon) and seal tightly.[10]
-
Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C, protected from light.[10]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching reagent such as L-cysteine or β-mercaptoethanol can be added at a final concentration of 1-10 mM.
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted this compound label and other small molecules by gel filtration chromatography (size exclusion chromatography).[17]
-
Equilibrate the column with a suitable buffer (e.g., PBS).
-
Apply the reaction mixture to the column and collect the fractions containing the labeled protein. The protein conjugate will elute first, followed by the smaller, unreacted label.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) using spectrophotometry (see Protocol 2).
-
For optimal results, it is recommended to use the purified conjugate immediately.[10] If storage is necessary, the labeled protein can be kept at 2-8°C in the dark for up to one week.[10] For long-term storage, adding a cryoprotectant like 50% glycerol and storing at -20°C can extend the shelf life for up to a year.[10]
-
Protocol 2: Determination of the Degree of Labeling (DOL)
The degree of labeling, or the average number of label molecules conjugated to each protein molecule, can be determined using UV-Vis spectrophotometry.
Procedure:
-
Measure the absorbance of the purified protein conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the label (Aₘₐₓ).
-
Calculate the concentration of the label using the Beer-Lambert law:
-
Concentration of label (M) = Aₘₐₓ / (εₗₐᵦₑₗ × path length)
-
where εₗₐᵦₑₗ is the molar extinction coefficient of the label at its Aₘₐₓ.
-
-
Calculate the concentration of the protein. The absorbance of the label at 280 nm must be subtracted from the total A₂₈₀ of the conjugate.
-
Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF)
-
where CF is the correction factor (A₂₈₀ of the free label / Aₘₐₓ of the free label).
-
Concentration of protein (M) = Corrected A₂₈₀ / (εₚᵣₒₜₑᵢₙ × path length)
-
where εₚᵣₒₜₑᵢₙ is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Molar concentration of the label / Molar concentration of the protein
-
Mandatory Visualizations
Caption: Mechanism of this compound-Thiol Conjugation.
Caption: Experimental Workflow for Protein Labeling.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) | References |
| Low or No Labeling | Inactive this compound reagent due to hydrolysis. | Prepare fresh this compound stock solutions in anhydrous solvent immediately before use. Store stock reagents desiccated. | [5] |
| Oxidized or inaccessible cysteine residues. | Ensure complete reduction of disulfide bonds with an adequate excess of TCEP. Denature the protein if necessary to expose buried cysteines. | [10] | |
| Incorrect pH of the reaction buffer. | Verify the pH of the reaction buffer is between 6.5 and 7.5. | [7] | |
| Presence of competing thiols in the buffer. | If using DTT, ensure it is completely removed before adding the this compound. Use thiol-free buffers. | [10] | |
| Non-Specific Labeling | Reaction pH is too high (>7.5). | Lower the reaction pH to the optimal range of 6.5-7.5 to minimize reaction with amines. | [7] |
| Precipitation of Protein | High concentration of organic solvent from the this compound stock. | Keep the final concentration of DMSO or DMF in the reaction mixture below 10-15%. | [11] |
| Over-labeling of the protein. | Optimize the this compound:protein molar ratio to achieve the desired degree of labeling without causing precipitation. | ||
| Loss of Conjugated Payload in vivo | Reversibility of the thioether bond (retro-Michael reaction). | Consider using next-generation maleimides (e.g., N-aryl or diiodomaleimides) that form more stable conjugates. Induce hydrolysis of the thiosuccinimide ring post-conjugation to form a stable ring-opened product. | [4][15][18] |
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Conjugation Protocol for this compound Dyes | Tocris Bioscience [tocris.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. mstechno.co.jp [mstechno.co.jp]
- 13. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
- 17. biotium.com [biotium.com]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Maleimide-Based Crosslinking in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing maleimide-based crosslinking for the investigation of protein-protein interactions (PPIs). This powerful technique covalently captures interacting proteins, enabling the identification of interaction partners, mapping of binding sites, and characterization of protein complex topology. The protocols detailed below are intended to serve as a foundation for developing robust experimental workflows tailored to specific research needs.
Introduction to this compound-Based Crosslinking
This compound-based crosslinking is a widely used chemical biology tool that leverages the specific and efficient reaction between a this compound group and a sulfhydryl group (thiol) of a cysteine residue.[1] This reaction, a Michael addition, forms a stable thioether bond under physiological conditions (pH 6.5-7.5), making it ideal for studying proteins in their native or near-native states.[2]
The high selectivity of the this compound-thiol reaction minimizes off-target modifications, as the reaction with thiols is approximately 1,000 times faster than with amines at neutral pH.[1] This specificity allows for the targeted crosslinking of proteins through either naturally occurring or engineered cysteine residues. By employing bifunctional crosslinking reagents containing two this compound groups (homobifunctional) or a this compound group and another reactive group (heterobifunctional), researchers can covalently link proteins that are in close proximity.
Application Notes
-
Identification of Novel Interaction Partners: By crosslinking a protein of interest and analyzing the resulting complexes using techniques like mass spectrometry, novel binding partners can be identified.
-
Mapping Interaction Interfaces: The identity of the crosslinked peptides, determined by mass spectrometry, provides distance constraints that can be used to map the binding interface between two or more proteins.[3]
-
Structural Elucidation of Protein Complexes: The distance constraints obtained from crosslinking experiments can be integrated with other structural biology techniques, such as cryo-electron microscopy (cryo-EM) and computational modeling, to determine the three-dimensional structure of protein complexes.[2]
-
Studying Dynamic Protein Interactions: This method can capture transient or weak interactions that are often difficult to detect using other techniques.[4]
-
Drug Discovery and Development: In the context of drug development, this compound chemistry is crucial for creating antibody-drug conjugates (ADCs) where a cytotoxic drug is linked to an antibody via a this compound-containing linker.[5] This same principle can be applied to develop novel therapeutics that modulate PPIs.
Quantitative Data Presentation
The success and efficiency of this compound-based crosslinking experiments can be quantified at various stages. The following tables provide examples of how to structure and present this quantitative data.
Table 1: Crosslinking Efficiency Determined by SDS-PAGE and Densitometry
This table summarizes the quantification of crosslinked products as visualized by SDS-PAGE. The percentage of the crosslinked product is determined by densitometric analysis of the protein bands.
| Protein Complex | Crosslinker | Crosslinker:Protein Molar Ratio | Incubation Time (min) | % Crosslinked Product (Mean ± SD) |
| Protein A + Protein B | BMOE | 20:1 | 30 | 45 ± 5% |
| Protein A + Protein B | BMOE | 50:1 | 30 | 72 ± 8% |
| Protein C + Protein D | Sulfo-SMCC | 20:1 | 60 | 65 ± 6% |
| Protein C + Protein D | Sulfo-SMCC | 50:1 | 60 | 88 ± 4% |
Table 2: Summary of Crosslinked Peptides Identified by Mass Spectrometry
This table presents a summary of the identified crosslinked peptides from a mass spectrometry analysis. This data is crucial for identifying the specific residues involved in the protein-protein interaction.
| Crosslink ID | Protein 1 | Residue 1 | Protein 2 | Residue 2 | Crosslinker | Score | Sequence 1 | Sequence 2 |
| XL-001 | Ubiquitin | K48C | E2 (UbcH7) | C86 | TMEA | 125.3 | TLTGK TITLEVEPSDTIENVK | FVTITC GIADHHVFVQ |
| XL-002 | Protein X | C152 | Protein Y | C34 | BM(PEG)2 | 98.7 | AGVC TPLIYT | MKIC LPVAG |
| XL-003 | GPCR | C245 | G-protein α | C3 | BMOE | 110.1 | LMVC TFAYET | AC GLNDE |
Experimental Protocols
The following are detailed protocols for performing protein-protein interaction studies using homobifunctional and heterobifunctional this compound crosslinkers.
Protocol 1: Crosslinking with a Homobifunctional this compound Reagent (e.g., BMOE)
This protocol is suitable for crosslinking proteins that both contain accessible cysteine residues.
Materials:
-
Purified proteins of interest (Protein A and Protein B)
-
Homobifunctional this compound crosslinker (e.g., Bismaleimidoethane - BMOE)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2, degassed
-
Quenching Buffer: 1 M Dithiothreitol (DTT) or 1 M β-mercaptoethanol
-
SDS-PAGE reagents and equipment
-
Mass spectrometer and associated reagents
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze purified Protein A and Protein B into the degassed Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If necessary, reduce any existing disulfide bonds by incubating the proteins with 10-20 mM DTT for 30 minutes at room temperature. Remove DTT using a desalting column equilibrated with the Reaction Buffer.
-
-
Crosslinking Reaction:
-
Prepare a stock solution of the BMOE crosslinker in an organic solvent like DMSO (e.g., 10 mM).
-
Mix Protein A and Protein B in the desired molar ratio in a microcentrifuge tube.
-
Add the BMOE stock solution to the protein mixture to achieve a final molar excess of 20-50 fold over the total protein concentration.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 10-20 mM to quench any unreacted this compound groups.
-
Incubate for 15 minutes at room temperature.
-
-
Analysis by SDS-PAGE:
-
Analyze the reaction mixture by SDS-PAGE under non-reducing conditions to visualize the formation of the crosslinked product (a higher molecular weight band).
-
Quantify the crosslinking efficiency by densitometry if required.
-
-
Analysis by Mass Spectrometry:
-
Excise the crosslinked protein band from the gel.
-
Perform in-gel digestion with an appropriate protease (e.g., trypsin).
-
Analyze the resulting peptides by LC-MS/MS to identify the crosslinked peptides.
-
Use specialized software (e.g., MeroX, xQuest) to analyze the mass spectrometry data and identify the crosslinked residues.[2][5]
-
Protocol 2: Two-Step Crosslinking with a Heterobifunctional this compound Reagent (e.g., Sulfo-SMCC)
This protocol is ideal for crosslinking a protein with accessible amine groups (lysine residues) to a protein with accessible cysteine residues.[6]
Materials:
-
Purified proteins of interest (Protein 1 with amines, Protein 2 with cysteines)
-
Heterobifunctional crosslinker (e.g., Sulfo-SMCC)
-
Activation Buffer: PBS, pH 7.5
-
Conjugation Buffer: PBS, pH 7.0
-
Desalting column
-
Other materials as listed in Protocol 1
Procedure:
-
Step 1: this compound-Activation of Protein 1
-
Dissolve Protein 1 in Activation Buffer to a concentration of 1-5 mg/mL.
-
Prepare a fresh stock solution of Sulfo-SMCC in water or the Activation Buffer.
-
Add a 20-50 fold molar excess of Sulfo-SMCC to the Protein 1 solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess, unreacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer.
-
-
Step 2: Conjugation to Protein 2
-
Prepare Protein 2 in Conjugation Buffer as described in Protocol 1 (including reduction and removal of the reducing agent if necessary).
-
Immediately mix the this compound-activated Protein 1 with Protein 2 in the desired molar ratio.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Analysis:
-
Quench the reaction and analyze the products by SDS-PAGE and mass spectrometry as described in Protocol 1.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and pathways relevant to this compound-based crosslinking studies.
Caption: Experimental workflow for PPI analysis using this compound crosslinking.
Caption: Simplified diagram of the ubiquitin conjugation pathway.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. researchgate.net [researchgate.net]
- 3. BioRender Learning Hub | Tips for Illustrating Biological Pathways [biorender.com]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. researchgate.net [researchgate.net]
- 6. CLMSVault: a software suite for protein cross-linking mass spectrometry data analysis and visualization - PMC [pmc.ncbi.nlm.nih.gov]
Application of Maleimide in Antibody-Drug Conjugate (ADC) Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maleimide chemistry is a cornerstone in the development of antibody-drug conjugates (ADCs), offering a widely utilized method for covalently linking potent cytotoxic drugs to monoclonal antibodies.[][2][] This approach leverages the high reactivity and specificity of the this compound group towards thiol (-SH) groups, which can be found in the cysteine residues of antibodies.[4] The formation of a stable thioether bond through a Michael addition reaction allows for the creation of ADCs designed to selectively deliver cytotoxic payloads to target cancer cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity.[2][]
However, the stability of the resulting thiosuccinimide linkage presents a critical challenge, as it can undergo a retro-Michael reaction, leading to premature drug release in vivo.[5][6] This has spurred the development of next-generation this compound-based technologies aimed at improving ADC stability and homogeneity. These advancements include self-hydrolyzing maleimides, disulfide re-bridging strategies, and maleamic methyl ester-based linkers, which offer enhanced stability and more controlled drug-to-antibody ratios (DAR).[5][7][8]
These application notes provide a detailed overview of this compound chemistry in ADC development, including experimental protocols for antibody modification, conjugation, and characterization. Furthermore, we present quantitative data to compare different this compound-based strategies and discuss the importance of linker stability in the design of next-generation ADCs.
Chemical Principles of this compound Conjugation
The conjugation of a this compound-functionalized linker-drug to an antibody primarily involves a Michael addition reaction with the thiol group of a cysteine residue.[9] This reaction is highly efficient and selective for thiols under mild physiological conditions (pH 6.5-7.5), proceeding approximately 1,000 times faster than the reaction with amines at neutral pH.[2][4]
Caption: Thiol-Maleimide Michael Addition Reaction for ADC Formation.
A critical aspect of this compound chemistry in ADCs is the stability of the formed thiosuccinimide linkage. This linkage can undergo two competing reactions in vivo: a retro-Michael reaction that leads to deconjugation, and hydrolysis of the succinimide ring, which results in a stable, ring-opened product that is resistant to the retro-Michael reaction.[5][10]
Caption: Competing Fates of the Thiosuccinimide Linkage in ADCs.
Experimental Protocols
Antibody Reduction to Generate Free Thiols
Prior to conjugation with a this compound-functionalized drug-linker, the interchain disulfide bonds of the antibody must be partially or fully reduced to generate free thiol groups. Tris(2-carboxyethyl)phosphine (TCEP) and dithiothreitol (DTT) are commonly used reducing agents.[11][12] The number of available sulfhydryl groups can be controlled by varying the molar equivalents of the reducing agent, reaction time, and temperature.[11][12]
Protocol using TCEP: [11]
-
Preparation of Antibody Solution: Dilute the antibody solution (e.g., 48 mg/mL) in a suitable buffer (e.g., 4.2 mM histidine, 50 mM trehalose, pH 6). Add EDTA to a final concentration of 1 mM.
-
pH Adjustment: Adjust the pH of the antibody solution to ~7.4 using 1 M Tris-HCl, pH 8.
-
Reduction: Add a calculated amount of TCEP solution (e.g., 10 mM stock) to achieve the desired molar excess (e.g., 20 equivalents).
-
Incubation: Incubate the reaction mixture at room temperature for 1-3 hours.
-
Removal of Excess TCEP: Remove the excess TCEP using a desalting column or a centrifugal concentrator with an appropriate molecular weight cutoff (e.g., 30 kDa).
Protocol using DTT: [12]
-
Preparation of Antibody Solution: To the antibody solution (e.g., 10 mg/mL), add a borate/NaCl buffer (e.g., 500 mM sodium borate, 500 mM NaCl, pH 8.0).
-
Reduction: Add a calculated volume of DTT solution (e.g., 100 mM in water).
-
Incubation: Incubate the mixture at 37°C for 30 minutes.
-
Buffer Exchange: Remove excess DTT by buffer exchange using a Sephadex G-25 column equilibrated with a suitable buffer (e.g., PBS with 1 mM DTPA).
This compound-Thiol Conjugation
Following the generation of free thiols on the antibody, the this compound-containing drug-linker is added to initiate the conjugation reaction.
-
Preparation of Drug-Linker Solution: Prepare a stock solution of the this compound-drug linker (e.g., 10 mM) in an organic solvent such as dimethylacetamide (DMA) or dimethyl sulfoxide (DMSO).
-
pH Adjustment of Antibody Solution: Ensure the pH of the reduced antibody solution is between 6.5 and 7.5. If necessary, adjust the pH with a suitable buffer.
-
Conjugation Reaction: Add the drug-linker solution to the reduced antibody solution. The final concentration of the organic solvent should typically be between 5-10%.
-
Incubation: Incubate the reaction mixture at room temperature in the dark for 1-2 hours.
-
Quenching the Reaction: Quench the reaction by adding an excess of a thiol-containing molecule, such as N-acetylcysteine or cysteine, to react with any unreacted this compound groups.[12]
ADC Purification and Characterization
After the conjugation reaction, the resulting ADC needs to be purified from unreacted drug-linker, quenching agent, and any aggregated proteins.
Purification:
-
Size Exclusion Chromatography (SEC): Effective for removing small molecule impurities and aggregates.[12]
-
Hydroxyapatite Chromatography (HAC): Can be used to remove excess payload and conjugation reagents.[13]
-
Activated Charcoal: Can be used to adsorb excess free drug-linker.[11]
Characterization:
The critical quality attribute of an ADC is its drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to each antibody.[14][15]
-
UV/Vis Spectroscopy: A simple method to determine the average DAR by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the drug.[]
-
Hydrophobic Interaction Chromatography (HIC): A non-denaturing chromatographic technique that separates ADC species based on their drug load, providing information on the distribution of different DAR species.[]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often performed under reducing conditions to separate the light and heavy chains of the antibody, allowing for the determination of drug distribution on each chain.[12][15]
-
Mass Spectrometry (MS): Provides accurate mass measurements of the intact ADC and its subunits, enabling precise DAR determination.[14]
References
- 2. Mastering this compound Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of this compound Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hpst.cz [hpst.cz]
- 15. benchchem.com [benchchem.com]
Application Notes & Protocols: Maleimide Functionalization of Nanoparticles for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
November 2025
Introduction to Maleimide-Thiol Ligation for Nanoparticle Functionalization
This compound-thiol chemistry is a highly efficient and widely used bioconjugation method for covalently linking biomolecules to nanoparticles.[1][2][3] This reaction involves a Michael addition of a thiol group (sulfhydryl group, -SH), typically from a cysteine residue in a peptide or protein, to the double bond of a this compound ring.[4] The result is a stable thioether bond, formed under mild, physiological conditions with high selectivity for thiols.[4][5] These characteristics make this compound chemistry an attractive and robust strategy for developing targeted drug delivery systems, where nanoparticles are decorated with specific ligands (e.g., antibodies, peptides) to direct them to diseased cells or tissues.[1][2][3][6]
The process generally involves a multi-step approach: synthesis of the nanoparticle core, surface modification to introduce this compound groups, and finally, conjugation of the thiol-containing targeting ligand.[7][8] This methodology allows for precise control over the surface chemistry of nanoparticles, which is a critical factor governing their interactions with biological systems.[7][9][10]
Experimental Workflows and Methodologies
The successful development of a this compound-functionalized nanoparticle for targeted drug delivery involves a series of well-defined experimental stages. The following sections provide detailed protocols for each key step, from nanoparticle synthesis to final characterization.
Overall Experimental Workflow
The general procedure begins with the synthesis of nanoparticles, followed by surface functionalization with this compound groups. These activated nanoparticles are then conjugated with a thiol-containing targeting ligand. After purification, the drug can be loaded, and the final construct is thoroughly characterized before in vitro and in vivo evaluation.
References
- 1. Insights into this compound-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. kinampark.com [kinampark.com]
- 4. benchchem.com [benchchem.com]
- 5. Conjugation of Antibodies and siRNA Duplexes to Polymer Nanoparticles via this compound–Thiol Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wilhelm-lab.com [wilhelm-lab.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
Application Notes and Protocols for Maleimide-Thiol Click Chemistry in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maleimide-thiol chemistry is a cornerstone of bioconjugation, renowned for its efficiency, selectivity, and mild reaction conditions, making it an invaluable tool for linking biomolecules.[1] This "click chemistry" reaction, proceeding via a Michael addition mechanism, facilitates the covalent attachment of molecules such as fluorescent dyes, polyethylene glycol (PEG), and cytotoxic drugs to proteins, peptides, and oligonucleotides.[2][] The reaction's high selectivity for thiol groups, typically found in cysteine residues, within a specific pH range allows for precise, site-specific modifications crucial in research, diagnostics, and the development of therapeutics like antibody-drug conjugates (ADCs).[1][]
The fundamental reaction involves the nucleophilic attack of a thiol group on the electron-deficient double bond of a this compound ring, resulting in the formation of a stable thioether bond.[2][4] This process is highly efficient and proceeds rapidly at or near neutral pH without the need for a catalyst.[1][5]
Key Reaction Parameters and Optimization
The success of a this compound-thiol conjugation is highly dependent on the careful control of several experimental parameters. Optimizing these conditions is critical to maximize yield, ensure specificity, and maintain the integrity of the biomolecules involved.
pH
The pH of the reaction buffer is the most critical factor governing the speed and selectivity of the conjugation.[6] The optimal pH range for the this compound-thiol reaction is between 6.5 and 7.5 .[1][6]
-
Below pH 6.5: The reaction rate is significantly slower because the thiol group is protonated, reducing its nucleophilicity.[6][7]
-
At pH 7.0: The reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[1][8]
-
Above pH 7.5: The this compound group becomes increasingly susceptible to hydrolysis into a non-reactive maleamic acid.[6] Furthermore, the reaction with primary amines (e.g., on lysine residues) becomes more competitive, leading to a loss of selectivity.[6][8]
Temperature and Reaction Time
This compound-thiol conjugations are typically performed at room temperature (20-25°C) or at 4°C.[6] The reaction kinetics are temperature-dependent; reactions at room temperature are generally faster.[6]
-
Room Temperature (20-25°C): Typical reaction times range from 30 minutes to 2 hours.[6][9]
-
4°C: Overnight incubations (8-16 hours) are often recommended for sensitive proteins to minimize potential degradation.[6][10]
Molar Ratio of Reactants
To drive the reaction to completion, a molar excess of the this compound-containing reagent is generally used.[6] The optimal molar ratio is dependent on the specific biomolecules being conjugated.
-
A common starting point is a 10 to 20-fold molar excess of the this compound reagent to the thiol-containing biomolecule.[10][11]
-
However, optimization is often necessary. For example, optimal conjugation of the peptide cRGDfK to nanoparticles was achieved at a 2:1 this compound to thiol ratio, while the 11A4 nanobody required a 5:1 ratio for optimal efficiency.[9][12]
Buffers and Solvents
The choice of buffer is crucial to maintain the desired pH and to avoid interfering with the reaction.
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used, provided the pH is maintained between 6.5 and 7.5.[10][13] It is critical to use buffers that do not contain extraneous thiols.[11]
-
Co-solvents: For this compound reagents with poor aqueous solubility, such as many fluorescent dyes, a dry, aprotic organic co-solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is necessary to prepare a stock solution.[7][13]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity and minimizing this compound hydrolysis.[1][6] |
| Temperature | 4°C to 25°C | Lower temperatures are used for sensitive proteins to reduce degradation.[6] |
| Reaction Time | 30 min - 16 hours | Dependent on temperature and reactants.[6][9] |
| Molar Ratio (this compound:Thiol) | 10:1 to 20:1 (starting point) | Should be optimized for each specific conjugation pair.[10][11] |
| Protein Concentration | 1 - 10 mg/mL | A typical concentration range for efficient conjugation.[10][13] |
Potential Side Reactions and Mitigation Strategies
While highly efficient, the this compound-thiol reaction is not without potential complications. Understanding and mitigating these side reactions is key to obtaining a homogenous and stable conjugate.
-
This compound Hydrolysis: The this compound ring can be opened by hydrolysis, especially at a pH above 7.5, rendering it unreactive towards thiols.[8] To avoid this, this compound stock solutions should be prepared fresh in a dry, aprotic solvent and reactions should be conducted within the optimal pH range.[7]
-
Thiazine Rearrangement: When conjugating to a peptide or protein with an unprotected N-terminal cysteine, a side reaction can occur where the succinimidyl thioether rearranges to a six-membered thiazine structure.[2] This rearrangement is more pronounced at basic pH.[2] To prevent this, it is advisable to avoid using N-terminal cysteines for conjugation where possible or to perform the conjugation at a more acidic pH (around pH 5), though this will slow the desired reaction.[2]
-
Retro-Michael Reaction and Thiol Exchange: The thioether bond formed can be reversible under certain conditions, a process known as a retro-Michael reaction.[7] The released this compound can then react with other thiols present, such as glutathione in a biological system, leading to deconjugation and potential off-target effects.[7] To create a more stable linkage, the thiosuccinimide ring of the conjugate can be intentionally hydrolyzed (e.g., by incubating at pH 8.5 for a few hours) to form a stable, ring-opened succinamic acid thioether that is resistant to thiol exchange.[7]
Experimental Protocols
Protocol 1: General Procedure for Labeling a Thiol-Containing Protein with a this compound-Functionalized Molecule
This protocol provides a general method for conjugating a this compound-activated small molecule (e.g., a fluorescent dye) to a protein containing free thiol groups.
Materials:
-
Thiol-containing protein
-
This compound-functionalized molecule (e.g., dye, biotin)
-
Amine-free, thiol-free buffer (e.g., PBS, HEPES, pH 7.0-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) (if reduction of disulfides is needed)
-
Dry, aprotic solvent (e.g., DMSO, DMF)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction tubes
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in degassed buffer (pH 7.0-7.5) to a concentration of 1-10 mg/mL.[11][13] Degas the buffer by applying a vacuum or by bubbling with an inert gas to prevent re-oxidation of thiols.[13]
-
If the protein's cysteine residues are present as disulfide bonds, they must be reduced. Add a 50-100 fold molar excess of TCEP to the protein solution.[11] Incubate for 30-60 minutes at room temperature.[11] Note: Dithiothreitol (DTT) can also be used, but it must be removed before adding the this compound reagent, as it contains a free thiol. TCEP does not need to be removed.[11]
-
-
This compound Reagent Preparation:
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold excess is a good starting point).[6][10] Add the this compound solution dropwise while gently stirring.
-
Flush the reaction tube with an inert gas, seal, and protect from light (especially if using a fluorescent dye).[10]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[10]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and quench any unreacted this compound, a small molecule thiol like cysteine or β-mercaptoethanol can be added.[11]
-
-
Purification of the Conjugate:
-
Characterization and Storage:
-
Characterize the conjugate to determine the degree of labeling using methods such as UV-Vis spectroscopy or mass spectrometry.
-
For short-term storage, keep the conjugate at 4°C, protected from light.[14] For long-term storage, add a cryoprotectant like glycerol to 50% and store at -20°C or -80°C.[10][14] Adding a stabilizing protein like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01-0.03%) can also be beneficial.[10][14]
-
Diagrams
Caption: Mechanism of this compound-Thiol Click Chemistry.
Caption: Experimental workflow for bioconjugation.
References
- 1. Mastering this compound Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Insights into this compound-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conjugation Protocol for this compound Dyes | Tocris Bioscience [tocris.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound labeling of thiolated biomolecules [biosyn.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. biotium.com [biotium.com]
Application Notes and Protocols for Maleimide Group Introduction onto Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a maleimide group onto a peptide is a critical step in bioconjugation, enabling the covalent linkage of peptides to other molecules such as proteins, antibodies, drugs, or fluorescent probes.[][2] The this compound group exhibits high reactivity and selectivity towards thiol groups, primarily found in the side chain of cysteine residues, forming a stable thioether bond.[][3][4] This specific interaction is widely exploited in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and various research tools.[][2] This document provides detailed methods and protocols for introducing a this compound functionality onto a peptide, targeting either cysteine or lysine residues, as well as incorporation during solid-phase peptide synthesis.
Methods for Introducing a this compound Group
There are three primary strategies for introducing a this compound group onto a peptide:
-
Direct Cysteine Modification: This is the most common method, leveraging the selective reaction between a this compound and the thiol group of a cysteine residue within the peptide sequence.[2][4]
-
Amine Modification via Heterobifunctional Crosslinkers: For peptides lacking a cysteine residue, a this compound group can be introduced by modifying primary amines (the N-terminus or the ε-amino group of lysine residues) with a heterobifunctional crosslinker containing both an amine-reactive group (e.g., an N-hydroxysuccinimide ester) and a this compound group.[5][6]
-
Incorporation during Solid-Phase Peptide Synthesis (SPPS): A this compound functional group can be incorporated into a peptide during its chemical synthesis on a solid support.[5][7][8]
The choice of method depends on the peptide sequence, the desired site of modification, and the overall synthetic strategy.
Method 1: Direct Cysteine Modification
This method relies on the Michael addition reaction between the this compound's carbon-carbon double bond and the sulfhydryl group of a cysteine residue.[2] The reaction is highly efficient and proceeds under mild, physiological conditions.[2][4]
Key Considerations:
-
Disulfide Bonds: If the peptide contains disulfide bonds involving the target cysteine, these must be reduced to free thiols prior to conjugation.[9][10] Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent as it is effective and does not need to be removed before the this compound reaction.[2][3] Dithiothreitol (DTT) can also be used, but must be removed prior to adding the this compound reagent.
-
pH: The optimal pH for the this compound-thiol reaction is between 6.5 and 7.5.[6][11] At pH values above 7.5, the this compound group can react with primary amines and undergo hydrolysis.[6]
-
Oxygen Sensitivity: Thiols can be sensitive to oxidation, so it is recommended to use degassed buffers and flush reaction vessels with an inert gas.[3][10]
Experimental Protocol: this compound Labeling of a Cysteine-Containing Peptide
This protocol describes the labeling of a peptide containing a free cysteine with a this compound-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Cysteine-containing peptide
-
This compound-functionalized reagent (e.g., this compound-PEG-Biotin, fluorescent dye this compound)
-
Degassed reaction buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5[3]
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for disulfide reduction)
-
Anhydrous DMSO or DMF for dissolving the this compound reagent[3]
-
Purification system (e.g., HPLC, gel filtration)[3]
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the degassed reaction buffer to a concentration of 1-10 mg/mL.[10]
-
(Optional) Reduction of Disulfide Bonds: If the peptide contains disulfide bonds, add a 10-100 fold molar excess of TCEP to the peptide solution.[3] Incubate at room temperature for 20-60 minutes.
-
This compound Reagent Preparation: Prepare a 10 mM stock solution of the this compound reagent in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the this compound reagent stock solution to the peptide solution.[3] Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and mix gently.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent this compound.[3][9][12]
-
Purification: Purify the this compound-conjugated peptide from excess unreacted this compound and other reagents using reverse-phase HPLC or gel filtration chromatography.[3]
-
Characterization: Confirm the successful conjugation and purity of the product by mass spectrometry and HPLC analysis.
Quantitative Data Summary
| Parameter | Condition | Result | Reference |
| Optimal pH | Reaction Buffer | 6.5 - 7.5 | [6][11] |
| This compound:Thiol Molar Ratio | cRGDfK peptide | 2:1 | 84 ± 4% efficiency (30 min, RT) |
| 11A4 nanobody | 5:1 | 58 ± 12% efficiency (2h, RT) | |
| General Proteins | 10:1 - 20:1 | Recommended starting range | |
| Reaction Time | Room Temperature | 30 min - 2 hours | Faster kinetics |
| 4°C | Overnight (8-16 hours) | For sensitive proteins |
Method 2: Amine Modification via Heterobifunctional Crosslinkers
This strategy is employed when a peptide does not possess a cysteine residue. A heterobifunctional crosslinker, such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) or a this compound-PEG-NHS ester, is used to first react with a primary amine on the peptide, thereby introducing the this compound group.[6][13][14]
Reaction Scheme
The process involves two steps:
-
Acylation: The NHS ester end of the crosslinker reacts with a primary amine (N-terminus or lysine side chain) on the peptide to form a stable amide bond. This reaction is favored at a slightly alkaline pH (7-9).[6]
-
Thiol-Reactive this compound: The now peptide-linked this compound group is available for conjugation to a thiol-containing molecule.
Experimental Workflow
Caption: Workflow for amine modification to introduce a this compound group.
Experimental Protocol: Introducing a this compound Group via an NHS Ester
This protocol details the first stage of the two-step conjugation: activating the peptide with the this compound group.
Materials:
-
Peptide containing at least one primary amine
-
This compound-PEG-NHS ester or SMCC
-
Amine-free, dry organic solvent (DMSO or DMF)
-
Reaction Buffer: Phosphate buffer, pH 7.2-7.5[6]
-
Desalting column or dialysis equipment for purification
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a concentration of 1-5 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve the this compound-PEG-NHS ester or SMCC in DMSO or DMF to a concentration of 10 mM.
-
Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the peptide solution.[6]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Purification: Immediately remove the excess, non-reacted crosslinker using a desalting column or dialysis. The resulting this compound-activated peptide is now ready for conjugation to a thiol-containing molecule as described in Method 1.
Method 3: Incorporation during Solid-Phase Peptide Synthesis (SPPS)
This advanced method allows for the site-specific incorporation of a this compound group during the peptide's synthesis on a solid support. One common approach involves using an orthogonally protected lysine residue.
Strategy using Orthogonally Protected Lysine
-
Synthesis: During SPPS, a lysine residue with a protecting group that can be removed under conditions that do not cleave the peptide from the resin or remove other side-chain protecting groups is incorporated at the desired position. An example is using ε-Adpoc-lysine.[7][8]
-
Selective Deprotection: The orthogonal protecting group on the lysine side chain is selectively removed while the peptide is still attached to the resin.
-
On-Resin Acylation: The newly liberated ε-amino group is then acylated with a this compound-containing carboxylic acid (e.g., 3-maleimidopropionic acid) using standard peptide coupling reagents.[5][15]
-
Cleavage and Deprotection: The peptide is then cleaved from the resin and the remaining side-chain protecting groups are removed using standard procedures (e.g., with trifluoroacetic acid).
SPPS Workflow Diagram
Caption: Workflow for on-resin this compound functionalization during SPPS.
This method offers precise control over the location of the this compound group, which is highly advantageous for creating well-defined peptide conjugates.[5][7]
Conclusion
The introduction of a this compound group onto a peptide is a versatile and powerful strategy in bioconjugation chemistry. By selecting the appropriate method—direct cysteine modification, amine functionalization, or on-resin synthesis—researchers can create specifically tailored peptide conjugates for a wide range of applications in research, diagnostics, and therapeutics. Careful consideration of reaction conditions, particularly pH and the presence of reducing agents, is crucial for achieving high efficiency and specificity in these modifications.
References
- 2. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry [jove.com]
- 3. lifetein.com [lifetein.com]
- 4. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Introduction of the this compound function onto resin-bound peptides: a simple, high-yield process useful for discriminating among several lysines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. vectorlabs.com [vectorlabs.com]
- 12. biotium.com [biotium.com]
- 13. glenresearch.com [glenresearch.com]
- 14. creativepegworks.com [creativepegworks.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Maleimide Chemistry in Surface Modification and Biomaterials
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of maleimide chemistry in the fields of surface modification and biomaterials. It includes comprehensive application notes, quantitative data summaries, and step-by-step experimental protocols for key methodologies.
Introduction to this compound Chemistry
This compound chemistry is a cornerstone of bioconjugation, valued for its efficiency, specificity, and ability to proceed under mild, physiological conditions.[1] The primary reaction involves the Michael addition between a this compound group and a sulfhydryl (thiol) group, typically from a cysteine residue in a protein or a synthetically introduced thiol.[1][2] This reaction forms a stable thioether bond, making it an ideal strategy for covalently linking biomolecules.[2][3]
The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[1][2][3] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, minimizing off-target reactions with lysine residues.[1][3] These advantages make this compound-thiol chemistry a preferred method for creating antibody-drug conjugates (ADCs), functionalizing nanoparticles, preparing bioactive hydrogels, and labeling proteins.[1][4][5]
Core Applications
Surface Modification of Nanomaterials
This compound chemistry is extensively used to functionalize the surfaces of various nanomaterials, including gold nanoparticles (AuNPs), liposomes, and polymeric nanoparticles, for biomedical applications.[6][7][] This surface engineering allows for the covalent attachment of targeting ligands (e.g., antibodies, peptides), drugs, and imaging agents.[4][6]
-
Targeted Drug Delivery: By conjugating targeting moieties to nanoparticles via this compound linkers, drug delivery systems can achieve selective binding to diseased cells, enhancing drug accumulation at the target site and reducing systemic toxicity.[4][][9] For instance, this compound-modified liposomes have shown remarkably improved drug delivery efficiency both in vitro and in vivo.[9][10]
-
Bioanalysis and Diagnostics: Functionalized nanoparticles are crucial for biosensing and diagnostic applications.[1] The controlled, covalent attachment of biomolecules ensures the stability and functionality of the diagnostic probe.[11]
PEGylation for Antifouling Surfaces
Poly(ethylene glycol) (PEG) is often attached to surfaces to prevent the non-specific adsorption of proteins and cells, a phenomenon known as biofouling. This compound-thiol chemistry provides a robust method for PEGylation.[][12] this compound-functionalized PEG chains can be covalently grafted onto thiol-modified surfaces, creating a hydrophilic and bio-inert layer.[] This strategy is critical for implants, biosensors, and drug delivery vehicles to improve their biocompatibility and circulation half-life.[][13]
Bioactive Hydrogels for Tissue Engineering
Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix (ECM), making them ideal scaffolds for tissue engineering.[14][15] this compound-functionalized polymers (such as hyaluronic acid, gelatin, or dextran) can be crosslinked with thiol-containing molecules to form hydrogels.[14][16]
This method offers several advantages:
-
Tunable Properties: The mechanical properties, swelling behavior, and degradation rate of the hydrogel can be precisely controlled.[14]
-
Biocompatibility: The crosslinking reaction occurs under cell-friendly conditions, allowing for the encapsulation of cells with high viability.[5][16]
-
Bio-functionalization: Thiol-containing bioactive molecules, such as the RGD peptide sequence for promoting cell adhesion, can be stoichiometrically incorporated into the hydrogel network.[5][14]
Antibody-Drug Conjugates (ADCs)
This compound chemistry is a foundational technology in the development of ADCs for targeted cancer therapy.[1][4] ADCs consist of a monoclonal antibody linked to a cytotoxic drug.[17] this compound linkers are used to attach the drug payload to cysteine residues on the antibody.[] This ensures precise, site-specific conjugation, leading to homogeneous ADC products with predictable drug-to-antibody ratios (DARs).[][19] The stability of the this compound-thiol linkage is crucial for preventing premature drug release in circulation, while cleavable linkers can be designed to release the drug under specific conditions within the tumor microenvironment.[]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound-thiol conjugation reactions and their applications.
Table 1: Optimal Reaction Conditions for this compound-Thiol Conjugation
| Parameter | Optimal Range/Value | Rationale & Notes | Source(s) |
|---|---|---|---|
| pH | 6.5 - 7.5 | Maximizes selectivity for thiols over amines. Below pH 6.5, the reaction slows; above 7.5, this compound hydrolysis and reaction with amines increase. | [1][2][3] |
| Temperature | 4°C to 25°C (Room Temp) | Reactions are faster at room temperature (30 min - 2 hours). 4°C is used for sensitive proteins to minimize degradation (overnight incubation). | [2] |
| Buffer | Phosphate, HEPES, Tris | Buffers should be free of thiol-containing compounds. Degassing the buffer is recommended to prevent oxidation of thiols. | [3][20] |
| This compound:Thiol Molar Ratio | 2:1 to 20:1 | A molar excess of this compound drives the reaction to completion. The optimal ratio depends on the specific reactants and must be optimized. |[2][6][20][21] |
Table 2: Reported Conjugation Efficiencies
| Application | Reactants | Molar Ratio (Mal:Thiol) | Reaction Time & Temp | Conjugation Efficiency | Source(s) |
|---|---|---|---|---|---|
| Nanoparticle Functionalization | This compound-PLGA NPs + cRGDfK peptide | 2:1 | 30 min @ RT | 84 ± 4% | [6][21][22] |
| Nanoparticle Functionalization | This compound-PLGA NPs + 11A4 nanobody | 5:1 | 2 hours @ RT | 58 ± 12% | [6][21][22] |
| Surface Modification | Polystyrene Microspheres + Thiolated Ligands | Not Specified | Not Specified | Nearly 100% |[23] |
Table 3: Properties of this compound-Modified Biomaterials
| Biomaterial System | Key Property | Quantitative Finding | Significance | Source(s) |
|---|---|---|---|---|
| This compound-Modified Liposomes | Cellular Uptake | ≥2-fold faster internalization into HeLa, HCC1954, and MDA-MB-468 cells compared to unmodified liposomes. | Enhanced drug delivery efficiency due to interaction with cell surface thiols. | [9][10] |
| Dextran-Tyramine-Maleimide Hydrogels | Cell Viability (hMSCs) | >88% viability on day 1; 60-81% viability by day 14. | Demonstrates a biocompatible environment suitable for cell encapsulation and tissue engineering. | [14][15] |
| Gold Nanoparticles with K7C peptide | Cellular Uptake | Increased cell uptake by 3 orders of magnitude compared to methoxy-terminated PEG AuNPs. | Surface chemistry dramatically controls nanoparticle-cell interactions. |[7][11] |
Experimental Protocols & Methodologies
Protocol 1: General Protein Labeling with a this compound-Functionalized Dye
This protocol provides a general procedure for conjugating a thiol-reactive (this compound) fluorescent dye to a protein containing free cysteine residues.
Materials:
-
Protein to be labeled (1-10 mg/mL)
-
Thiol-free buffer, degassed (e.g., 1x PBS, 100 mM HEPES, pH 7.0-7.5)
-
This compound-functionalized dye
-
Anhydrous DMSO or DMF
-
Reducing agent (optional): TCEP (tris-carboxyethylphosphine) or DTT (dithiothreitol)
-
Quenching reagent: L-cysteine or β-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the degassed conjugation buffer at a concentration of 1-10 mg/mL.[20]
-
(Optional) Reduce Disulfide Bonds: If the target cysteines are involved in disulfide bonds, they must first be reduced. Add a 10-100x molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[20] If using DTT, it must be removed by dialysis or desalting column before adding the this compound reagent.
-
Prepare this compound Dye Solution: Prepare a 10 mM stock solution of the this compound dye in anhydrous DMSO or DMF.[20]
-
Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of dye.[2][20] Add the dye dropwise while gently stirring or vortexing.
-
Incubation: Protect the reaction mixture from light and incubate at room temperature for 2 hours or at 4°C overnight.[2][20]
-
Quench Reaction: Stop the reaction by adding a quenching reagent like L-cysteine to a final concentration of ~10 mM to cap any unreacted this compound groups.[]
-
Purification: Remove excess, unreacted dye from the protein-dye conjugate using size-exclusion chromatography or dialysis.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the dye's maximum absorbance wavelength (Amax).[20]
Protocol 2: Surface Modification of Gold Nanoparticles (AuNPs) with this compound-PEG
This protocol describes a one-step method to functionalize citrate-stabilized gold nanoparticles with a hetero-bifunctional PEG linker bearing a terminal this compound group.[7][11]
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs)
-
Hetero-bifunctional linker: OPSS-PEG-Maleimide (orthopyridyl disulfide-PEG-Maleimide)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare Linker Solution: Dissolve the OPSS-PEG-Maleimide linker in ultrapure water.
-
Ligand Exchange Reaction: Mix the citrate-stabilized AuNPs with the OPSS-PEG-Maleimide solution. The OPSS group will readily attach to the gold surface via a ligand exchange reaction.[7] The reaction is typically fast (~30 minutes).[7][11]
-
Purification: Purify the this compound-functionalized AuNPs by centrifugation to remove any excess, unbound linker. Resuspend the nanoparticle pellet in the desired buffer (e.g., PBS).
-
Conjugation to Thiolated Molecules: The purified this compound-AuNPs are now ready for conjugation. Add a thiol-containing molecule (e.g., peptide, antibody fragment) to the nanoparticle solution.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.
-
Final Purification: Centrifuge the final conjugate to remove any unreacted thiol-containing molecules. Resuspend the purified, functionalized AuNPs in the appropriate storage buffer.
-
Characterization: Confirm successful functionalization using techniques such as Dynamic Light Scattering (DLS) for size changes, Zeta Potential for surface charge analysis, and UV-Vis Spectrophotometry.[7]
Protocol 3: Preparation of a this compound-Functionalized Hydrogel
This protocol outlines the synthesis of a hydrogel using this compound-modified hyaluronic acid (HA-Mal) and a thiolated crosslinker, suitable for cell encapsulation.[16]
Materials:
-
Hyaluronic acid-maleimide (HA-Mal)
-
Gelatin-maleimide (Gel-Mal) (optional, for enhanced cell adhesion)
-
Bifunctional thiolated crosslinker (e.g., PEG-dithiol)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Cells for encapsulation
Procedure:
-
Prepare Polymer Solution: Dissolve the lyophilized HA-Mal (and Gel-Mal, if used) in sterile PBS (pH 7.4) to the desired final concentration (e.g., 5-10% w/v).
-
Prepare Crosslinker Solution: Dissolve the PEG-dithiol crosslinker in sterile PBS. The concentration should be calculated to achieve the desired stoichiometric ratio of this compound to thiol groups.
-
Cell Suspension (for encapsulation): If encapsulating cells, suspend the cells in the polymer solution from Step 1 at the desired cell density.
-
Initiate Crosslinking: To form the hydrogel, rapidly and thoroughly mix the polymer/cell solution with the crosslinker solution. Gelation via the thiol-maleimide Michael addition reaction is typically rapid and occurs without the need for a photoinitiator or UV light.[16]
-
Gel Formation: The mixture will form a stable hydrogel. This can be done in situ by injecting the mixed components into a desired location.
-
Culture: If cells are encapsulated, add cell culture medium and incubate under standard cell culture conditions.
-
Characterization: Characterize the hydrogel's properties using rheology to measure stiffness (storage modulus), swelling assays, and cell viability assays (e.g., Live/Dead staining) over time.[15][16]
Protocol 4: Antibody-Drug Conjugation (ADC) via a this compound Linker
This protocol describes the conjugation of a this compound-activated drug linker to an antibody by first reducing the antibody's interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) (e.g., IgG1) in a suitable buffer (e.g., PBS)
-
Reducing agent: TCEP or DTT
-
This compound-functionalized drug-linker
-
Conjugation Buffer: Sodium phosphate buffer (50 mM) with NaCl (50 mM) and EDTA (2 mM), pH ~7.4[19][24]
-
Quenching reagent: N-acetylcysteine or L-cysteine
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Antibody Reduction:
-
To the antibody solution, add a calculated molar equivalent of a reducing agent like TCEP or DTT.[19][24] For example, incubate the antibody with TCEP at 30-37°C for 1-2 hours.[19][25] The amount of reducing agent determines how many disulfide bridges are reduced, controlling the final DAR.
-
Remove the excess reducing agent using a desalting column or spin filtration (30 kDa MWCO).[19]
-
-
Conjugation:
-
Immediately after reduction and purification, add the this compound-drug linker (typically dissolved in a co-solvent like DMSO) to the reduced antibody solution.[24] A slight molar excess of the drug-linker is typically used.
-
Allow the reaction to proceed for 1-2 hours at room temperature or on ice.[][24]
-
-
Quenching:
-
Add a molar excess of a quenching reagent (e.g., cysteine) to cap any unreacted this compound groups on the drug-linker and any remaining free thiols on the antibody.[]
-
-
Purification:
-
Purify the resulting ADC from excess drug-linker and quenching reagent using size-exclusion chromatography (SEC) or tangential flow filtration.
-
-
Characterization:
-
Analyze the final ADC product to determine concentration (UV absorbance), aggregation (SEC), and average Drug-to-Antibody Ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.[24]
-
Diagrams and Workflows
Caption: The this compound-thiol "click" reaction forms a stable thioether bond.
Caption: Workflow for surface functionalization of nanoparticles.
Caption: Workflow for creating bioactive hydrogels for cell encapsulation.
Caption: Logical flow of Antibody-Drug Conjugate (ADC) synthesis.
References
- 1. Mastering this compound Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. nbinno.com [nbinno.com]
- 5. PEG-Maleimide Hydrogels for Protein and Cell Delivery in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wilhelm-lab.com [wilhelm-lab.com]
- 9. A novel application of this compound for advanced drug delivery: in vitro and in vivo evaluation of this compound-modified pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enhanced antifouling properties of marine antimicrobial peptides by PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhanced antifouling properties of marine antimicrobial peptides by PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioactive Hydrogels Based on Tyramine and this compound Functionalized Dextran for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. This compound Modification - CD Bioparticles [cd-bioparticles.com]
- 19. broadpharm.com [broadpharm.com]
- 20. tocris.com [tocris.com]
- 21. This compound labeling of thiolated biomolecules [biosyn.com]
- 22. Insights into this compound-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. broadpharm.com [broadpharm.com]
- 25. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Troubleshooting & Optimization
how to prevent maleimide hydrolysis during conjugation reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during maleimide conjugation reactions, with a specific focus on preventing this compound hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why is it a problem?
A1: this compound hydrolysis is a chemical reaction where the this compound ring is opened by water, forming a non-reactive maleamic acid.[1][2] This is a significant issue during conjugation because the hydrolyzed this compound can no longer react with thiol groups (-SH) on proteins or other molecules, leading to low or no conjugation efficiency.[1][3]
Q2: What are the optimal reaction conditions to minimize premature this compound hydrolysis?
A2: To minimize premature hydrolysis, it is crucial to control the reaction environment. The optimal pH for the this compound-thiol reaction is between 6.5 and 7.5.[1][4] Within this range, the reaction with thiols is approximately 1,000 times faster than with amines, and the rate of hydrolysis is significantly reduced.[1][4] It is also recommended to prepare aqueous solutions of this compound reagents immediately before use and to use degassed buffers to prevent oxidation of thiols.[3][5][6] For storing this compound linkers, use dry, biocompatible solvents like DMSO or DMF.[3][4]
Q3: Can temperature affect this compound stability?
A3: While the primary factor influencing this compound hydrolysis is pH, temperature can also play a role. Conjugation reactions are typically carried out at room temperature or 4°C.[5][7] Higher temperatures can increase the rate of all reactions, including hydrolysis. For sensitive reagents, performing the conjugation at 4°C overnight may be beneficial.[5][7]
Q4: My conjugation failed. How do I know if this compound hydrolysis was the cause?
A4: If you suspect this compound hydrolysis, you can use analytical methods like mass spectrometry (MS) or HPLC to check for the presence of the hydrolyzed maleamic acid in your this compound reagent.[8] A simple troubleshooting step is to use a fresh batch of the this compound reagent and ensure your reaction conditions, particularly the pH of your buffer, are within the optimal 6.5-7.5 range.[1]
Q5: I've heard that hydrolysis can be beneficial after conjugation. Can you explain this?
A5: Yes, this is a key concept in developing stable bioconjugates. The thioether bond formed between a this compound and a thiol (a thiosuccinimide linkage) can be reversible in a process called a retro-Michael reaction.[4][9] This can lead to the payload being transferred to other thiol-containing molecules in a biological environment.[9] However, if the thiosuccinimide ring is hydrolyzed after the initial conjugation, it forms a stable succinamic acid thioether, which is resistant to the retro-Michael reaction.[8][9] This has led to the development of "self-hydrolyzing" maleimides that are designed to rapidly hydrolyze post-conjugation to enhance stability.[10][11][12][13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | Premature hydrolysis of the this compound. | Prepare fresh this compound solutions in an appropriate organic solvent (DMSO, DMF) immediately before use.[5][14] Ensure the reaction buffer pH is strictly between 6.5 and 7.5.[1][4] |
| Oxidation of thiol groups. | Use degassed buffers for the reaction.[5][6] If necessary, pre-reduce the protein's disulfide bonds with a reducing agent like TCEP, which does not need to be removed before adding the this compound.[3][14][15] | |
| Incorrect buffer composition. | Avoid buffers containing thiols (e.g., DTT, unless removed prior to conjugation) or primary/secondary amines.[1] Suitable buffers include PBS, HEPES, and Tris.[5][14] | |
| Poor In-Vivo Stability / Payload Loss | Retro-Michael reaction (deconjugation). | After the initial conjugation, consider intentionally inducing hydrolysis of the thiosuccinimide ring by adjusting the pH to 8.5-9.0 and incubating at room temperature or 37°C until hydrolysis is complete, then re-neutralizing.[3] |
| Utilize next-generation "self-hydrolyzing" maleimides that are designed to form a more stable, ring-opened structure post-conjugation.[10][11][12] | ||
| Side Reactions | Reaction with amines (e.g., lysine residues). | Maintain the reaction pH below 7.5. Above this pH, the reaction with primary amines becomes more competitive.[1][2] |
| Thiazine rearrangement with N-terminal cysteines. | If conjugating to an N-terminal cysteine, be aware that the conjugate can rearrange to a stable six-membered thiazine ring. This can be facilitated by incubating for an extended period (e.g., 24 hours) at 25°C after the initial conjugation.[3][16] |
Experimental Protocols
Protocol 1: Standard this compound-Thiol Conjugation
This protocol provides a general guideline for conjugating a thiol-containing protein with a this compound-functionalized molecule.
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
This compound-functionalized molecule (10 mM stock in DMSO or DMF)
-
Conjugation Buffer: 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5, degassed.[6][7]
-
(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching reagent: Free cysteine or N-acetyl cysteine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer. If the protein's thiols are in the form of disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[3][5][14]
-
Conjugation Reaction: Immediately before addition, prepare the this compound stock solution. Add the this compound stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (this compound:protein). This ratio may need to be optimized for your specific protein.[7]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[5][7]
-
Quenching (Optional): Add a 10-fold molar excess of a free thiol (e.g., N-acetyl cysteine) to quench any unreacted this compound groups.[7]
-
Purification: Remove excess, unreacted this compound and other small molecules by size-exclusion chromatography or dialysis.[7]
-
Characterization: Determine the degree of labeling (DOL) by UV-Vis spectrophotometry or mass spectrometry.[7]
Visualizing Reaction Pathways
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Mastering this compound Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Conjugation Protocol for this compound Dyes | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. creativepegworks.com [creativepegworks.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Sequence sensitivity and pH dependence of this compound conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low efficiency in maleimide labeling experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during maleimide labeling of proteins and other biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound labeling reactions?
The optimal pH for this compound labeling is between 6.5 and 7.5.[1][2][3] This pH range ensures high selectivity for thiol groups (cysteine residues) over other nucleophilic groups like amines (lysine residues).[1] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[1] Above pH 7.5, the reaction with amines becomes more significant, leading to non-specific labeling.[1] Conversely, at pH levels below 6.5, the reaction rate is significantly slower.
Q2: My this compound reagent seems to be inactive. What could be the cause?
This compound reagents are susceptible to hydrolysis, especially in aqueous solutions at higher pH, which opens the this compound ring to form a non-reactive maleamic acid.[1][4] To avoid this, it is crucial to prepare this compound stock solutions in an anhydrous solvent like DMSO or DMF and use them immediately.[5][6] If you must store the stock solution, keep it at -20°C for no longer than a month, protected from light.[5] It is not recommended to store this compound-containing products in aqueous solutions for future reactions.[1]
Q3: Can I use any reducing agent to reduce disulfide bonds before labeling?
No, it is critical to use a thiol-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[5][7][8] Common reducing agents like DTT (dithiothreitol) and β-mercaptoethanol contain thiol groups themselves and will compete with the protein's thiols for reaction with the this compound, thereby reducing labeling efficiency.[8][9] If DTT must be used, it is essential to remove it completely, for instance by using a desalting column, before adding the this compound reagent.[9]
Q4: What is the recommended molar ratio of this compound to protein?
A molar excess of the this compound reagent is generally recommended to drive the reaction to completion. A common starting point is a 10 to 20-fold molar excess of the this compound linker relative to the protein.[5][7][10][11] However, the optimal ratio can vary depending on the protein and should be determined empirically for each specific experiment.[11][12]
Q5: How can I determine the efficiency of my labeling reaction?
The degree of labeling (DOL), which is the average number of dye molecules per protein, can be calculated using UV-Vis spectrophotometry.[13] This involves measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the label (e.g., a fluorescent dye).[5][11][13] A correction factor is needed to account for the dye's absorbance at 280 nm.[5][14]
The formula for the corrected protein absorbance is: A280c = A280 - (Amax × CF) where A280c is the corrected absorbance at 280 nm, Amax is the absorbance at the dye's maximum wavelength, and CF is the correction factor for the dye at 280 nm.[5]
Troubleshooting Guide
Low Labeling Efficiency
If you are experiencing low labeling efficiency, consult the following table and workflow to diagnose and resolve the issue.
| Potential Cause | Troubleshooting Steps | Recommended Protocol |
| Inaccessible or Oxidized Cysteines | Cysteine residues may be buried within the protein's 3D structure or exist as disulfide bonds (-S-S-), which do not react with maleimides.[6][7][8][12] | 1. Reduce Disulfide Bonds: Prepare the protein in a degassed buffer (e.g., PBS, pH 7.2).[5][7] Add a 10-100 fold molar excess of TCEP.[5][7] Incubate for 20-30 minutes at room temperature.[7][11] 2. Remove Excess TCEP (if necessary): Use a desalting column to remove excess TCEP before adding the this compound reagent.[7][10] |
| Suboptimal Reaction pH | The reaction is highly pH-dependent. A pH outside the optimal range of 6.5-7.5 can significantly reduce the reaction rate or lead to side reactions.[1][2] | 1. Buffer Selection: Use a buffer such as PBS, Tris, or HEPES at a pH between 7.0 and 7.5.[5][13] 2. Avoid Amine-Containing Buffers: Buffers like Tris can compete with the desired reaction at higher pH values.[10] |
| This compound Hydrolysis | The this compound group is unstable in aqueous solutions and can hydrolyze, rendering it unreactive towards thiols.[1][4] | 1. Fresh Reagent: Prepare the this compound stock solution in anhydrous DMSO or DMF immediately before use.[5][6][13] 2. Storage: If necessary, store the stock solution at -20°C for up to one month, protected from light.[5] |
| Low Molar Ratio of this compound | An insufficient amount of the this compound reagent will result in incomplete labeling. | 1. Increase Molar Excess: Start with a 10-20 fold molar excess of the this compound reagent to the protein.[7][10] This can be optimized for your specific protein. |
| Presence of Thiol-Containing Substances | Substances with free thiol groups in the buffer, such as DTT or β-mercaptoethanol, will compete with the protein for the this compound.[8][9] | 1. Buffer Exchange: Ensure your protein solution is free of interfering substances by performing a buffer exchange using dialysis, ultrafiltration, or a desalting column.[10] |
| Low Protein Concentration | Low protein concentrations can hinder conjugation efficiency.[10] | 1. Concentrate Protein: Ensure the starting concentration of your protein is adequate, typically greater than 0.5 mg/mL.[10] A concentration range of 1-10 mg/mL is often recommended.[6][12][15] |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds
-
Dissolve the protein in a degassed buffer (e.g., PBS, pH 7.0-7.5) to a concentration of 1-10 mg/mL.[6][12][15]
-
Add a 10-100 fold molar excess of TCEP to the protein solution.[5][7]
-
Incubate the mixture for 20-30 minutes at room temperature.[7][11]
-
If necessary, remove the excess TCEP using a desalting column.[10]
Protocol 2: this compound Labeling Reaction
-
Immediately before use, dissolve the this compound reagent in anhydrous DMSO or DMF to a concentration of 10 mM.[5]
-
Add a 10-20 fold molar excess of the this compound solution to the reduced protein solution.[10]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light if using a fluorescent this compound.[5][10][13]
-
To stop the reaction, you can add a quenching reagent like free cysteine or β-mercaptoethanol to react with any unreacted this compound.[10]
-
Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC), dialysis, or ultrafiltration to remove unreacted this compound.[5][10]
Visualizations
This compound-Thiol Conjugation Chemistry
Caption: Reaction scheme of this compound-thiol conjugation and common side reactions.
Troubleshooting Workflow for Low Labeling Efficiency
Caption: A step-by-step workflow for troubleshooting low this compound labeling efficiency.
Logical Relationships in this compound Labeling
Caption: Overview of the key stages and their relationships in a this compound labeling experiment.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Mastering this compound Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Conjugation Protocol for this compound Dyes | Tocris Bioscience [tocris.com]
- 12. This compound labeling of thiolated biomolecules [biosyn.com]
- 13. biotium.com [biotium.com]
- 14. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
Technical Support Center: Optimizing Maleimide-Thiol Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize maleimide-thiol conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound-thiol conjugation reaction?
The optimal pH for a this compound-thiol reaction is between 6.5 and 7.5.[1][2][3][4][5] Within this range, the reaction is highly selective for thiol groups over other nucleophilic groups like amines.[1][3][4][6] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][3][6]
-
Below pH 6.5: The reaction rate significantly decreases because the thiol group is protonated, reducing its nucleophilicity.[1]
-
Above pH 7.5: The this compound group becomes susceptible to hydrolysis, rendering it inactive.[1][3][5] Additionally, the reaction with primary amines (e.g., lysine residues) becomes more competitive, leading to a loss of selectivity.[1][3][5]
Q2: What are the recommended buffers for this reaction?
Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used for this compound-thiol conjugations, provided they are within the optimal pH range of 6.5-7.5 and do not contain thiols.[6][7][8] It is crucial to use a non-nucleophilic buffer.[9] Degassing the buffer before use is recommended to prevent oxidation of thiols.[8][10]
Q3: How does temperature affect the reaction?
The this compound-thiol reaction is temperature-dependent.[1][11] Reactions are typically performed at room temperature (20-25°C) for 30 minutes to 2 hours or at 4°C overnight (8-16 hours).[1] Lower temperatures can be beneficial for sensitive proteins to minimize degradation, though the reaction rate will be slower.[1][11]
Q4: Do I need to use a reducing agent?
Yes, if your protein's cysteine residues are involved in disulfide bonds, they must be reduced to free thiols (-SH) to react with the this compound.[2][8] Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent because it is highly effective and, unlike DTT or β-mercaptoethanol, it is thiol-free and does not need to be removed before adding the this compound reagent.[2][5] A 10-100 fold molar excess of TCEP is typically used.[2]
Q5: How should I prepare and store my this compound stock solution?
This compound reagents are susceptible to hydrolysis in aqueous solutions.[3][6] Therefore, it is critical to prepare stock solutions in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[6][7][9] Unused stock solutions can be stored at -20°C for up to a month, protected from light.[7]
Troubleshooting Guide
Problem 1: Low or No Conjugation Yield
| Possible Cause | Troubleshooting Steps |
| Inactive this compound Reagent | Maleimides hydrolyze in aqueous solutions, especially at pH > 7.5.[3][6] Prepare fresh this compound stock solutions in anhydrous DMSO or DMF immediately before use.[6][9] |
| Incorrect pH of Reaction Buffer | Verify the buffer pH is between 6.5 and 7.5 using a calibrated pH meter.[6] |
| Oxidized or Inaccessible Thiols | Cysteine residues may have formed disulfide bonds. Reduce the protein with a 10-100 fold molar excess of TCEP for 20-60 minutes at room temperature.[2][6] Ensure the target thiol is accessible. |
| Insufficient Molar Ratio of Reactants | The optimal molar ratio of this compound to thiol can vary. A common starting point is a 10-20 fold molar excess of the this compound reagent.[2][6][7] This may need to be optimized for your specific molecules.[10] |
| Presence of Competing Thiols | Ensure the reaction buffer is free of thiol-containing compounds like DTT or β-mercaptoethanol.[5] If a reducing agent other than TCEP was used, it must be removed prior to adding the this compound.[5] |
Problem 2: Poor Specificity and Side Reactions
| Possible Cause | Troubleshooting Steps |
| Reaction with Amines | Maintain the reaction pH between 6.5 and 7.5 to ensure high selectivity for thiols.[3][6] Avoid pH values above 7.5.[1][3] |
| Thiazine Rearrangement | This side reaction can occur when conjugating to an N-terminal cysteine.[6][12] If possible, avoid using proteins with an N-terminal cysteine.[6] Performing the conjugation at a lower pH (around 5) can prevent this, but the conjugate must then be handled under acidic conditions.[12][13] |
Problem 3: Conjugate Instability (Loss of Payload)
| Possible Cause | Troubleshooting Steps |
| Retro-Michael Reaction | The thioether bond can reverse, especially in the presence of other thiols like glutathione in vivo, leading to "payload migration".[2][3][9][14] |
| Hydrolysis of the Succinimide Ring | Post-conjugation, the succinimide ring can be hydrolyzed, which actually stabilizes the conjugate against the retro-Michael reaction.[3][9] To achieve this, you can intentionally adjust the pH to 8.5-9.0 after the initial conjugation and incubate at room temperature or 37°C until hydrolysis is complete, then re-neutralize to pH 7.0-7.5.[2] |
Data Summary Tables
Table 1: Effect of pH on this compound-Thiol Reaction
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, this compound hydrolysis[1] |
Table 2: Recommended Reaction Conditions
| Parameter | Recommendation |
| pH | 6.5 - 7.5 |
| Temperature | 4°C (overnight) or Room Temperature (30 min - 2h)[1] |
| Buffer | PBS, HEPES, Tris (thiol-free)[6][7] |
| Reducing Agent | TCEP (10-100x molar excess)[2] |
| This compound:Thiol Molar Ratio | 10:1 to 20:1 (starting point)[7] |
Experimental Protocols
Protocol 1: General Protein-Maleimide Conjugation
-
Protein Preparation: Dissolve the thiol-containing protein in a degassed buffer (e.g., PBS, pH 7.2) at a concentration of 1-10 mg/mL.[8]
-
Reduction of Disulfides (if necessary): Add a 10-100 fold molar excess of TCEP to the protein solution.[2] Incubate for 20-60 minutes at room temperature.[6]
-
This compound Reagent Preparation: Immediately before use, dissolve the this compound reagent in DMSO or DMF to create a 10 mM stock solution.[7]
-
Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve the desired molar ratio (e.g., 10-20 fold molar excess of this compound).
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[7] Protect from light if using a fluorescent this compound dye.
-
Purification: Remove excess, unreacted this compound reagent using a desalting column, dialysis, or other suitable chromatography methods.
-
Characterization: Confirm conjugation using techniques such as SDS-PAGE and Mass Spectrometry.[6]
Protocol 2: Post-Conjugation Stabilization via Hydrolysis
-
Initial Conjugation: Follow steps 1-5 of the General Protein-Maleimide Conjugation protocol.
-
pH Adjustment: After the initial reaction, adjust the pH of the conjugate solution to 8.5-9.0.[2]
-
Hydrolysis Incubation: Incubate at room temperature or 37°C, monitoring the ring-opening by mass spectrometry until hydrolysis is complete.[2]
-
Neutralization: Re-neutralize the solution to pH 7.0-7.5 for storage or downstream applications.[2]
-
Purification and Characterization: Purify and characterize the stabilized conjugate as described above.
Visualizations
Caption: The reaction pathway of this compound-thiol conjugation.
Caption: A troubleshooting workflow for low yield in this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Mastering this compound Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. resources.tocris.com [resources.tocris.com]
- 11. researchgate.net [researchgate.net]
- 12. bachem.com [bachem.com]
- 13. pharmiweb.com [pharmiweb.com]
- 14. Improving the Stability of this compound–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize Off-target Reactions of Maleimides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with maleimide chemistry. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target reactions and ensure the success of your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target reactions of maleimides and why are they problematic?
A1: The two main off-target reactions of maleimides are hydrolysis and retro-Michael addition (leading to thiol exchange) .
-
Hydrolysis: The this compound ring is susceptible to opening in aqueous solutions, especially at neutral to high pH, forming an unreactive maleamic acid.[1] This inactivation of the this compound before it can react with the target thiol leads to low conjugation efficiency.
-
Retro-Michael Addition and Thiol Exchange: The thioether bond formed between a this compound and a cysteine residue can be reversible. This reversal, known as a retro-Michael reaction, can lead to the dissociation of the conjugate.[2][3] In a biological environment rich in other thiols like glutathione, the released this compound-payload can then react with these off-target molecules, leading to a loss of therapeutic efficacy and potential off-target toxicity.[2][4]
Q2: How does pH affect the selectivity and stability of this compound reactions?
A2: pH is a critical parameter in this compound chemistry, influencing both the desired reaction with thiols and the undesired side reactions.
-
Optimal pH for Thiol-Maleimide Conjugation: The reaction of maleimides with thiols is most efficient and selective at a pH range of 6.5-7.5.[5] At this pH, the thiol group is sufficiently nucleophilic to react efficiently with the this compound, while competing reactions with amines are minimized.[5]
-
Reaction with Amines at Higher pH: Above pH 7.5, maleimides can start to react with primary amines, such as the side chain of lysine residues, leading to a loss of selectivity.[5]
-
Hydrolysis at Neutral to High pH: The rate of this compound hydrolysis increases significantly with increasing pH.[1] Therefore, it is crucial to prepare aqueous solutions of this compound reagents immediately before use and to control the pH of the reaction mixture.[1]
-
Post-Conjugation Stability: After conjugation, the stability of the resulting thiosuccinimide ring is also pH-dependent. Higher pH can accelerate the hydrolysis of the thiosuccinimide ring to a stable, ring-opened structure that is resistant to retro-Michael addition.[3][4]
Q3: My conjugation yield is low. What are the common causes and how can I troubleshoot this?
A3: Low conjugation yield is a frequent issue. Here are the common culprits and how to address them:
-
This compound Hydrolysis: Your this compound reagent may have hydrolyzed before reacting with your target molecule.
-
Inaccessible or Oxidized Cysteines: The target cysteine residues on your protein may be buried within the protein structure or have formed disulfide bonds, rendering them unavailable for conjugation.
-
Solution: Perform a reduction step using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to break disulfide bonds.[1] TCEP is often preferred as it does not need to be removed before conjugation. Ensure your buffers are degassed and consider adding a chelating agent like EDTA to prevent re-oxidation of thiols.[7]
-
-
Incorrect Buffer Conditions: The pH of your reaction buffer may be outside the optimal range, or the buffer may contain interfering substances.
-
Insufficient Molar Ratio of this compound: The concentration of the this compound reagent may be too low to drive the reaction to completion.
-
Solution: Increase the molar excess of the this compound linker relative to the thiol-containing molecule. A 10-20 fold molar excess is a good starting point, but this may need to be optimized for your specific system.[8]
-
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during this compound conjugation experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Conjugation | This compound Hydrolysis | - Prepare this compound solutions fresh in anhydrous DMSO or DMF.[6]- Ensure reaction pH is between 6.5-7.5.[6]- Minimize the time the this compound is in aqueous solution before adding the thiol. |
| Inaccessible/Oxidized Thiols | - Pre-reduce the protein with TCEP (10-100 fold molar excess) for 20-30 minutes at room temperature.[1]- Degas all buffers to remove oxygen.- Add 1-5 mM EDTA to the reaction buffer to chelate metal ions that can catalyze thiol oxidation.[7] | |
| Incorrect Buffer | - Use a non-amine, non-thiol containing buffer (e.g., PBS, HEPES).[6]- Avoid Tris and glycine buffers.[6] | |
| Conjugate is Unstable (Loss of Payload) | Retro-Michael Reaction/Thiol Exchange | - After conjugation, induce hydrolysis of the thiosuccinimide ring by adjusting the pH to 8.5-9.0 and incubating for 2-4 hours.[4]- Use a hydrolytically stable this compound derivative (e.g., N-aryl maleimides, diiodomaleimides).[6] |
| Thiazine Formation (with N-terminal Cysteine) | - Perform the conjugation at a lower pH (around 6.0-6.5) to suppress the rearrangement.[9]- Acetylate the N-terminal amine of the cysteine to prevent the intramolecular reaction.[9] | |
| High Heterogeneity of Conjugate | Reaction with Amines | - Maintain the reaction pH at or below 7.5 to ensure selectivity for thiols.[5] |
| Incomplete Reaction | - Increase the molar excess of the this compound reagent.[8]- Increase the reaction time or temperature (e.g., overnight at 4°C or 2-4 hours at room temperature).[7] |
Quantitative Data Summary
The stability of this compound conjugates is highly dependent on the structure of the this compound and the reaction conditions. The following tables summarize key quantitative data to aid in the selection of reagents and optimization of protocols.
Table 1: Half-life of Unconjugated this compound Derivatives (Hydrolysis)
| This compound Derivative | pH | Temperature (°C) | Half-life (t½) |
| N-Alkyl this compound | 7.4 | 22 | ~25 min (for a specific self-hydrolyzing this compound)[10] |
| N-Phenyl this compound | 7.4 | RT | ~55 min[4][10] |
| N-(p-fluorophenyl) this compound | 7.4 | RT | ~28 min[10] |
| Dibromothis compound | 7.4 | RT | 17.9 min[11] |
Table 2: Half-life of this compound-Thiol Conjugates (Post-Conjugation Hydrolysis)
| This compound Derivative in Conjugate | pH | Temperature (°C) | Half-life (t½) of Thiosuccinimide Ring |
| N-Alkyl this compound | 7.4 | 37 | 27 h[4][10] |
| N-Aryl this compound | 7.4 | 37 | 1.5 h[4][10] |
| N-(p-fluorophenyl) this compound | 7.4 | 37 | 0.7 h[10] |
| This compound with proximal amino group | 7.4 | 22 | 2.0 - 2.6 h[10] |
Table 3: Stability of this compound-Thiol Conjugates in the Presence of Competing Thiols
| This compound Conjugate Type | Condition | Stability |
| N-Alkyl this compound | Mouse Serum, 200h | 60-70% deconjugation[4][10] |
| N-Aryl this compound | Mouse Serum, 200h | 90-100% retention of conjugation[4][10] |
| Hydrolyzed N-Alkyl this compound | N-acetyl cysteine buffer, pH 8, 37°C, 2 weeks | No measurable drug loss[10] |
| Unhydrolyzed N-Alkyl this compound | N-acetyl cysteine buffer, pH 8, 37°C, 2 weeks | ~50% drug loss[10] |
Experimental Protocols
Protocol 1: General Thiol-Maleimide Conjugation
This protocol provides a general guideline for the conjugation of a thiol-containing protein with a this compound-functionalized molecule.
-
Protein Preparation:
-
Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., PBS, HEPES, pH 7.0-7.5) to a concentration of 1-10 mg/mL.[12]
-
If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce the disulfides.[1][12]
-
-
This compound Reagent Preparation:
-
Immediately before use, dissolve the this compound-functionalized molecule in a dry, biocompatible organic solvent such as DMSO or DMF to a stock concentration of 10 mM.[6]
-
-
Conjugation Reaction:
-
Quenching (Optional):
-
To stop the reaction, add a small molecule thiol such as free cysteine or N-acetyl cysteine to quench any unreacted this compound.[7]
-
-
Purification:
-
Remove excess this compound reagent and other small molecules by size-exclusion chromatography, dialysis, or HPLC.[7]
-
Protocol 2: Post-Conjugation Hydrolysis to Stabilize the Thioether Linkage
This protocol describes how to induce the hydrolysis of the thiosuccinimide ring to form a more stable conjugate that is resistant to the retro-Michael reaction.
-
Confirm Conjugation:
-
After the initial conjugation reaction (Protocol 1), confirm the formation of the desired conjugate using an appropriate analytical method (e.g., HPLC, mass spectrometry).
-
-
pH Adjustment:
-
Adjust the pH of the conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate buffer).[1]
-
-
Incubation:
-
Neutralization:
-
Re-neutralize the solution to a pH of 7.0-7.5 for storage or downstream applications.[1]
-
Protocol 3: Assessing Conjugate Stability in Serum
This protocol provides a framework for evaluating the stability of a this compound conjugate in a biologically relevant matrix.
-
Conjugate Preparation:
-
Prepare the this compound conjugate of interest and purify it to remove any unreacted components.
-
-
Incubation in Serum:
-
Incubate the conjugate at a known concentration in fresh animal or human serum at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the serum mixture.
-
-
Analysis:
-
Analyze the aliquots by a suitable method such as LC-MS to quantify the amount of intact conjugate remaining and to identify any deconjugation products or off-target adducts (e.g., conjugate bound to albumin).[4]
-
-
Data Analysis:
-
Plot the percentage of intact conjugate remaining over time to determine the stability profile of the conjugate in serum.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound chemistry.
Caption: Key reaction pathways in this compound chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. benchchem.com [benchchem.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. kinampark.com [kinampark.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Conjugation Protocol for this compound Dyes | Tocris Bioscience [tocris.com]
- 11. devtoolsdaily.com [devtoolsdaily.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
how to quench excess maleimide reagent after conjugation
This technical support center provides guidance on common issues encountered during maleimide conjugation reactions, with a specific focus on quenching excess this compound reagent.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench excess this compound reagent after conjugation?
It is crucial to quench excess this compound reagent to prevent non-specific reactions in subsequent steps of your experiment. Unreacted maleimides can react with any free thiol groups, such as those on other proteins or assay components, leading to unintended crosslinking, aggregation, or altered biological activity of your conjugate.
Q2: What are the most common reagents used to quench excess this compound?
The most common quenching reagents are small molecules containing a free thiol group. These include:
-
L-cysteine
-
2-Mercaptoethanol (BME)
-
Dithiothreitol (DTT)
These reagents react with the excess this compound via a Michael addition reaction, forming a stable thioether bond and effectively capping the reactive this compound.
Q3: What is the optimal pH for the this compound quenching reaction?
The quenching reaction, like the initial conjugation, is most efficient in the pH range of 6.5-7.5. Within this range, the thiol group of the quenching reagent is sufficiently deprotonated to its more reactive thiolate form, while minimizing side reactions such as this compound hydrolysis, which is more prevalent at higher pH.
Q4: Can the quenching reagent affect the stability of my final conjugate?
While the quenching reaction itself is designed to be benign to the already formed conjugate, the stability of the this compound-thiol linkage in the conjugate can be a concern. The thioether bond formed between the this compound and the thiol on your molecule of interest can sometimes undergo a slow reversal, known as a retro-Michael reaction. This can be influenced by the presence of other thiols and the specific chemical environment. For applications requiring high stability, especially in vivo, strategies to stabilize the linkage, such as hydrolysis of the thiosuccinimide ring, may be considered.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no quenching of excess this compound | Inactive quenching reagent: Thiol-containing reagents can oxidize over time. | Prepare fresh solutions of the quenching reagent immediately before use. |
| Incorrect pH: The pH of the reaction mixture may be outside the optimal range of 6.5-7.5. | Verify and adjust the pH of the reaction buffer before adding the quenching reagent. | |
| Insufficient amount of quenching reagent: The molar excess of the quencher may be too low to react with all the unreacted this compound. | Increase the molar excess of the quenching reagent. A 10- to 50-fold molar excess over the initial amount of this compound is a good starting point. | |
| Precipitation or aggregation of the conjugate after quenching | High concentration of the final conjugate: The protein or molecule of interest may be prone to aggregation at high concentrations. | Perform the quenching and subsequent purification steps at a lower concentration of the conjugate. |
| Change in buffer composition: The addition of the quenching reagent solution may have altered the buffer conditions, leading to insolubility. | Ensure that the buffer used to dissolve the quenching reagent is compatible with your conjugate. | |
| Loss of biological activity of the conjugate | Reaction with the conjugate: While unlikely, some components of the quenching solution could potentially interact with the conjugate. | Ensure that only the necessary quenching reagent is added and that the reaction is performed under optimal conditions. |
| Instability of the conjugate: The conjugate itself may be inherently unstable. | After quenching, proceed with purification and store the final conjugate in a suitable buffer and at the recommended temperature. |
Experimental Protocols
Protocol 1: Quenching Excess this compound with L-cysteine
This protocol describes a general method for quenching excess this compound reagent using L-cysteine.
Materials:
-
Conjugation reaction mixture containing excess this compound.
-
L-cysteine powder.
-
Quenching Buffer: Phosphate-Buffered Saline (PBS), pH 7.2, or another suitable non-thiol containing buffer.
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Prepare the L-cysteine Quenching Solution:
-
Immediately before use, prepare a 1 M stock solution of L-cysteine in the Quenching Buffer.
-
For example, dissolve 121.16 mg of L-cysteine in 1 mL of PBS, pH 7.2.
-
-
Quenching Reaction:
-
Add the L-cysteine quenching solution to the conjugation reaction mixture to achieve a final concentration of 10-50 mM. For example, add 10-50 µL of the 1 M L-cysteine stock solution to 1 mL of the conjugation reaction.
-
The molar excess of L-cysteine over the initial amount of this compound reagent should be at least 10-fold.
-
-
Incubation:
-
Incubate the reaction mixture for 15-30 minutes at room temperature.
-
-
Purification:
-
Immediately following the quenching reaction, purify the conjugate from excess quenching reagent and other small molecules using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Quantitative Data Summary
The choice of quenching reagent can depend on the specific requirements of the experiment, including the nature of the conjugate and downstream applications. The following table summarizes key characteristics of common this compound quenching reagents.
| Quenching Reagent | Molar Excess (relative to this compound) | Typical Concentration | Typical Incubation Time | Key Considerations |
| L-cysteine | 10-50 fold | 10-50 mM | 15-30 minutes | Cost-effective and readily available. Can be prepared as a concentrated stock solution. |
| 2-Mercaptoethanol (BME) | 10-50 fold | 10-50 mM | 15-30 minutes | Has a strong odor and should be handled in a fume hood. |
| Dithiothreitol (DTT) | 10-50 fold | 10-50 mM | 15-30 minutes | A strong reducing agent that can potentially reduce disulfide bonds within the protein/conjugate if present and not intended. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for this compound conjugation, quenching, and purification.
Caption: Reaction mechanism for this compound conjugation and quenching.
impact of reducing agents on maleimide reaction efficiency
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during maleimide conjugation experiments, with a focus on the impact of reducing agents on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is a reducing agent necessary for my this compound conjugation reaction?
A1: Maleimides react specifically with free sulfhydryl (thiol) groups, which are present in cysteine residues. Within proteins, cysteine residues often form disulfide bonds, which are unreactive towards maleimides.[1][2][3] A reducing agent is required to break these disulfide bonds, exposing the free thiols and making them available for conjugation.[1][2][3]
Q2: Which reducing agent should I choose, TCEP or DTT?
A2: Tris(2-carboxyethyl)phosphine (TCEP) is generally the recommended reducing agent for this compound reactions.[4] Unlike dithiothreitol (DTT), TCEP is a non-thiol-based reducing agent.[4][5] DTT contains thiol groups that will compete with your protein's cysteines for reaction with the this compound, thereby reducing conjugation efficiency.[5][6] Consequently, excess DTT must be removed before adding your this compound reagent.[2][6] While TCEP does not directly compete in the same way, it can still react with maleimides and lower conjugation yields, so its use should be optimized.[4][7][8][9]
Q3: Do I need to remove the reducing agent before adding my this compound reagent?
A3: Yes, it is highly recommended to remove excess reducing agent, especially DTT.[2][6] DTT will directly compete with your target thiol, significantly lowering the conjugation efficiency.[5] While some protocols suggest that TCEP does not need to be removed, recent studies have shown that TCEP can react with maleimides to form a stable adduct, which can reduce the overall yield of your desired conjugate.[7][8][9] Therefore, for optimal and reproducible results, removal of excess TCEP is advisable.[10]
Q4: What is the optimal pH for a this compound-thiol conjugation reaction?
A4: The optimal pH range for the this compound-thiol reaction is between 6.5 and 7.5.[6][10][11] Within this range, the reaction is highly selective for thiol groups.[5][12] At a pH above 7.5, the this compound group can react with primary amines (like lysine residues), leading to non-specific labeling, and the rate of this compound hydrolysis also increases, rendering the reagent inactive.[5][10][12][13] Below a pH of 6.5, the reaction rate with thiols decreases.[10]
Q5: My this compound conjugate is unstable. What could be the cause?
A5: The thioether bond formed between a this compound and a thiol can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione in vivo.[10] This can lead to the transfer of your label or drug to other molecules.[10] To increase stability, it is possible to induce hydrolysis of the thiosuccinimide ring after conjugation by raising the pH to 8.5-9.0, which results in a stable, ring-opened product that is resistant to the retro-Michael reaction.[10][14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | Inactive this compound: The this compound group is susceptible to hydrolysis in aqueous solutions, especially at pH > 7.5.[10][12][13] | Prepare fresh solutions of the this compound reagent in an anhydrous solvent like DMSO or DMF immediately before use.[10][11] Avoid prolonged storage in aqueous buffers.[13] |
| Oxidized Thiols: Cysteine residues on the protein have re-formed disulfide bonds and are unavailable for reaction.[10][13] | Ensure the reduction step is performed in a degassed buffer to minimize re-oxidation.[1][13] Consider performing the reaction under an inert gas atmosphere (e.g., nitrogen or argon).[15] | |
| Presence of Competing Thiols: The buffer or reducing agent (like DTT) contains thiol groups.[5][13] | Use a non-thiol-based reducing agent like TCEP.[4] If DTT must be used, ensure its complete removal via desalting or dialysis before adding the this compound reagent.[2][5] Use buffers free of thiols. | |
| Reaction with Reducing Agent: The this compound is reacting with the phosphine-based reducing agent (TCEP).[7][8][9] | Remove excess TCEP after the reduction step using a desalting column.[10] | |
| Suboptimal pH: The reaction pH is outside the optimal range of 6.5-7.5.[10] | Ensure the reaction buffer is maintained within the pH 6.5-7.5 range.[6][10] | |
| Protein Aggregation During Conjugation | Increased Hydrophobicity: The conjugated molecule is hydrophobic, leading to a decrease in the overall solubility of the protein conjugate.[6] | If possible, choose this compound reagents with hydrophilic linkers, such as polyethylene glycol (PEG).[6] |
| High Protein Concentration: High concentrations can promote aggregation.[6] | If possible, perform the conjugation reaction at a lower protein concentration.[6] | |
| Over-modification: Too many this compound-containing molecules have been attached to the protein.[6] | Optimize the molar ratio of the this compound reagent to the protein. Start with a 10:1 to 20:1 molar excess and titrate down.[6] | |
| Non-Specific Labeling | Reaction with Amines: The reaction pH is too high (pH > 7.5), leading to the reaction of the this compound with amine groups (e.g., lysine residues).[5][10][12] | Maintain the reaction pH between 6.5 and 7.5.[6][10] |
| Interfering Buffer Components: Buffers containing primary or secondary amines (e.g., Tris) are used at a pH > 7.5.[13] | Use non-amine-containing buffers such as PBS or HEPES.[6][13] |
Experimental Protocols
Protocol 1: General this compound Conjugation to a Cysteine-Containing Protein
-
Protein Preparation and Reduction:
-
This compound Reagent Preparation:
-
Conjugation Reaction:
-
Add the this compound stock solution to the reduced protein solution at a desired molar ratio (a starting point of 10:1 to 20:1 this compound to protein is common).[2][6]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if the this compound reagent is light-sensitive.[2][13]
-
-
Quenching and Purification:
Protocol 2: Post-Conjugation Stabilization by Thiosuccinimide Ring Hydrolysis
-
Initial Conjugation:
-
Perform the this compound conjugation as described in Protocol 1.
-
-
pH Adjustment:
-
After purification, adjust the pH of the conjugate solution to 8.5-9.0.[10]
-
-
Hydrolysis:
-
Final Buffer Exchange:
-
Re-neutralize the solution to pH 7.0-7.5 for storage or downstream applications.[10]
-
Visualizations
Caption: Workflow for this compound conjugation, starting with disulfide bond reduction.
Caption: A logical workflow for troubleshooting low yield in this compound reactions.
Caption: Competing reactions in this compound chemistry.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Conjugation Protocol for this compound Dyes | Tocris Bioscience [tocris.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Mastering this compound Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. broadpharm.com [broadpharm.com]
side reactions in maleimide chemistry and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common side reactions encountered during bioconjugation experiments using maleimide chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with this compound chemistry?
A1: The three main side reactions in this compound chemistry are:
-
Hydrolysis: The this compound ring can be opened by water, especially at neutral to high pH. This can occur with the unreacted this compound, rendering it inactive, or with the thiosuccinimide conjugate after it has formed.[1][2][3]
-
Thiol-Exchange (Retro-Michael Reaction): The thioether bond formed between a this compound and a cysteine thiol is reversible. In an environment rich in thiols, such as in vivo with glutathione, the conjugated molecule can be transferred to other thiol-containing molecules, leading to off-target effects.[1][2][4] This is a significant concern for antibody-drug conjugates (ADCs).[1][2]
-
Reaction with Amines: While highly selective for thiols at a pH of 6.5-7.5, maleimides can react with primary amines, such as the side chains of lysine residues, at pH values above 7.5.[1][3][5] At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines.[5]
Q2: What is the optimal pH for performing a this compound conjugation reaction?
A2: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2][5] Within this range, the reaction with thiols is highly efficient and selective. Below pH 6.5, the reaction rate decreases significantly. Above pH 7.5, the selectivity for thiols is reduced, and the this compound group becomes more susceptible to hydrolysis and reaction with amines.[2]
Q3: How can I improve the in vivo stability of my this compound conjugate?
A3: To enhance the in vivo stability and prevent payload loss from a this compound conjugate, you can:
-
Induce Hydrolysis: After the conjugation reaction, the thiosuccinimide ring can be intentionally hydrolyzed to form a stable succinamic acid thioether. This is typically achieved by incubating the conjugate at a pH of 8.5-9.0.[1][2] The resulting ring-opened product is resistant to the retro-Michael reaction and subsequent thiol exchange.[2][6] The half-life of these ring-opened products can be over two years.[2][3][6]
-
Use Modified Maleimides: Certain modified maleimides, such as those with electron-withdrawing N-substituents, are designed to have accelerated rates of ring-opening hydrolysis after conjugation, leading to more stable final products.[3][6]
-
Thiazine Rearrangement: For conjugates involving an N-terminal cysteine, the initial adduct can undergo a rearrangement to form a more stable six-membered thiazine ring.[7]
Q4: My this compound reagent is not reacting efficiently with my protein. What are the possible causes?
A4: Low conjugation efficiency can be due to several factors:
-
Hydrolyzed this compound: this compound reagents are susceptible to hydrolysis in aqueous solutions. It is crucial to prepare aqueous solutions of maleimides immediately before use and to store stock solutions in a dry, biocompatible organic solvent like DMSO or DMF.[1][2]
-
Inaccessible or Oxidized Cysteines: The target cysteine residues on the protein may be inaccessible or have formed disulfide bonds, which do not react with maleimides. A pre-reduction step using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can be employed to break disulfide bonds.[1]
-
Incorrect pH: The reaction should be performed within the optimal pH range of 6.5-7.5.[1][2]
-
Low Molar Ratio: An insufficient molar excess of the this compound reagent can lead to incomplete conjugation. A 10-20 fold molar excess of the this compound is often a good starting point.[1]
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
| Possible Cause | Troubleshooting Step | Detailed Recommendation |
| This compound Hydrolysis | Prepare fresh this compound solutions. | Dissolve the this compound reagent in anhydrous DMSO or DMF immediately before use. Avoid storing maleimides in aqueous buffers.[2] |
| Cysteine Oxidation | Reduce disulfide bonds prior to conjugation. | Incubate the protein with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature. TCEP is preferred as it does not need to be removed before adding the this compound. If DTT is used, it must be removed via desalting or dialysis.[1] |
| Incorrect pH | Optimize the reaction buffer pH. | Ensure the pH of the reaction buffer is between 6.5 and 7.5 using a calibrated pH meter. Use non-amine and thiol-free buffers like PBS, MES, or HEPES.[1][2] |
| Insufficient Molar Ratio | Increase the molar excess of the this compound reagent. | Start with a 10-20 fold molar excess of the this compound reagent relative to the thiol-containing molecule and optimize as needed.[1] |
| Low Temperature | Increase the reaction temperature. | Reactions at 4°C are slower and may require overnight incubation. Increasing the temperature to room temperature (20-25°C) can significantly increase the reaction rate.[1][8] |
Problem 2: Conjugate Instability and Payload Loss
| Possible Cause | Troubleshooting Step | Detailed Recommendation |
| Thiol-Exchange | Induce hydrolysis of the thiosuccinimide ring post-conjugation. | After the initial conjugation, adjust the pH of the conjugate solution to 8.5-9.0 and incubate at room temperature or 37°C. Monitor the ring-opening by mass spectrometry. Re-neutralize the solution for storage.[1][2] |
| Retro-Michael Reaction | For conjugates with N-terminal cysteines, promote thiazine rearrangement. | After the initial conjugation at pH 7.4, continue to incubate the mixture for an extended period (e.g., 24 hours) at 25°C to facilitate the rearrangement.[9][10] |
| Inherent Instability | Use next-generation maleimides. | Consider using maleimides designed for enhanced stability, such as those that promote rapid hydrolysis post-conjugation or dihalomaleimides that can react with two thiols.[2][11] |
Quantitative Data Summary
Table 1: Influence of pH on this compound Reactions
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, this compound hydrolysis |
Data compiled from multiple sources.[1][2][5]
Table 2: Typical Reaction Conditions for this compound-Thiol Conjugation
| Temperature | Typical Reaction Time | Notes |
| 4°C | Overnight (8-16 hours) | Recommended for sensitive proteins to minimize degradation.[1] |
| Room Temperature (20-25°C) | 30 minutes - 2 hours | Faster reaction kinetics.[1] |
| 37°C | ~30 minutes | Can be used to accelerate the reaction, but may not be suitable for all biomolecules.[1] |
Table 3: Half-life of Thiosuccinimide Conjugate Hydrolysis
| This compound Type | pH | Temperature | Half-life (t1/2) |
| N-alkyl this compound | 7.4 | 37°C | 27 hours |
| N-aryl this compound | 7.4 | 37°C | 1.5 hours |
| N-fluorophenyl this compound | 7.4 | 37°C | 0.7 hours |
| This compound with adjacent amino group | 7.0 | Room Temp | 20 minutes |
Data is approximate and can vary based on the specific molecule.[12]
Experimental Protocols
Protocol 1: General Protein Labeling with a this compound Dye
-
Prepare Protein Solution:
-
Prepare this compound Dye Stock Solution:
-
Conjugation Reaction:
-
Purification:
-
Remove the excess, unreacted this compound dye using a desalting column (e.g., G-25) or dialysis.[14]
-
-
Determine Degree of Labeling (DOL):
-
Measure the absorbance of the conjugate at 280 nm (for the protein) and the maximum absorbance wavelength of the dye.
-
Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.[13]
-
Protocol 2: Post-Conjugation Hydrolysis for Stabilization
-
Perform Conjugation:
-
Follow steps 1-4 of the General Protein Labeling protocol.
-
-
Induce Hydrolysis:
-
After purification, adjust the pH of the conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate buffer).
-
Incubate the solution at room temperature or 37°C for 2-4 hours.[2]
-
-
Monitor Reaction:
-
Monitor the progress of the ring-opening hydrolysis using mass spectrometry to confirm the mass shift corresponding to the addition of a water molecule.
-
-
Final Step:
-
Re-neutralize the conjugate solution to a pH of 7.0-7.5 for storage.[1]
-
Protocol 3: Analysis of Conjugate Stability by HPLC
-
Sample Preparation:
-
Prepare a stock solution of the purified this compound-thiol conjugate at 1-2 mg/mL in a neutral buffer (e.g., PBS, pH 7.4).
-
-
Incubation:
-
To assess stability under physiological conditions, incubate an aliquot of the conjugate at 37°C.
-
To test for susceptibility to thiol-exchange, incubate another aliquot at 37°C in the presence of 1-5 mM glutathione.[2]
-
-
Time Points:
-
Withdraw samples at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).[2]
-
-
Quenching:
-
Immediately stop the reaction in the collected samples by adding a quenching solution, such as 1% trifluoroacetic acid (TFA).[2]
-
-
HPLC Analysis:
-
Analyze the samples using reverse-phase HPLC with a C18 column.
-
Use a gradient elution with mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile).
-
Monitor the elution profile at 280 nm (for protein) and the absorbance maximum of the conjugated molecule. The intact conjugate, unconjugated protein, and any degradation products will have different retention times, allowing for quantification of stability over time.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Long-term stabilization of this compound-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. vectorlabs.com [vectorlabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bachem.com [bachem.com]
- 8. biotium.com [biotium.com]
- 9. researchgate.net [researchgate.net]
- 10. Improving the Stability of this compound–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. broadpharm.com [broadpharm.com]
Technical Support Center: Improving the Stability of Maleimide-Conjugated Biomolecules
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of instability in maleimide-conjugated biomolecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in this compound-thiol conjugates?
A1: The instability of the thiosuccinimide linkage formed between a this compound and a thiol (e.g., from a cysteine residue) is primarily due to two competing chemical reactions:
-
Retro-Michael Reaction: This is a reversible process where the thioether bond breaks, releasing the original thiol and this compound. In a biological environment rich in other thiols (like glutathione or serum albumin), the released this compound can react with these other molecules, leading to irreversible deconjugation and potential off-target effects.[1] This "payload migration" is a significant concern for therapeutics like antibody-drug conjugates (ADCs) as it can reduce efficacy and increase toxicity.[1]
-
Hydrolysis: The succinimide ring of the conjugate can be irreversibly opened by water. This process is typically accelerated at a basic pH (above 7.5). While this reaction prevents the undesirable retro-Michael reaction and stabilizes the conjugate, it also introduces structural heterogeneity by creating two isomeric ring-opened products (succinamic acid thioethers).[1][2]
Q2: How does pH affect the stability of the this compound-thiol linkage?
A2: pH is a critical factor that influences both the initial conjugation reaction and the long-term stability of the conjugate.
-
During Conjugation (pH 6.5-7.5): This range is optimal for the reaction. The thiol group is sufficiently deprotonated to be nucleophilic, while the this compound group remains stable and side reactions with amines (e.g., lysine residues) are minimized.[3][4]
-
Post-Conjugation Stability:
-
Acidic Conditions (pH < 6.5): The rate of stabilizing hydrolysis is slow. If not hydrolyzed, the conjugate remains susceptible to the retro-Michael reaction over time.[5]
-
Basic Conditions (pH > 7.5): A basic environment significantly accelerates the hydrolysis of the thiosuccinimide ring.[3][6] This is often intentionally used as a strategy to "lock" the conjugate into a stable, ring-opened form that is resistant to deconjugation.[6]
-
Q3: My conjugate is losing its payload (e.g., drug, dye) during in vivo or plasma stability studies. What is happening?
A3: This is a classic sign of the retro-Michael reaction. The thiosuccinimide linkage is reverting, and the released this compound-payload is being captured by highly abundant thiols in the plasma, such as glutathione and albumin.[1] This leads to a decrease in the amount of payload on your target biomolecule and the appearance of payload conjugated to other proteins.
Q4: Are there more stable alternatives to traditional N-alkyl maleimides?
A4: Yes, research has led to the development of "next-generation maleimides" (NGMs) designed to overcome instability. Examples include:
-
N-Aryl Maleimides: These have electron-withdrawing N-substituents that dramatically accelerate the stabilizing ring-opening hydrolysis reaction, often ensuring the conjugate is stabilized shortly after it's formed.[7][8]
-
Disulfide Re-bridging Maleimides: These reagents are designed to react with both thiols from a reduced disulfide bond (e.g., in an antibody hinge region), creating a stable, bridged structure that is less prone to deconjugation.[9]
-
Diiodomaleimides: These reagents offer rapid bioconjugation with reduced rates of hydrolysis of the this compound itself before conjugation, allowing for efficient cross-linking.[10]
Instability and Stabilization Pathways
The stability of a this compound conjugate is determined by the balance between two competing pathways: the reversible retro-Michael reaction and the irreversible stabilizing hydrolysis.
Troubleshooting Guide
Problem 1: Low conjugation efficiency or low yield.
-
Possible Cause: The this compound reagent may have hydrolyzed before reacting with the target thiol. This is common if stock solutions are prepared in aqueous buffers and stored, or if the reaction pH is too high.[3]
-
Troubleshooting Steps:
-
Prepare Fresh Reagents: Always prepare this compound stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[11]
-
Optimize Reaction pH: Ensure the reaction buffer is strictly within the pH 6.5-7.5 range. Use a non-nucleophilic buffer like phosphate or HEPES.[11]
-
Degas Buffers: Thiols can be sensitive to oxygen. Degas your buffers by vacuum or by bubbling with an inert gas like nitrogen or argon to prevent oxidation of cysteine residues.[11]
-
Ensure Thiol Availability: If conjugating to cysteine residues that form disulfide bonds, ensure complete reduction using a reagent like TCEP or DTT prior to adding the this compound.[12] If using DTT, it must be removed before adding the this compound reagent.
-
Problem 2: Conjugate shows increasing heterogeneity (e.g., multiple peaks on HPLC) and loss of activity upon storage.
-
Possible Cause: You are likely observing a combination of the retro-Michael reaction and hydrolysis. The retro-Michael reaction causes deconjugation (loss of activity), while hydrolysis creates two stable isomers, leading to analytical heterogeneity.
-
Troubleshooting Steps:
-
Analyze Storage Buffer: For storage, ensure the pH is optimal, typically between 6.5 and 7.0, to slow both reactions. Avoid basic pH if you do not want hydrolysis to occur.
-
Control Temperature: Store conjugates at 4°C or frozen at -80°C (with appropriate cryoprotectants) to slow degradation.
-
Induce Hydrolysis for Stability: To create a stable, albeit heterogeneous, product, consider intentionally hydrolyzing the conjugate by incubating it at a slightly basic pH (e.g., pH 8.0-9.0) for a controlled period after purification. This will prevent further deconjugation.[6]
-
Use a Next-Generation this compound: For future experiments, consider using a this compound reagent designed for enhanced stability to avoid these issues.[9][13]
-
Quantitative Data Summary
The stability of a this compound conjugate is highly dependent on its structure and the surrounding environment. The following tables provide comparative data on reaction kinetics.
Table 1: Half-life (t½) of Thiosuccinimide Ring Hydrolysis for Different this compound Structures
| This compound N-Substituent | pH | Temperature (°C) | Hydrolysis Half-life (hours) |
|---|---|---|---|
| Alkyl | 7.4 | 22 | 96 |
| Alkyl | 7.4 | 37 | 32 |
| Alkyl | 8.6 | 22 | 10 |
| Phenyl (Aryl) | 7.4 | 22 | 6.4 |
| Phenyl (Aryl) | 7.4 | 37 | 1.5 |
| Phenyl (Aryl) | 8.6 | 22 | 0.8 |
| Fluoro-phenyl (Aryl) | 7.4 | 22 | 4.3 |
| Fluoro-phenyl (Aryl) | 7.4 | 37 | 0.7 |
| Fluoro-phenyl (Aryl) | 8.6 | 22 | 0.4 |
Data adapted from Christie, R. J., et al. (2016) presented in a slide deck.[7] Note: Electron-withdrawing N-aryl substituents significantly accelerate the rate of stabilizing hydrolysis compared to standard N-alkyl maleimides.
Table 2: Half-life (t½) of Retro-Michael Reaction for N-Ethyl this compound (NEM) Conjugates
| Thiol Conjugated to NEM | Thiol pKa | Incubation Conditions | Retro-Michael Half-life (hours) |
|---|---|---|---|
| 4-mercaptophenylacetic acid (MPA) | 6.6 | 10 mM Glutathione, pH 7.4, 37°C | 19 ± 2 |
| N-acetylcysteine (NAC) | 9.5 | 10 mM Glutathione, pH 7.4, 37°C | 337 ± 27 |
Data adapted from Baldwin, A. D., & Kiick, K. L. (2011).[14][15] Note: The stability of the conjugate against the retro-Michael reaction is influenced by the pKa of the original thiol.
Experimental Protocols
Protocol 1: Standard this compound Conjugation to a Protein
This protocol provides a general framework for conjugating a this compound-functionalized molecule to cysteine residues on a protein.
-
Protein Preparation:
-
Dissolve the protein to be labeled in a degassed, non-nucleophilic buffer at pH 7.0-7.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA).[11] A typical protein concentration is 1-10 mg/mL.[11]
-
If the protein contains disulfide bonds that need to be reduced to free up cysteine thiols, add a 10-20 fold molar excess of a reducing agent like TCEP. Incubate for 30-60 minutes at room temperature.[12]
-
Note: If using DTT, it must be removed via a desalting column before adding the this compound reagent, as DTT itself contains thiols. TCEP does not need to be removed.[12]
-
-
Reagent Preparation:
-
Immediately before use, dissolve the this compound-functionalized reagent in a dry, aprotic organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution (e.g., 10 mM).[11]
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution. A common starting point is a 10:1 to 20:1 molar excess of the this compound reagent to the protein.[11]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if the this compound reagent is fluorescent.
-
-
Purification:
Protocol 2: Post-Conjugation Stabilization via Hydrolysis
This procedure is performed after the initial conjugation and purification to "lock" the linkage and prevent the retro-Michael reaction.
-
Buffer Exchange: After purifying the conjugate from the initial reaction (Protocol 1, Step 4), exchange the buffer to a basic buffer, such as 100 mM borate buffer at pH 8.5-9.0.[17]
-
Hydrolysis Incubation: Incubate the conjugate solution at room temperature for 2 to 4 hours.[17] The progress of the hydrolysis can be monitored by LC-MS, looking for an 18 Da mass increase corresponding to the addition of a water molecule.
-
Final Formulation: After the desired level of hydrolysis is achieved, exchange the conjugate into its final, neutral storage buffer (e.g., PBS pH 7.4).
-
Storage: Store the stabilized conjugate at 4°C for short-term use or at -80°C for long-term storage.
Experimental and Logical Workflows
The following diagrams illustrate the key experimental workflow for achieving a stable conjugate and the logical influence of pH on the process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Mastering this compound Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. Kinetics study of degradation of this compound-thiol conjugates in reducing environments [udspace.udel.edu]
- 6. benchchem.com [benchchem.com]
- 7. kinampark.com [kinampark.com]
- 8. Long-term stabilization of this compound-thiol conjugates. | Semantic Scholar [semanticscholar.org]
- 9. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. resources.tocris.com [resources.tocris.com]
- 12. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry [jove.com]
- 13. benchchem.com [benchchem.com]
- 14. Tunable degradation of this compound-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Conjugation Based on Cysteine Residues - Creative Biolabs [creative-biolabs.com]
- 17. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Maleimide-Labeled Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of maleimide-labeled proteins.
Frequently Asked Questions (FAQs)
Q1: Which purification method is best for my this compound-labeled protein?
A1: The optimal purification method depends on several factors, including the size of your protein, the nature of the attached label (e.g., fluorescent dye, biotin), the scale of your experiment, and the required final purity. The most common and effective methods are Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC). A comparison of these methods is provided in the table below to help guide your decision.[1][2]
Q2: How can I remove unreacted this compound from my protein sample?
A2: Unreacted this compound can be removed effectively using several techniques that separate molecules based on size. Size Exclusion Chromatography (SEC), also known as gel filtration or desalting, is a highly effective and commonly used method.[1] Dialysis is another option, particularly for larger sample volumes, where the small this compound molecules pass through a semi-permeable membrane, leaving the larger labeled protein behind. It's also advisable to quench the labeling reaction with a small molecule thiol like L-cysteine or 2-mercaptoethanol before purification to consume any remaining reactive maleimides.
Q3: My protein has precipitated after the labeling reaction. What could be the cause?
A3: Protein precipitation or aggregation after this compound labeling can be caused by several factors. The conjugation of hydrophobic labels can increase the overall hydrophobicity of the protein, leading to aggregation.[3] Over-labeling, where too many label molecules are attached to the protein, can also alter its surface properties and cause precipitation.[3] To mitigate this, it is important to optimize the molar ratio of the this compound reagent to the protein and consider using this compound reagents with hydrophilic linkers, such as polyethylene glycol (PEG), to improve the solubility of the conjugate.[3]
Q4: How do I determine if my protein is successfully labeled?
A4: The success of the labeling reaction is typically assessed by determining the Degree of Labeling (DOL), which is the average number of label molecules conjugated to each protein molecule. This can be calculated using spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the label (e.g., a fluorescent dye).[1]
Q5: What is the optimal pH for the this compound labeling reaction?
A5: The optimal pH for the reaction between a this compound and a thiol group on a protein is typically between 6.5 and 7.5.[3] This pH range ensures the specific reaction with thiols while minimizing side reactions with other nucleophilic groups like amines.[3]
Data Presentation: Comparison of Purification Techniques
| Technique | Principle | Typical Protein Recovery | Purity | Pros | Cons |
| Size Exclusion Chromatography (SEC) / Gel Filtration | Separation based on molecular size. Larger molecules (labeled protein) elute before smaller molecules (unreacted label).[1] | High (>90%) | Good to Excellent | Gentle, preserves protein activity; effective for removing small molecule impurities.[1] | Can lead to sample dilution; resolution may be limited for proteins of similar size. |
| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge. Proteins bind to a charged resin and are eluted with a salt gradient or pH change.[4][5] | Variable (can be high with optimization) | Excellent | High-resolution separation of charge variants; can concentrate the sample.[5][6] | Labeling can alter protein pI, requiring method development; may not efficiently remove unreacted neutral labels.[7] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on surface hydrophobicity. Proteins bind to a hydrophobic resin in high salt and elute with a decreasing salt gradient.[8][9] | Variable (can be high with optimization) | Excellent | High-resolution separation based on hydrophobicity, ideal for separating species with different degrees of labeling (e.g., ADCs).[10][11] | Labeling significantly increases hydrophobicity, potentially leading to strong binding and difficult elution; high salt concentrations can sometimes induce protein precipitation.[10][12] |
| Affinity Chromatography (AC) | Separation based on specific binding interactions (e.g., His-tag with a nickel resin). | High | Excellent | Highly specific, leading to very high purity in a single step. | Requires a specific affinity tag on the protein; the label might interfere with binding. |
| Dialysis | Separation of small molecules from large molecules across a semi-permeable membrane. | High | Fair to Good | Simple, requires minimal equipment; suitable for large volumes. | Slow process; does not resolve labeled from unlabeled protein. |
Experimental Protocols
Protocol 1: Purification of this compound-Labeled Proteins using Size Exclusion Chromatography (SEC)
This protocol is suitable for removing unreacted this compound and buffer exchange.
Materials:
-
This compound-labeled protein reaction mixture
-
Equilibrated SEC column (e.g., a desalting column)
-
Elution buffer (e.g., PBS, pH 7.4)
-
Collection tubes
Methodology:
-
Column Equilibration: Equilibrate the SEC column with 3-5 column volumes of the desired elution buffer according to the manufacturer's instructions.[1]
-
Sample Application: Carefully apply the entire volume of the labeling reaction mixture to the top of the equilibrated column.
-
Elution:
-
For spin columns, place the column in a collection tube and centrifuge according to the manufacturer's protocol to elute the sample.
-
For gravity-flow columns, add the elution buffer to the top of the column and allow it to flow through, collecting the eluate.
-
-
Fraction Collection: The larger, labeled protein will elute first in the void volume of the column, while the smaller, unreacted this compound will be retained and elute later.[1] Collect the fractions containing the purified labeled protein.
-
Analysis: Analyze the collected fractions for protein concentration and degree of labeling.
Protocol 2: Purification of this compound-Labeled Proteins using Ion-Exchange Chromatography (IEX)
This protocol is designed to separate labeled proteins based on charge, which may be altered upon conjugation. Method development is often necessary.
Materials:
-
This compound-labeled protein reaction mixture (buffer exchanged into a low-salt start buffer)
-
IEX column (anion or cation exchange, depending on the protein's pI and the labeling effect)
-
Start Buffer (low ionic strength, e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange)
-
Elution Buffer (high ionic strength, e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0 for anion exchange)
-
Chromatography system (e.g., FPLC or HPLC)
Methodology:
-
Determine Protein pI: The isoelectric point (pI) of the unlabeled protein is a critical starting point. The labeling may alter the pI, which needs to be considered.
-
Column and Buffer Selection:
-
For anion exchange, use a positively charged resin and a buffer pH about 1-2 units above the protein's pI.
-
For cation exchange, use a negatively charged resin and a buffer pH about 1-2 units below the protein's pI.
-
-
Column Equilibration: Equilibrate the IEX column with 5-10 column volumes of Start Buffer until the conductivity and pH are stable.
-
Sample Loading: Load the buffer-exchanged sample onto the column.
-
Wash: Wash the column with Start Buffer until the UV absorbance returns to baseline to remove any unbound molecules.
-
Elution: Elute the bound protein using a linear gradient of increasing salt concentration (e.g., 0-100% Elution Buffer over 20 column volumes).
-
Fraction Collection: Collect fractions across the elution peak.
-
Analysis: Analyze the fractions for protein purity, concentration, and degree of labeling.
Protocol 3: Purification of this compound-Labeled Proteins using Hydrophobic Interaction Chromatography (HIC)
This protocol is particularly useful for separating protein species with different degrees of labeling, as the label often increases hydrophobicity.
Materials:
-
This compound-labeled protein reaction mixture
-
HIC column (e.g., with phenyl or butyl ligands)
-
Binding Buffer (high salt concentration, e.g., 50 mM sodium phosphate + 1-2 M ammonium sulfate, pH 7.0)
-
Elution Buffer (low salt concentration, e.g., 50 mM sodium phosphate, pH 7.0)
-
Chromatography system (e.g., FPLC or HPLC)
Methodology:
-
Column and Buffer Selection: The choice of resin (ligand type and density) and salt in the binding buffer will depend on the hydrophobicity of the protein and the label. Phenyl-based resins are a common starting point.[11]
-
Sample Preparation: Adjust the salt concentration of the labeled protein sample to match the Binding Buffer. This can be done by adding a concentrated salt solution or by buffer exchange.
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Load the prepared sample onto the column.
-
Wash: Wash the column with Binding Buffer to remove any unbound material.
-
Elution: Elute the bound protein using a decreasing linear salt gradient (e.g., 100-0% Binding Buffer with Elution Buffer over 20 column volumes). More hydrophobic species will elute at lower salt concentrations.[8]
-
Fraction Collection: Collect fractions across the elution peaks.
-
Analysis: Analyze the collected fractions to identify the desired labeled species.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Protein Recovery | Protein Precipitation: The labeled protein has aggregated and precipitated out of solution.[3] | - Optimize the labeling ratio to avoid over-labeling.[3]- Use a this compound reagent with a hydrophilic linker (e.g., PEG).[3]- Perform purification at a lower protein concentration. |
| Strong Binding to Column (IEX/HIC): The protein is binding too tightly to the chromatography resin. | - IEX: Adjust the pH of the elution buffer or increase the salt concentration.[13]- HIC: Use a less hydrophobic resin or add a mild organic modifier (e.g., isopropanol) to the elution buffer.[14] | |
| Poor Separation of Labeled and Unlabeled Protein | Inappropriate Purification Method: The chosen method does not have sufficient resolution. | - If using SEC, consider a column with a different fractionation range.- If the label significantly alters the protein's charge or hydrophobicity, try IEX or HIC, respectively. |
| Suboptimal Elution Conditions: The gradient in IEX or HIC is too steep. | - Decrease the steepness of the salt gradient to improve resolution.[15] | |
| Presence of Unreacted this compound in Final Product | Inefficient Quenching: The quenching step was not sufficient to consume all excess this compound. | - Increase the concentration of the quenching agent (e.g., L-cysteine, 2-mercaptoethanol) and/or the incubation time. |
| Inadequate Purification: The purification method did not effectively separate the small molecule from the protein. | - Ensure the SEC column has the appropriate molecular weight cutoff.- If using dialysis, ensure a sufficient number of buffer changes with a large volume of dialysis buffer. | |
| Protein Aggregation During Purification | High Salt Concentration (HIC): The high salt concentrations used in HIC can sometimes induce aggregation. | - Screen different types of salts (e.g., sodium chloride instead of ammonium sulfate).- Work at a lower protein concentration. |
| pH Close to pI (IEX): The buffer pH is too close to the protein's isoelectric point, where it is least soluble. | - Adjust the buffer pH to be at least one unit away from the pI.[16] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. benchchem.com [benchchem.com]
- 4. ymcamerica.com [ymcamerica.com]
- 5. Protein Purification By Ion Exchange Chromatography - ProteoGenix [proteogenix.science]
- 6. Ion Exchange Chromatography in mAb Purification | Mabion [mabion.eu]
- 7. lcms.cz [lcms.cz]
- 8. waters.com [waters.com]
- 9. bio-rad.com [bio-rad.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. goldbio.com [goldbio.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. pdf.dutscher.com [pdf.dutscher.com]
- 15. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cytivalifesciences.com [cytivalifesciences.com]
Validation & Comparative
A Researcher's Guide to Validating Maleimide Bioconjugation
For researchers, scientists, and drug development professionals, the successful covalent linkage of molecules via maleimide chemistry is a critical step in creating everything from antibody-drug conjugates (ADCs) to fluorescently labeled proteins. The formation of a stable thioether bond between a this compound and a thiol group is a widely used strategy, but robust validation is essential to ensure the desired product has been formed and to quantify the efficiency of the reaction. This guide provides a comprehensive comparison of common methods for validating successful this compound conjugation, complete with experimental data, detailed protocols, and workflow diagrams to aid in experimental design and interpretation.
Comparative Analysis of Validation Methodologies
Choosing the right validation method depends on a variety of factors, including the nature of the conjugated molecules, the required sensitivity, the desired level of structural detail, and the available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.
| Method | Principle | Information Provided | Sensitivity | Throughput | Cost | Expertise Required |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Confirms covalent bond formation by detecting the mass increase of the modified molecule. Can determine the drug-to-antibody ratio (DAR) and identify conjugation sites.[1] | High (can detect as little as 2% of labeled protein)[1] | Low to Medium | High | High |
| UV-Vis Spectroscopy | Measures the absorbance of light by a sample. | Can quantify the consumption of this compound (absorbance ~300 nm) or the depletion of free thiols using colorimetric reagents like Ellman's reagent.[2] | Low to Medium | High | Low | Low |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, confirming the formation of the thioether bond by observing changes in the chemical shifts of protons near the reaction site.[3] | Low | Low | High | High |
| HPLC | Separates molecules based on their physicochemical properties (e.g., hydrophobicity, size). | Separates the conjugate from unreacted starting materials, allowing for quantification of conjugation efficiency and assessment of purity.[4][5] | Medium | Medium | Medium | Medium |
| SDS-PAGE | Separates proteins based on their molecular weight. | Visualizes a shift in the molecular weight of the protein after conjugation, providing qualitative confirmation of the reaction.[6][7][8][9] | Low to Medium | High | Low | Low |
| Fluorescence Spectroscopy | Measures the fluorescence emission of a sample. | If a fluorescent this compound is used, this method can quantify the degree of labeling by measuring the fluorescence of the conjugate. | High | High | Medium | Low to Medium |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process can aid in understanding the logical flow of each validation method. The following diagrams, created using the DOT language, illustrate the workflows for key techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound labeling of thiolated biomolecules [biosyn.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. kinampark.com [kinampark.com]
- 6. iitg.ac.in [iitg.ac.in]
- 7. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 8. static.igem.wiki [static.igem.wiki]
- 9. SDS-PAGE Protocol | Rockland [rockland.com]
A Researcher's Guide to Mass Spectrometry Analysis of Maleimide-Protein Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of maleimide-protein conjugates is critical for ensuring the efficacy and safety of novel therapeutics like antibody-drug conjugates (ADCs). Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled insights into conjugate structure, purity, and heterogeneity. This guide provides a comprehensive comparison of MS-based methods and other analytical alternatives, supported by experimental data and detailed protocols.
The conjugation of small molecules to proteins via this compound-thiol chemistry is a widely used bioconjugation strategy. The reaction involves the formation of a stable thioether bond between a this compound group and a cysteine residue on the protein.[1] However, the resulting conjugates can be heterogeneous and prone to degradation, necessitating robust analytical methods for their characterization.[2][3]
Comparative Analysis of Key Analytical Techniques
Mass spectrometry offers several approaches for the analysis of this compound-protein conjugates, each providing distinct levels of information. The choice of method depends on the specific analytical question being addressed. Beyond MS, other techniques can provide complementary information.
| Analytical Technique | Information Provided | Key Advantages | Key Limitations |
| Mass Spectrometry | |||
| Intact Mass Analysis (Denaturing) | Average Drug-to-Antibody Ratio (DAR), distribution of drug-loaded species.[4] | Relatively fast and straightforward. | Loss of non-covalent interactions; may not be suitable for all conjugate types.[2] |
| Intact Mass Analysis (Native) | Confirmation of intact conjugate structure, DAR, and preservation of non-covalent interactions.[5] | Provides information on the fully assembled conjugate. | Can have lower sensitivity and resolution compared to denaturing methods.[2] |
| Subunit/Fragment Analysis (e.g., IdeS digestion) | Drug load distribution on different antibody fragments (e.g., Fab, Fc).[2][4] | Reduces complexity of the mass spectrum. | Requires specific enzyme cleavage sites. |
| Peptide Mapping | Site of conjugation, confirmation of amino acid sequence, identification of post-translational modifications.[6][7] | Provides detailed, residue-level information. | Complex data analysis; potential for incomplete digestion or modifications during sample preparation.[8] |
| Alternative & Complementary Techniques | |||
| Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Molar mass, size, and aggregation state of the conjugate.[9] | Does not rely on MS; provides information on physical properties. | Does not provide information on conjugation site or DAR. |
| Hydrophobic Interaction Chromatography (HIC) | Separation of species with different DARs.[10] | Can resolve different drug-loaded species. | Not universally applicable to all conjugates, particularly lysine conjugates.[10] |
| Ion Mobility Spectrometry (IMS) | Information on the size, shape, and charge of the conjugate ions.[5][11] | Can separate isobaric species and provide structural insights. | Often coupled with MS, adding complexity to the setup and data analysis. |
Experimental Workflows and Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable analytical results. Below are representative workflows and protocols for key mass spectrometry techniques used in the analysis of this compound-protein conjugates.
General Workflow for Mass Spectrometry Analysis
The following diagram illustrates a typical workflow for the mass spectrometry analysis of this compound-protein conjugates, from sample preparation to data analysis.
Protocol 1: Intact Mass Analysis under Denaturing Conditions
This method is suitable for determining the average drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[4]
Sample Preparation:
-
Dilute the this compound-protein conjugate sample to a final concentration of 0.5-1.0 mg/mL in a buffer such as 25 mM ammonium bicarbonate, pH 7.9.[4]
-
For analysis of the protein backbone without glycans, treat the sample with PNGase F to remove N-linked glycans according to the manufacturer's protocol.[4]
-
For analysis, dilute the sample in a mobile phase containing an organic solvent and an acid (e.g., 30% acetonitrile with 0.1% formic acid) to denature the protein.[2]
LC-MS Parameters:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column suitable for protein separations (e.g., C4 or C8).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the protein conjugate (e.g., 20-80% B over 15 minutes).
-
MS System: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different conjugated species and calculate the average DAR.
Protocol 2: Peptide Mapping Analysis
This protocol is used to identify the specific cysteine residues that have been modified with the this compound linker.[6][7]
Sample Preparation:
-
Denaturation, Reduction, and Alkylation:
-
Denature the conjugate (approximately 100 µg) in a buffer containing a chaotropic agent (e.g., 6 M guanidine hydrochloride).[12]
-
Reduce disulfide bonds with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Alkylate free cysteine residues with an alkylating agent such as iodoacetamide (IAM) or N-ethylthis compound (NEM) to prevent disulfide bond reformation.[12] Note that if NEM is used, it will add the same mass as the hydrolyzed this compound linker, so a different alkylating agent is preferred.
-
-
Buffer Exchange: Remove the denaturation and alkylation reagents by buffer exchange or dialysis into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate).
-
Enzymatic Digestion: Digest the protein with a protease such as trypsin overnight at 37°C.
-
Quench Reaction: Stop the digestion by adding an acid (e.g., formic acid or trifluoroacetic acid).
LC-MS/MS Parameters:
-
LC System: UHPLC system.
-
Column: A reversed-phase C18 column suitable for peptide separations.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A shallow gradient to separate the complex peptide mixture (e.g., 2-40% B over 60 minutes).
-
MS System: A high-resolution mass spectrometer capable of tandem MS (MS/MS).
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to acquire MS/MS spectra of the eluting peptides.
Data Analysis: Use a protein sequence database and specialized software to search the MS/MS data to identify the peptides and pinpoint the modified cysteine residues.
Addressing Key Challenges in the Analysis
The analysis of this compound-protein conjugates is not without its challenges. The stability of the this compound-thiol linkage is a primary concern, as it can undergo a retro-Michael reaction, leading to deconjugation.[3] Additionally, in-source fragmentation and the inherent heterogeneity of the conjugates can complicate data interpretation.[2]
The Retro-Michael Reaction and Linker Instability
The thioether bond formed between the this compound and the cysteine thiol can be reversible, particularly in the presence of other thiols like glutathione in vivo. This can lead to drug loss and off-target toxicity.
To mitigate this, strategies such as using this compound derivatives that promote hydrolysis of the succinimide ring to a more stable maleamic acid have been developed.[3] Mass spectrometry can be used to monitor the stability of the conjugate over time in relevant biological matrices.
Conclusion
Mass spectrometry is an indispensable tool for the in-depth characterization of this compound-protein conjugates. By selecting the appropriate MS technique—or a combination of methods—researchers can gain a comprehensive understanding of their bioconjugates, from the overall drug load down to the specific sites of modification. This detailed analytical knowledge is paramount for the successful development of safe and effective protein-based therapeutics. As conjugation technologies continue to evolve, so too will the mass spectrometry methods used to analyze these increasingly complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Streamlining Peptide Mapping LC-MS Approach for Studying Fusion Peptide-Conjugated Vaccine Immunogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. wyatt.com [wyatt.com]
- 10. agilent.com [agilent.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Peptide Mapping for Sequence Confirmation of Therapeutic Proteins and Recombinant Vaccine Antigens by High-Resolution Mass Spectrometry: Software Limitations, Pitfalls, and Lessons Learned [mdpi.com]
A Head-to-Head Comparison of Maleimide and NHS Ester Chemistries for Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient covalent labeling of biomolecules is a cornerstone of modern molecular analysis and therapeutic development. The choice of conjugation chemistry can profoundly impact experimental outcomes, influencing labeling efficiency, specificity, and the stability and functionality of the final bioconjugate. This guide provides an objective, data-driven comparison of two of the most prevalent bioconjugation strategies: maleimide chemistry and N-hydroxysuccinimide (NHS) ester reactions.
This report delves into the fundamental principles of each method, presents a quantitative performance comparison, and provides detailed experimental protocols to guide researchers in selecting the optimal labeling strategy for their specific needs.
Fundamental Principles: Targeting Different Functional Groups
The primary difference between this compound and NHS ester chemistries lies in the functional groups they target on a biomolecule.[1]
This compound Chemistry: Targeting Thiols
This compound chemistry is highly specific for thiol (sulfhydryl) groups, which are found in the side chains of cysteine residues.[1] The reaction, a Michael addition, proceeds optimally under near-neutral pH conditions (6.5-7.5) and forms a stable thioether bond.[2][3] This high selectivity is advantageous as cysteine is a less abundant amino acid, allowing for more site-specific labeling.[1] If a protein lacks a native free cysteine, one can often be introduced at a specific site through genetic engineering.[1]
NHS Ester Chemistry: Targeting Primary Amines
N-hydroxysuccinimide (NHS) esters are highly reactive compounds that specifically target primary amines, such as the ε-amino group of lysine residues and the α-amino group at the N-terminus of a polypeptide chain.[1][4] The reaction, an acylation, is most efficient at a slightly alkaline pH of 7.2-8.5 and results in the formation of a very stable amide bond.[1][4] Due to the high abundance of lysine residues on the surface of most proteins, NHS ester chemistry is a robust and widely used method for achieving a high degree of labeling.[1]
Quantitative Performance Comparison
The choice between this compound and NHS ester chemistry often involves a trade-off between the desired degree of labeling and site-specificity. The following table summarizes key performance indicators based on published data.
| Feature | This compound Chemistry | NHS Ester Chemistry | Source(s) |
| Target Residue | Thiols (e.g., Cysteine) | Primary Amines (e.g., Lysine, N-terminus) | [1] |
| Reaction Type | Michael Addition | Acylation | [1] |
| Optimal pH | 6.5 - 7.5 | 7.2 - 8.5 | [1][4] |
| Reaction Kinetics | Very fast (minutes to a few hours at room temperature) | Relatively fast (30-60 minutes at room temperature) | [5] |
| Specificity | High (Cysteine is less abundant) | Lower (Lysine is abundant) | [1] |
| Typical Molar Excess (Reagent:Protein) | 10-20 fold | 5-20 fold | [6] |
| Bond Stability | Stable thioether bond (potential for retro-Michael addition) | Highly stable amide bond | [1][5] |
| Key Side Reactions | Hydrolysis of this compound at alkaline pH, reaction with amines above pH 7.5, retro-Michael reaction in the presence of other thiols. | Hydrolysis of NHS ester (increases with pH), which competes with the amine reaction. | [3][4][7] |
Reaction Mechanisms and Experimental Workflow
To better understand the practical application of these chemistries, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.
Detailed Experimental Protocols
Below are generalized protocols for protein labeling with this compound and NHS-ester reagents. It is crucial to note that optimal conditions (e.g., molar excess, reaction time) are highly dependent on the specific protein and label, and may require optimization.
Protocol 1: this compound Labeling of a Thiol-Containing Protein
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
This compound-functionalized molecule (e.g., fluorescent dye)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.[8] Other non-thiol containing buffers like Tris or HEPES can also be used.[8]
-
Anhydrous DMSO or DMF
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction[8]
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the thiol-containing protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[8] If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[9]
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.[9]
-
Perform the Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution while gently stirring.[10] The reaction is typically carried out for 2 hours at room temperature or overnight at 4°C.[10]
-
Purify the Conjugate: Remove the unreacted this compound reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.
-
Characterize the Conjugate: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the conjugated label at its specific absorbance maximum. Mass spectrometry can also be used to confirm conjugation.[10]
Protocol 2: NHS-Ester Labeling of a Protein
Materials:
-
Protein with primary amines (1-10 mg/mL)
-
NHS-ester functionalized molecule (e.g., biotin)
-
Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.5.[4] Avoid buffers containing primary amines like Tris.[11]
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Prepare the NHS-Ester Stock Solution: Immediately before use, dissolve the NHS-ester reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.[12] Do not prepare stock solutions for long-term storage as the NHS-ester moiety readily hydrolyzes.[12]
-
Perform the Conjugation Reaction: Add a 5-20 fold molar excess of the NHS-ester stock solution to the protein solution while gently stirring. The reaction is typically incubated for 30-60 minutes at room temperature or 2 hours on ice.[12]
-
Quench the Reaction (Optional but Recommended): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purify the Conjugate: Remove unreacted NHS-ester reagent and byproducts using a desalting column or dialysis.
-
Characterize the Conjugate: Determine the degree of labeling using spectrophotometry or other appropriate methods.
Stability of the Resulting Conjugate
Both chemistries form covalent bonds that are generally stable.[1]
-
Amide Bond (from NHS Ester): The amide bond formed is highly stable and not prone to cleavage under typical experimental and physiological conditions.[1]
-
Thioether Bond (from this compound): While the thioether bond is also considered stable, it can be susceptible to a retro-Michael addition reaction, especially in the presence of high concentrations of other thiols like glutathione, which is abundant in the cellular environment.[1][5] This can lead to deconjugation. However, recent strategies, such as the hydrolysis of the succinimide ring or the use of alternative this compound structures, have been developed to improve the in vivo stability of this compound-thiol conjugates.[13][14]
Conclusion: Making the Right Choice
The decision between this compound and NHS ester chemistry is ultimately dictated by the specific application, the nature of the biomolecule, and the desired outcome.
-
Choose this compound Chemistry for:
-
Choose NHS Ester Chemistry for:
For applications demanding a high degree of homogeneity and site-specificity, this compound labeling, particularly of an engineered cysteine, is often the superior choice.[6] Conversely, for applications where a high labeling density is desired and site-specificity is less critical, NHS ester chemistry provides a robust and efficient solution. By understanding the principles and performance characteristics of each chemistry, researchers can make informed decisions to achieve their bioconjugation goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering this compound Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Conjugation Protocol for this compound Dyes | Tocris Bioscience [tocris.com]
- 10. benchchem.com [benchchem.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Long-term stabilization of this compound-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. glenresearch.com [glenresearch.com]
Beyond the Thiol-Maleimide Bond: A Comparative Guide to Cysteine-Specific Modification
For decades, the maleimide-thiol reaction has been the cornerstone of cysteine-specific bioconjugation, enabling the creation of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other essential tools for research and medicine.[1][2] However, the inherent instability of the resulting thiosuccinimide linkage, which can undergo a retro-Michael reaction leading to deconjugation, has driven the development of a new generation of reagents promising greater stability and efficiency.[3][4][5] This guide provides a comprehensive comparison of emerging alternatives to traditional maleimides, offering researchers the data and protocols needed to make informed decisions for their specific applications.
The Challenge with Maleimides: A Tale of Instability
The Michael addition of a thiol to a this compound is a rapid and highly selective reaction under physiological conditions.[2] However, the reversibility of this reaction in the presence of other thiols, such as glutathione in the cellular environment, can lead to payload exchange and off-target effects.[4][6] Furthermore, the this compound ring itself is susceptible to hydrolysis, which, while stabilizing the conjugate against the retro-Michael reaction, introduces chemical heterogeneity.[2][4][7] These limitations have significant implications for the efficacy and safety of bioconjugates, particularly in therapeutic applications.
A New Era of Cysteine Modification: The Alternatives
To address the shortcomings of traditional maleimides, a diverse toolkit of alternative reagents has emerged. These can be broadly categorized as next-generation maleimides, reagents forming irreversible thioether bonds, and those utilizing click chemistry principles.
Next-Generation Maleimides (NGMs)
Next-generation maleimides are designed to overcome the instability of the thiosuccinimide adduct. These reagents typically feature modifications to the this compound ring that either accelerate the stabilizing hydrolysis step or create a more robust linkage.
-
Dibromo- and Diiodomaleimides: These reagents enable the bridging of disulfide bonds, offering a site-selective conjugation strategy.[8][9] The resulting conjugates exhibit enhanced stability. Dibromomaleimides, in particular, have been explored for constructing homogeneous ADCs.[9]
-
Self-Hydrolyzing Maleimides: These maleimides are engineered with neighboring groups that catalyze the intramolecular hydrolysis of the thiosuccinimide ring after conjugation.[3][5] This rapid and efficient hydrolysis leads to a stable, ring-opened product, preventing the retro-Michael reaction.[3][10]
Perfluoroaryl-Based Reagents
Perfluoroaromatic compounds react with cysteine thiolates via a nucleophilic aromatic substitution (SNAr) mechanism, forming highly stable thioether bonds.[11][12][13][14] This chemistry offers excellent selectivity for cysteine and proceeds readily at room temperature.[11][12][13]
Thiol-Yne and Thiol-Ene Reactions
Inspired by click chemistry, thiol-yne and thiol-ene reactions provide efficient and specific cysteine modification.
-
Thiol-Yne Reaction: This reaction involves the addition of a thiol across an alkyne. It can be initiated by light (photo-click) or occur under metal-free conditions, offering spatial and temporal control.[15][16] The resulting thioether bonds are stable.[15] Dibenzocyclooctyne (DBCO) reagents are a prominent example used in thiol-yne chemistry for bioconjugation.[17][18][19]
-
Thiol-Ene Reaction: Similar to the thiol-yne reaction, this involves the addition of a thiol to an alkene. While it has been explored for bioconjugation, concerns about side reactions have been noted.[20]
Vinyl Sulfones and Other Michael Acceptors
-
Vinyl Sulfones: These reagents react with thiols via a Michael addition to form a stable thioether linkage.[21][22][23] They exhibit high reactivity and selectivity for thiols, particularly at a slightly alkaline pH.[24][25]
-
Carbonylacrylic Reagents: These compounds also undergo a thiol Michael addition and have been shown to provide stable and homogeneous antibody conjugates.[26]
-
3-Bromo-5-Methylene Pyrrolones (3Br-5MPs): These reagents offer an alternative to maleimides with comparable tagging efficiency but higher cysteine specificity and greater stability before conjugation.[27]
Other Notable Alternatives
-
Iodoacetamides: While a classic cysteine modifying reagent, iodoacetamide forms a very stable thioether bond. However, it generally exhibits slower reaction kinetics compared to maleimides and can have lower specificity at higher pH.[28][29]
-
Chlorooximes: These reagents react specifically with cysteine to form stable thiohydroximate linkages and can be used for peptide stapling.[30]
-
Julia-Kocienski-Like Reagents: Methylsulfonyl phenyloxadiazole compounds react specifically with cysteine and the resulting conjugates show superior stability in human plasma compared to this compound adducts.[31]
Quantitative Comparison of Cysteine Modification Reagents
| Reagent Class | Reaction Type | Key Advantages | Key Disadvantages | Stability of Conjugate |
| Traditional this compound | Michael Addition | Fast kinetics, high thiol selectivity at pH 6.5-7.5[2] | Reversible (retro-Michael reaction), this compound hydrolysis[3][4] | Potentially unstable |
| Next-Generation Maleimides | Michael Addition / Disulfide Bridging | Enhanced stability, site-selective disulfide bridging[8][32][33] | Can still be susceptible to some hydrolysis[8] | High |
| Perfluoroaryl Reagents | SNAr | Highly stable thioether bond, excellent selectivity[11][12][13] | May require organic co-solvents | Very High |
| Thiol-Yne (e.g., DBCO) | Thiol-Yne Click | High stability, can be photo-initiated for temporal control[15][16] | Can be slower than this compound reactions[17] | Very High |
| Vinyl Sulfones | Michael Addition | Stable thioether bond, high reactivity and selectivity[24][25] | Reaction rate is pH-dependent[22] | High |
| Iodoacetamides | Nucleophilic Substitution | Forms a very stable thioether bond[2] | Slower kinetics than maleimides, less specific at high pH[28][29] | Very High |
| 3-Bromo-5-Methylene Pyrrolones | Michael Addition | Higher specificity and pre-conjugation stability than maleimides[27] | Newer chemistry, less established | High |
| Julia-Kocienski-Like Reagents | Thiol-Click | Superior stability in plasma compared to maleimides | Newer chemistry, less established | Very High |
Experimental Protocols
General Protocol for Cysteine Modification with a Generic Electrophile
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT). Purify the protein to remove the reducing agent.
-
Reaction Buffer: Prepare a suitable reaction buffer. The optimal pH will depend on the chosen reagent (e.g., pH 6.5-7.5 for maleimides, slightly alkaline for vinyl sulfones).[2][24]
-
Reagent Preparation: Dissolve the cysteine-reactive reagent in a compatible solvent (e.g., DMSO, DMF).
-
Conjugation Reaction: Add the reagent solution to the protein solution at a specific molar excess. Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) for a defined period.
-
Quenching: Quench any unreacted reagent by adding a small molecule thiol, such as N-acetylcysteine or β-mercaptoethanol.
-
Purification: Remove excess reagent and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Characterization: Analyze the resulting conjugate by methods such as UV-Vis spectroscopy, mass spectrometry (MS), and SDS-PAGE to determine the degree of labeling and purity.
Specific Protocol: Disulfide Bridging with Dibromothis compound
This protocol is a generalized representation based on described methods.[9]
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of an antibody (e.g., IgG1) using a controlled amount of TCEP at 37°C for 1-2 hours.
-
Reagent Addition: Add a solution of the dibromothis compound-linker-payload in a suitable solvent (e.g., DMSO) to the reduced antibody solution. A typical molar excess is 5-10 fold per antibody.
-
Conjugation: Incubate the reaction at room temperature for 1-4 hours.
-
Quenching and Purification: Quench the reaction with N-acetylcysteine and purify the resulting antibody-drug conjugate using SEC.
-
Analysis: Characterize the conjugate by Hydrophobic Interaction Chromatography (HIC) to assess homogeneity and by MS to confirm the molecular weight.
Visualizing the Chemistries
Caption: Reaction pathways of traditional this compound conjugation.
Caption: Overview of stable bond formation with this compound alternatives.
Conclusion
The field of cysteine-specific modification has moved far beyond its reliance on traditional maleimides. The development of next-generation maleimides, perfluoroaryl reagents, and various "click-like" chemistries offers researchers a robust and versatile toolkit to create highly stable and homogeneous bioconjugates. The choice of reagent will ultimately depend on the specific application, considering factors such as desired stability, reaction kinetics, and the nature of the biomolecule and payload. By understanding the advantages and limitations of each alternative, scientists and drug developers can select the optimal chemistry to advance their research and therapeutic programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Tunable degradation of this compound-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalysis of imido-group hydrolysis in a this compound conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Expanding the scope of Next Generation Maleimides for Antibody Conjugation - UCL Discovery [discovery.ucl.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A perfluoroaryl-cysteine S(N)Ar chemistry approach to unprotected peptide stapling. | Semantic Scholar [semanticscholar.org]
- 12. pentelutelabmit.com [pentelutelabmit.com]
- 13. lifetein.com [lifetein.com]
- 14. A Perfluoroaryl-Cysteine SNAr Chemistry Approach to Unprotected Peptide Stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pentelutelabmit.com [pentelutelabmit.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Reactivity and kinetics of vinyl sulfone-functionalized self-assembled monolayers for bioactive ligand immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Vinyl sulfone building blocks in covalently reversible reactions with thiols - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ00368G [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. Stoichiometric and irreversible cysteine-selective protein modification using carbonylacrylic reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 30. chinesechemsoc.org [chinesechemsoc.org]
- 31. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to this compound-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 33. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Thiol-Reactive Chemistries: Quantifying Maleimide Labeling Efficiency
For researchers, scientists, and drug development professionals, the covalent labeling of biomolecules is a cornerstone of innovation. Among the various bioconjugation techniques, maleimide chemistry has long been a favored method for its high selectivity towards thiol groups found in cysteine residues. This guide provides a comprehensive and objective comparison of this compound labeling with alternative methods, supported by quantitative data and detailed experimental protocols to aid in the selection of the optimal strategy for your research needs.
Maleimides react with the sulfhydryl groups of cysteine residues via a Michael addition reaction to form a stable thioether bond.[1] This reaction is highly efficient and proceeds rapidly under physiological conditions (pH 6.5-7.5), making it a popular choice for creating antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and other protein conjugates.[2][3] However, the stability of the resulting thioether linkage can be a concern in certain applications, particularly in vivo where the bond can undergo a retro-Michael reaction, leading to dissociation of the conjugate.[4] This has prompted the development of alternative thiol-reactive chemistries.
Comparing the Alternatives: A Quantitative Look at Performance
The selection of a bioconjugation strategy depends on a balance of factors including reaction efficiency, speed, and the stability of the final conjugate. While maleimides offer rapid and efficient labeling, next-generation reagents have been developed to address the stability limitations of the this compound-thiol adduct.
| Linker Type | Bond Formed | Reaction Time | Conjugation Yield | Stability in Plasma | Key Features |
| N-Alkyl this compound | Thioether | < 1 hour | High (>90%) | Moderate | Fast reaction kinetics, but susceptible to retro-Michael reaction and hydrolysis.[4][5] |
| N-Aryl this compound | Thioether | < 1 hour | High (>90%) | High | Faster reaction than N-alkyl maleimides; the resulting thio-succinimide ring undergoes faster hydrolysis to a more stable, ring-opened structure that prevents the retro-Michael reaction.[6] |
| Vinyl Sulfone | Thioether | 2-4 hours | High (>90%) | High | Forms a stable, irreversible thioether bond; generally has a slower reaction rate than maleimides.[5] |
| Haloacetamide (e.g., Iodoacetamide) | Thioether | Variable | Variable | High | Forms a stable thioether bond, but can exhibit lower selectivity for thiols compared to maleimides, with potential for reaction with other nucleophilic residues like histidine.[7] |
| Julia-Kocienski-like Reagents (e.g., Methylsulfonyl Phenyloxadiazole) | Thioether | Variable | High | Very High | Forms a highly stable thioether bond with superior stability in human plasma compared to this compound conjugates.[4][8] |
Experimental Protocols: A Guide to Implementation
Accurate and reproducible quantification of labeling efficiency is critical for the development of robust bioconjugates. Below are detailed protocols for a standard this compound labeling reaction and the subsequent determination of the Degree of Labeling (DOL).
Protocol 1: Thiol-Maleimide Conjugation
This protocol outlines the general steps for conjugating a thiol-containing protein with a this compound-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
This compound-functionalized molecule (10 mM stock in a suitable solvent like DMSO or DMF)
-
Conjugation Buffer: pH 7.0-7.5 (e.g., phosphate-buffered saline (PBS), HEPES, Tris)
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent (optional): Free thiol (e.g., N-acetyl cysteine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in the conjugation buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[9][10] It is crucial to use a degassed buffer to prevent re-oxidation of the thiols.[11]
-
Conjugation Reaction: Add the this compound stock solution to the protein solution. A typical starting point is a 10- to 20-fold molar excess of the this compound reagent over the protein.[10][12]
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, protected from light if using a fluorescent this compound.[10]
-
Quenching (Optional): To stop the reaction, a 10-fold molar excess of a free thiol can be added to quench any unreacted this compound groups.
-
Purification: Remove excess, unreacted this compound and other small molecules by size-exclusion chromatography or dialysis.[9]
-
Characterization: Determine the Degree of Labeling (DOL) by UV-Vis spectrophotometry or mass spectrometry.[1][12]
Protocol 2: Spectrophotometric Determination of Degree of Labeling (DOL)
The DOL, which represents the average number of labels per protein molecule, can be determined using UV-Vis spectrophotometry.[9][13]
Procedure:
-
Measure Absorbance: After purification, dilute the bioconjugate solution to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically below 2.0).[13] Measure the absorbance of the conjugate at two wavelengths:
-
280 nm (for the protein)
-
The maximum absorbance wavelength (λmax) of the conjugated molecule (e.g., the dye).
-
-
Calculate Protein Concentration: The protein concentration can be calculated using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.[12][13]
Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
Where:
-
A280 is the absorbance of the conjugate at 280 nm.
-
Amax is the absorbance of the conjugate at the λmax of the label.
-
CF is the correction factor (A280 of the free label / Amax of the free label).
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate Label Concentration:
Label Concentration (M) = Amax / εlabel
Where:
-
εlabel is the molar extinction coefficient of the label at its λmax.
-
-
Calculate DOL:
DOL = Label Concentration (M) / Protein Concentration (M)
Visualizing Workflows and Signaling Pathways
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for this compound conjugation and a key signaling pathway where such conjugates are employed.
Fluorescently labeled proteins are invaluable tools for studying cellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical cascade that regulates cell proliferation, differentiation, and survival, and is often studied using fluorescently tagged components.[14]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 4. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to this compound-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid, stable, chemoselective labeling of thiols with Julia-Kocieński-like reagents: a serum-stable alternative to this compound-based protein conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. Conjugation Protocol for this compound Dyes | Tocris Bioscience [tocris.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Thiol-Maleimide Linkage: A Comparative Guide to Stability
For researchers, scientists, and drug development professionals, the covalent modification of sulfhydryl groups on proteins and peptides is a fundamental technique in bioconjugation. Maleimide-based crosslinkers have long been a popular choice for their high reactivity and specificity towards thiols. However, the stability of the resulting thioether linkage is a critical consideration, particularly for in vivo applications such as antibody-drug conjugates (ADCs), where premature cleavage can compromise efficacy and lead to off-target toxicity.[1][2] This guide provides an objective comparison of the stability of various this compound-based crosslinkers, supported by experimental data, and offers detailed protocols for key stability assays.
The Challenge of this compound-Thiol Adduct Instability
The reaction between a this compound and a thiol proceeds via a Michael addition to form a succinimidyl thioether. While this reaction is efficient, the resulting conjugate is susceptible to two competing degradation pathways under physiological conditions:
-
Retro-Michael Reaction: This is the reverse of the initial conjugation, where the thioether bond breaks, leading to deconjugation. This process is often accelerated by the presence of other thiols, such as glutathione, which is abundant in the plasma.[1][3]
-
Hydrolysis: The succinimide ring of the this compound can undergo hydrolysis to form a stable, ring-opened maleamic acid thioether. This ring-opened form is resistant to the retro-Michael reaction, thus stabilizing the conjugate.[4][5]
The stability of a this compound-based conjugate is therefore a race between these two competing reactions. Traditional N-alkyl maleimides often exhibit slow hydrolysis rates, making them prone to deconjugation in vivo.[6][7] This has spurred the development of next-generation maleimides with enhanced stability profiles.
Quantitative Comparison of this compound Crosslinker Stability
The stability of different this compound-based crosslinkers can be quantitatively assessed by measuring the half-life (t½) of the this compound reagent itself (hydrolytic stability before conjugation), the half-life of the thiosuccinimide ring hydrolysis (stabilization), and the rate of deconjugation in the presence of competing thiols (instability).
| This compound Type | Parameter | Value | Conditions | Reference |
| Conventional Maleimides | ||||
| N-Alkyl this compound | Thiosuccinimide Hydrolysis t½ | 27 hours | pH 7.4, 37°C | [6] |
| N-Alkyl this compound | Deconjugation (7 days) | 35-67% | Thiol-containing buffer/serum, 37°C | [7] |
| N-Ethylthis compound Adduct | Conversion t½ (Thiol Exchange) | 20-80 hours | In presence of glutathione | [3][8] |
| Next-Generation Maleimides | ||||
| N-Aryl this compound | Thiosuccinimide Hydrolysis t½ | 1.5 hours | pH 7.4, 37°C | [6] |
| N-Fluorophenyl this compound | Thiosuccinimide Hydrolysis t½ | 0.7 hours | pH 7.4, 37°C | [6] |
| N-Aryl this compound | Deconjugation (7 days) | <20% | Thiol-containing buffer/serum, 37°C | [7] |
| Self-Hydrolyzing this compound (DPR-based) | Thiosuccinimide Hydrolysis t½ | 2.0-2.6 hours | - | [6] |
| Dibromothis compound | This compound Hydrolysis t½ | 17.9 minutes | pH 7.4 | [9] |
| Diiodothis compound | This compound Hydrolysis t½ | ~48 minutes (2.7x slower than DBM) | pH 7.4 | [10] |
Experimental Protocols
Protocol 1: Assessment of Retro-Michael Reaction and Thiol Exchange
This protocol is designed to evaluate the stability of a this compound conjugate in the presence of a competing thiol, simulating physiological conditions.
Materials:
-
This compound-conjugated protein of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system
-
Incubator at 37°C
-
Quenching solution (e.g., 0.1% formic acid in acetonitrile)
Procedure:
-
Prepare a stock solution of the this compound conjugate in a suitable buffer.
-
Dilute the conjugate to a final concentration of 50 µM in PBS (pH 7.4).
-
Add GSH to the conjugate solution to a final concentration of 5 mM.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of the quenching solution.
-
Analyze the samples by HPLC-MS to separate and quantify the intact conjugate, the deconjugated protein, and any thiol exchange products (e.g., GSH-adduct).
-
Plot the percentage of intact conjugate remaining over time to determine the degradation kinetics and half-life.[11]
Protocol 2: Thiosuccinimide Ring Hydrolysis Assay
This protocol measures the rate of the stabilizing hydrolysis of the thiosuccinimide ring.
Materials:
-
This compound-conjugated protein of interest
-
Phosphate buffers at various pH values (e.g., 6.0, 7.4, 8.5)
-
HPLC-MS system
-
Incubator at 37°C
Procedure:
-
Prepare separate solutions of the conjugate at a final concentration of 50 µM in each of the different pH phosphate buffers.
-
Incubate the solutions at 37°C.
-
At various time points, withdraw aliquots and analyze by HPLC-MS.
-
Monitor the disappearance of the peak corresponding to the intact (unhydrolyzed) conjugate and the appearance of the peak(s) corresponding to the hydrolyzed, ring-opened product (note: hydrolysis results in a mass increase of 18 Da).[5]
-
Calculate the rate of hydrolysis at each pH by plotting the concentration of the unhydrolyzed conjugate over time.[11]
Protocol 3: General this compound Labeling of a Protein
This protocol provides a general procedure for conjugating a this compound-functionalized molecule to a protein.
Materials:
-
Protein with available thiol groups (or to be reduced)
-
This compound-functionalized molecule (e.g., linker-payload)
-
Conjugation buffer: PBS, pH 6.5-7.5, degassed
-
Reducing agent (if needed): Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer. If disulfide reduction is necessary, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Conjugation: Add the this compound-functionalized molecule to the protein solution at a 5- to 20-fold molar excess.
-
Reaction: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess unreacted this compound reagent by size-exclusion chromatography or dialysis.
-
Characterization: Analyze the conjugate by SDS-PAGE and LC-MS to determine the degree of labeling and purity.
Visualizing Reaction Pathways and Workflows
Caption: Competing pathways of this compound-thiol adducts.
Caption: Experimental workflow for assessing conjugate stability.
Conclusion
The stability of the this compound-thiol linkage is a critical parameter in the design of bioconjugates. While conventional N-alkyl maleimides are prone to instability through the retro-Michael reaction, a variety of next-generation maleimides have been developed to address this limitation. These advanced linkers, which include N-aryl maleimides, self-hydrolyzing maleimides, and dihalomaleimides, promote the rapid hydrolysis of the thiosuccinimide ring to form a stable, ring-opened structure. The choice of the appropriate this compound crosslinker should be guided by the specific application and the required in vivo stability. For therapeutic applications, particularly in the field of ADCs, the use of these more stable next-generation maleimides is highly recommended to ensure conjugate integrity and minimize off-target effects. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different this compound-based crosslinkers.
References
- 1. Evaluation of Substituted N-Aryl this compound and Acrylamides for Bioconjugation | MDPI [mdpi.com]
- 2. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tunable degradation of this compound-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Maleimide Derivatives in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinetic reactivity of various maleimide derivatives with thiol-containing compounds, a cornerstone reaction in the field of bioconjugation. Understanding the nuances of these reaction kinetics is critical for the development of stable and effective antibody-drug conjugates (ADCs), protein labeling, and other targeted therapeutic and diagnostic agents. This document summarizes key quantitative data, details experimental protocols for kinetic analysis, and provides visual representations of the underlying chemical processes.
Introduction to this compound-Thiol Chemistry
The reaction between a this compound and a thiol proceeds via a Michael addition, forming a stable covalent thioether bond. This reaction is highly valued for its specificity towards thiols, particularly the side chain of cysteine residues in proteins, under mild physiological conditions (pH 6.5-7.5).[1] At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[1] However, the reactivity of the this compound can be significantly influenced by the nature of the substituent on the this compound nitrogen, as well as by reaction conditions such as pH and solvent. A critical competing reaction is the hydrolysis of the this compound ring to a non-reactive maleamic acid, which can impact conjugation efficiency.
Comparative Kinetic Data of this compound Derivatives
The reactivity of this compound derivatives is a key consideration in the design of bioconjugates. The tables below summarize kinetic data for the reaction of various maleimides with thiols and their propensity for hydrolysis. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions. Therefore, the conditions under which the data were obtained are provided for context.
Table 1: Reaction Kinetics of this compound Derivatives with Thiols
| This compound Derivative | Thiol | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | pH | Temperature (°C) | Solvent | Reference |
| N-ethylthis compound (NEM) | L-cysteine | Reaction completes in < 2 min | Neutral | Room Temp | Aqueous | [2] |
| N-phenylthis compound (NPM) | Thiophenol | ~2.5 times faster than N-alkyl derivatives | 7.4 | Not Specified | Not Specified | [3] |
| N-aminoethyl this compound (NAEM) | 4-mercaptophenylacetic acid | Half-life of conversion: 3.6 h (in presence of glutathione) | 7.4 | 37 | Phosphate Buffer | [4] |
| This compound-PEG | L-cysteine | Reaction completes in < 2 min | Not Specified | Room Temp | Aqueous | [5] |
| 2,3-diiodothis compound derivative | Glutathione | Rapid reaction, completed in 30 min | Not Specified | Not Specified | PBS | [6] |
Table 2: Hydrolysis Half-lives of N-Substituted Maleimides
| This compound Derivative | pH | Temperature (°C) | Half-life (t₁₂) | Reference |
| N-phenylthis compound | 7.4 | 37 | ~55 min | [7] |
| N-(p-fluorophenyl)this compound | 7.4 | 37 | 28 min | [7] |
| N-alkyl this compound | 7.4 | 37 | ~27 h (post-conjugation) | [7] |
| This compound with proximal amino group | 7.4 | 22 | ~25 min | [7] |
| 8-arm-PEG10k-maleimide | 7.4 | 37 | Rate constant: 6.55 x 10⁻⁵ s⁻¹ | [8] |
| 8-arm-PEG10k-maleimide | 5.5 | 37 | Extremely slow hydrolysis | [8] |
Experimental Protocols for Kinetic Studies
Accurate and reproducible kinetic data are essential for comparing the reactivity of different this compound derivatives. Below are detailed methodologies for key experiments.
General Protocol for this compound-Thiol Conjugation
This protocol outlines a general procedure for the labeling of a thiol-containing protein with a this compound-functionalized molecule.[9]
-
Preparation of Protein Solution: Dissolve the thiol-containing protein in a degassed buffer at a pH between 7.0 and 7.5 (e.g., 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES) to a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by adding a 10-100 fold molar excess of a reducing agent like TCEP and incubating for 20-30 minutes at room temperature.[10]
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of the this compound derivative in an anhydrous organic solvent such as DMSO or DMF.
-
Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve a desired molar ratio (a 10-20 fold molar excess of this compound is a common starting point).[9] The reaction is typically carried out at room temperature for 2 hours or at 4°C overnight.
-
Purification: Remove excess, unreacted this compound using size exclusion chromatography (e.g., a desalting column) or dialysis.[10]
Kinetic Analysis using High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique to monitor the progress of the conjugation reaction by separating and quantifying the reactants and the product over time.[9]
-
Reaction Setup: Initiate the conjugation reaction as described in section 3.1. At specific time points, withdraw aliquots of the reaction mixture and quench the reaction, for example, by adding an excess of a thiol-containing compound or by acidification (e.g., with 0.1% TFA).
-
HPLC Analysis:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the components. A typical gradient might be 5% to 95% B over 30 minutes.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins and a specific wavelength for the this compound or the conjugate if they possess a chromophore).
-
-
Data Analysis: The concentrations of the unreacted this compound, the thiol-containing molecule, and the conjugate are determined by integrating the areas of their respective peaks in the chromatogram. Plotting the concentration of the product over time allows for the determination of the reaction rate and the rate constant.
Kinetic Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy
Real-time ¹H NMR spectroscopy can be used to monitor the disappearance of the vinyl protons of the this compound ring, providing a direct measure of the reaction progress.[11][12]
-
Sample Preparation: The reaction is carried out directly in an NMR tube. The reactants are mixed in a suitable deuterated solvent.
-
NMR Data Acquisition: A series of ¹H NMR spectra are acquired over time. The disappearance of the characteristic singlet peak of the this compound protons (typically around 6.8 ppm) is monitored.[13]
-
Data Analysis: The integral of the this compound proton peak is used to determine its concentration at each time point. This data is then used to calculate the reaction rate.
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental procedures involved in the study of this compound reactivity.
Caption: The Michael addition reaction of a this compound with a thiol to form a stable thioether bond.
Caption: The competing hydrolysis reaction of a this compound to form an inactive maleamic acid.
Caption: A generalized workflow for determining the kinetics of this compound-thiol reactions.
References
- 1. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kinampark.com [kinampark.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics study of degradation of this compound-thiol conjugates in reducing environments [udspace.udel.edu]
- 5. researchgate.net [researchgate.net]
- 6. This compound functionalized polycaprolactone micelles for glutathione quenching and doxorubicin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. resources.tocris.com [resources.tocris.com]
- 11. researchgate.net [researchgate.net]
- 12. imserc.northwestern.edu [imserc.northwestern.edu]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Stability of Maleimide-Linked ADCs
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the stability of the linker connecting the antibody to the cytotoxic payload. An ideal linker must remain stable in systemic circulation to prevent premature drug release, which can lead to off-target toxicity and a diminished therapeutic window, while ensuring efficient payload release at the tumor site.[1][2] Maleimide-thiol chemistry has been a cornerstone for ADC development due to its efficiency and specificity for cysteine residues.[3] However, the resulting thiosuccinimide linkage is susceptible to instability in vivo, a challenge that has driven the development of next-generation linker technologies.[3][4][5]
This guide provides an objective comparison of this compound-linked ADCs with alternative technologies, supported by experimental data, and details the protocols for evaluating their in vivo stability.
The Challenge: The Instability of the Thiosuccinimide Linkage
The primary mechanism of instability for conventional this compound-based ADCs is a retro-Michael reaction.[6] This chemical process reverses the initial conjugation, leading to the deconjugation of the drug-linker from the antibody. The released this compound-containing payload can then react with other thiol-containing molecules in the plasma, most notably albumin, the most abundant protein in the blood.[7][8] This transfer of the payload to circulating proteins leads to uncontrolled systemic toxicity and a reduction in the amount of active ADC reaching the tumor, thereby compromising its efficacy.[8][9]
Caption: Mechanism of this compound linker instability in vivo.
Comparative Analysis of Linker Technologies
The challenges associated with this compound linkers have spurred innovation, leading to technologies with improved stability profiles. The choice of linker is a critical design consideration that directly impacts an ADC's pharmacokinetic properties, therapeutic index, and overall performance.[1]
Table 1: Comparison of Common Linker Chemistries
| Feature | Conventional this compound | Stabilized this compound | Sulfone Linker | Disulfide Linker (SPDP) |
| Bond Type | Thioether (Thiosuccinimide) | Hydrolyzed Thioether | Thioether | Disulfide |
| Cleavage Mechanism | Non-cleavable bond, but prone to retro-Michael reaction leading to premature release.[10] | Stabilized by hydrolysis of the succinimide ring to a maleamic acid form.[6][11] | Stable, non-cleavable thioether bond.[12] | Reduction-sensitive; cleaved by high intracellular glutathione concentrations.[10] |
| Stability in Circulation | Prone to instability and payload exchange with plasma proteins like albumin.[8][10] | High stability; resistant to retro-Michael reaction after hydrolysis.[3][11] | High stability in human plasma.[12] | Generally stable in the oxidizing environment of the bloodstream.[10] |
| Key Advantages | Simple, efficient, and well-established conjugation chemistry.[3] | Significantly enhanced in vivo stability, leading to improved efficacy and safety.[11][13] | Forms a very stable covalent linkage, avoiding thiol exchange reactions.[12] | Enables targeted, environment-sensitive payload release inside tumor cells.[10] |
| Key Disadvantages | Potential for off-target toxicity and reduced therapeutic index due to payload loss.[3][14] | May require additional post-conjugation processing steps or specialized reagents.[6][15] | Newer chemistry with less extensive clinical validation compared to maleimides. | Can still exhibit some instability and exchange in circulation. |
Quantitative Stability Data
Experimental studies comparing different linker strategies consistently demonstrate the superior stability of next-generation technologies over conventional this compound linkers.
Table 2: Comparative Plasma Stability Data
| Linker Technology | ADC Model System | Incubation Conditions | Payload Loss | Reference |
| Conventional this compound | Cysteine-linked ADC | Rat Serum, 37°C | ~50% loss over several days | [14] |
| Conventional this compound | mil40-12c' (anti-HER2) | Albumin Solution, 37°C, 14 days | 13.3% | [16] |
| Maleamic Methyl Ester | mil40-12c (anti-HER2) | Albumin Solution, 37°C, 14 days | 3.8% | [16] |
| Sulfone Linker | Trastuzumab-Fc-S396C | Human Plasma | Significantly more stable than the corresponding this compound conjugate. | [12] |
| Hydrolyzed this compound | ThioMab ADC | Human Plasma, 37°C, 7 days | ~5% DAR loss | [11] |
| Unhydrolyzed this compound | ThioMab ADC | Human Plasma, 37°C, 7 days | ~20% DAR loss | [11] |
Strategies to Enhance this compound Linker Stability
A primary strategy to overcome the instability of the thiosuccinimide adduct is to promote its hydrolysis. The resulting ring-opened maleamic acid form is stable and not susceptible to the retro-Michael reaction, effectively "locking" the payload to the antibody.[3][6][11]
-
Post-conjugation Hydrolysis : Incubating the ADC at a slightly alkaline pH (e.g., pH 8.5-9.0) after conjugation can accelerate the hydrolysis of the succinimide ring.[6][11] This method, while effective, must be carefully optimized to avoid potential damage to the antibody.[6]
-
Self-Hydrolyzing Maleimides : These are next-generation reagents engineered with substituents that act as intramolecular catalysts.[3] For example, incorporating a basic amino group adjacent to the this compound can significantly speed up the ring-opening hydrolysis at physiological pH, leading to a more stable ADC without harsh post-processing.[6][13]
-
Next-Generation Maleimides (NGMs) : Reagents such as dibromomaleimides can be used to re-bridge the interchain disulfide bonds of an antibody, creating a stable, covalent linkage and a more homogeneous ADC product.[5][6]
Caption: Stabilization of this compound-ADCs via thiosuccinimide ring hydrolysis.
Experimental Protocols for Evaluating ADC Stability
Assessing the stability of an ADC in a biologically relevant matrix is crucial for predicting its in vivo behavior. The following are generalized protocols for key stability-indicating assays.
Experimental Workflow Overview
The evaluation of ADC stability involves a multi-faceted approach, combining in vitro plasma incubation with in vivo pharmacokinetic studies, followed by analysis using a suite of bioanalytical techniques to quantify the different ADC-related species.[17][18]
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. veranova.com [veranova.com]
- 3. Strengthening this compound-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 4. Development of next generation of linkers for antibody-drug conjugates (ADCs) - American Chemical Society [acs.digitellinc.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 18. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Battle of Bioorthogonal Chemistries: Maleimide vs. Click Reactions
In the landscape of bioconjugation, the precise and efficient linking of molecules is paramount for advancing research, diagnostics, and therapeutics. For decades, maleimide-thiol chemistry has been a workhorse for attaching probes, drugs, and polymers to proteins and other biomolecules. However, the rise of "click chemistry" has introduced a powerful suite of alternative reactions, offering distinct advantages in various applications. This guide provides a comparative analysis of this compound chemistry against prominent click chemistry reactions—namely the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Inverse-Electron-Demand Diels-Alder (iEDDA)—supported by experimental data to inform the selection of the optimal conjugation strategy.
Performance Comparison at a Glance
The choice of a bioconjugation method hinges on a balance of factors including reaction speed, efficiency, biocompatibility, and the stability of the resulting linkage. The following tables summarize the key quantitative performance metrics of this compound chemistry and its click chemistry counterparts.
Table 1: Reaction Kinetics and Conditions
| Reaction | Typical Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Temperature (°C) | pH Range | Catalyst Required |
| This compound-Thiol | This compound + Thiol | ~10² - 10³ | Room Temp | 6.5 - 7.5 | No |
| CuAAC | Terminal Alkyne + Azide | 10⁴ - 10⁵ | Room Temp | 4 - 12 | Yes (Copper(I)) |
| SPAAC | Strained Alkyne (e.g., DBCO) + Azide | ~10⁻¹ - 1 | Room Temp - 37 | Physiological | No |
| iEDDA | Tetrazine + Strained Alkene (e.g., TCO) | 10³ - 10⁶ | Room Temp - 37 | Physiological | No |
Table 2: Linkage Stability and Biocompatibility
| Reaction | Resulting Linkage | Stability | Key Considerations |
| This compound-Thiol | Thioether (Thiosuccinimide) | Moderate | Susceptible to retro-Michael addition (thiol exchange) and hydrolysis, especially at higher pH.[1][2][3][4][5] |
| CuAAC | 1,2,3-Triazole | High | Highly stable covalent bond.[6] The copper catalyst can be toxic to cells, limiting in vivo applications.[7] |
| SPAAC | 1,2,3-Triazole | High | Forms a very stable triazole ring.[8] Generally considered highly biocompatible due to the absence of a metal catalyst.[9] |
| iEDDA | Dihydropyridazine | High | Forms a stable covalent bond with the release of N₂ gas.[10] Excellent biocompatibility and extremely fast kinetics make it ideal for in vivo studies.[7][10] |
Reaction Mechanisms and Workflows
Visualizing the chemical transformations and experimental processes is crucial for understanding the nuances of each technique.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound-thiol adducts stabilized through stretching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound–thiol adducts stabilized through stretching | Semantic Scholar [semanticscholar.org]
- 6. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 8. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 10. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Maleimide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols for reactive chemical compounds is paramount. Maleimide and its derivatives are widely used reagents in bioconjugation and other applications; however, they are also classified as hazardous materials requiring careful handling and disposal.[1] This guide provides essential, step-by-step procedures for the safe disposal of this compound-containing waste, ensuring the safety of laboratory personnel and environmental compliance.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to handle this compound compounds with appropriate care in a designated laboratory area.
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.[2]
Ventilation: Handle solid this compound and its solutions in a well-ventilated area or a chemical fume hood to prevent the inhalation of dust or aerosols.[3]
Storage of Unused Product: Unused this compound products should be stored at their recommended temperature, which is often -20°C, in a desiccated, dark environment to maintain stability.[4] Ensure containers are tightly sealed when not in use.[2]
Step-by-Step Disposal Protocol
All this compound waste, including pure compounds, solutions, and contaminated materials, must be treated as hazardous chemical waste.[2][3] Disposal must always be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local, state, and federal regulations.[1][5]
Step 1: Waste Segregation
Proper segregation is the critical first step in the safe disposal of this compound waste.[2]
-
Solid Waste:
-
Place unused or expired solid this compound in its original container or a clearly labeled, sealed, chemical-resistant container.[2]
-
Collect all contaminated consumables, such as pipette tips, tubes, gloves, and absorbent paper, in a designated, sealed plastic bag or container.[2] This container must be clearly labeled as "Hazardous Chemical Waste" and specify that it contains this compound-contaminated debris.[2]
-
-
Liquid Waste:
-
Collect unused stock solutions (e.g., in DMSO or DMF) and aqueous solutions containing this compound (including reaction buffers and washes) in a dedicated, leak-proof, and chemical-resistant container.[2]
-
Never mix this compound waste with incompatible chemicals.[2] Always consult your institution's chemical compatibility charts.
-
Step 2: Labeling
Properly label all waste containers. The label must include:
-
The words "Hazardous Waste".[3]
-
The full chemical name(s) of the contents (e.g., "this compound Waste," "ROX this compound, 5-isomer").[2][3]
-
The solvent used (e.g., DMSO, aqueous buffer).[2]
-
An approximate concentration of the hazardous components.[2]
Step 3: Quenching Reactive Maleimides in Liquid Waste (Optional but Recommended)
While not a substitute for proper disposal through EHS, quenching the reactivity of maleimides in liquid waste is a good laboratory practice before collection. This procedure converts the reactive this compound to a more stable thioether.[2]
-
Procedure:
-
Important Note: The quenched solution is still considered hazardous chemical waste and must be disposed of through your institution's EHS department.[2]
Step 4: Storage and Collection
-
Store all hazardous waste containers in a designated, well-ventilated, and clearly marked hazardous waste accumulation area within the laboratory.[2]
-
Ensure all containers are tightly sealed.
-
Schedule a waste pickup with your institution's EHS department. Complete any required hazardous waste disposal forms or tags as per your institutional protocols.[2]
Spill Management:
In the event of a spill, immediately cordon off the area.[3] For minor spills, use appropriate personal protective equipment and clean up the spill with absorbent materials.[1] Place all cleanup materials in a sealed container and label it as hazardous waste.[1] For major spills, evacuate the area and alert emergency responders.[1]
Quantitative Data Summary
| Parameter | Value/Range | Application | Source(s) |
| Storage Temperature (Unused Product) | -20°C | Maintaining stability of this compound reagents. | [2][4] |
| Reaction pH for Conjugation | 6.5 - 7.5 | Optimal pH for thiol-maleimide reactions. | [4] |
| Quenching Reaction Time | ≥ 2 hours | To ensure complete reaction of this compound with a thiol-containing compound. | [2] |
| Liquid Waste Container Capacity | Do not exceed 90% full | To prevent spills and allow for expansion. | [3] |
This compound Disposal Workflow
Caption: A workflow diagram illustrating the decision-making and operational steps for the proper disposal of this compound waste.
References
Essential Safety and Logistics for Handling Maleimide
This guide provides comprehensive safety protocols and logistical plans for researchers, scientists, and drug development professionals working with maleimide and its derivatives. Adherence to these procedures is critical for ensuring personal safety and maintaining a compliant laboratory environment. This compound is a hazardous chemical that is toxic if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[1][2][3]
Hazard Summary
Proper handling of this compound requires a thorough understanding of its potential hazards.
| Hazard Type | Description |
| Acute Oral Toxicity | Toxic if swallowed.[1][3][4][5] Animal studies indicate that ingestion of small quantities can be fatal or cause serious health damage.[1] |
| Skin Corrosion/Irritation | Causes severe chemical burns upon direct contact.[1][2][3] Skin contact may also lead to systemic effects following absorption.[1] |
| Serious Eye Damage | Causes serious and potentially irreversible eye damage upon direct contact.[1][2][3] Vapors and mists can also be extremely irritating.[1] |
| Skin Sensitization | May cause an allergic skin reaction (contact dermatitis) upon exposure.[1][2][3][4] |
| Respiratory Irritation | Inhalation of dust or aerosols can irritate the respiratory tract and may lead to lung damage.[1] |
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory to prevent exposure. The following equipment must be worn at all times when handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant gloves (e.g., nitrile or neoprene).[6] Consider double-gloving.[7] For prolonged contact, use gloves with a breakthrough time greater than 240 minutes.[1] | To prevent skin contact and absorption.[7][8] |
| Eye Protection | Chemical safety goggles and a full-face shield.[1][4][8][9] | To protect eyes from dust, splashes, and vapors.[7] |
| Respiratory Protection | A NIOSH-approved particulate dust filter respirator.[1][8] Use in a chemical fume hood or well-ventilated area.[6] | To prevent inhalation of hazardous dust or aerosols.[7] |
| Lab Coat/Gown | A lab coat or a disposable, solid-front, back-closing gown made of low-permeability fabric.[1][6][7] | To protect skin and personal clothing from contamination.[7][8] |
| Additional Protection | PVC apron and shoe covers may be necessary depending on the scale of work.[1][7] | Provides an additional layer of protection against spills and contamination.[7] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[6]
-
Ventilation: Ensure the work area is well-ventilated.[6][8] Facilities should be equipped with an eyewash station and a safety shower.[4]
-
De-gassing Buffers: For conjugation reactions, buffers (e.g., PBS, Tris, HEPES at pH 7-7.5) should be de-gassed to prevent oxidation of thiol groups.[10][11]
-
Gather Materials: Assemble all necessary equipment and reagents before starting work to minimize movement in and out of the designated area.
2. Handling Solid this compound:
-
Avoid Dust Generation: Handle solid this compound carefully to avoid creating dust.[1][8]
-
Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.
-
Solubilization: Dissolve solid this compound in an appropriate anhydrous solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before use.[6][10][11][12]
3. Handling this compound Solutions:
-
Solution Stability: this compound is susceptible to hydrolysis in aqueous solutions.[12] Therefore, aqueous solutions should be prepared immediately before use.[13]
-
Storage of Solutions: For longer-term storage, use a dry, water-miscible solvent like DMSO or DMF and store at -20°C.[11][12][13]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4]
4. Post-Handling:
-
Decontamination: Clean all surfaces and equipment that may have come into contact with this compound.
-
PPE Removal: Remove PPE carefully to avoid self-contamination, typically in the order of outer gloves, gown, shoe covers, face shield/goggles, respirator, and inner gloves.[7]
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[1][8]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing.[2][4] Seek immediate medical attention.[14]
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for several minutes.[2][4] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[2][14]
-
Inhalation: Move the individual to fresh air immediately.[2][4] If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[15] Seek immediate medical attention.[2][8]
-
Spills: For minor spills, remove all ignition sources, clean up immediately using dry procedures to avoid generating dust, and place the waste in a suitable, labeled container for disposal.[1] For major spills, evacuate the area and alert emergency responders.[1]
Disposal Plan
All this compound waste must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.[1]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired solid this compound, along with contaminated consumables (e.g., gloves, pipette tips, weigh boats), in a designated, sealed, and clearly labeled hazardous waste container.[6]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and chemical-resistant container.[6] Label the container with "Hazardous Chemical Waste," the chemical name, the solvent used, and the approximate concentration.[6]
-
Incompatible Wastes: Do not mix this compound waste with incompatible chemicals.[6]
2. Quenching (Optional Pre-treatment):
-
To reduce reactivity before collection, excess this compound in solutions can be quenched by adding a thiol-containing compound like mercaptoethanol or glutathione.[6]
-
Allow the mixture to react for at least two hours at room temperature.[6]
-
Note: The quenched solution is still considered hazardous waste and must be disposed of through your institution's Environmental Health and Safety (EHS) department.[6]
3. Storage and Disposal:
-
Store waste containers in a designated, well-ventilated hazardous waste accumulation area.[6]
-
Complete all required hazardous waste disposal forms as per your institutional protocols.[6]
-
Contact a licensed professional waste disposal service for final disposal.[4]
Experimental Protocol: this compound Labeling of a Thiolated Protein
This protocol outlines a general procedure for conjugating a this compound-containing fluorescent dye to a protein with available cysteine residues.
1. Reagent Preparation:
-
Protein Solution: Prepare the protein to be labeled at a concentration of 1-10 mg/mL in a de-gassed buffer (e.g., PBS, Tris, or HEPES) at pH 7.0-7.5.[10][11] Buffers containing thiols (e.g., DTT) must not be used.
-
Disulfide Bond Reduction (if necessary): If the protein's cysteine residues are oxidized (forming disulfide bonds), they must be reduced. Add a 10-100x molar excess of TCEP (tris-carboxyethylphosphine) to the protein solution, flush with an inert gas (e.g., nitrogen or argon), and incubate for 20-30 minutes at room temperature.[11][16]
-
This compound Dye Stock Solution: Prepare a 10 mM stock solution of the this compound dye in anhydrous DMSO or DMF.[11]
2. Conjugation Reaction:
-
Add the this compound dye solution to the protein solution. A starting molar ratio of 10:1 to 20:1 (dye:protein) is recommended, but this should be optimized for each specific protein.[11]
-
Flush the reaction vial with an inert gas, close it tightly, and mix gently.[10][11][16]
-
Incubate the reaction, protected from light, for 2 hours at room temperature or overnight at 4°C.[10][11]
3. Purification:
-
Remove the excess, unreacted dye from the labeled protein conjugate.
-
Purification can be achieved using methods such as gel filtration (e.g., Sephadex G-25 column), dialysis, High-Performance Liquid Chromatography (HPLC), or Fast Protein Liquid Chromatography (FPLC).[10][16]
4. Storage:
-
The purified conjugate solution should ideally be used immediately.[11]
-
For short-term storage, keep the solution at 2-8°C, protected from light, for up to one week.[11]
-
For longer-term storage, consider adding a stabilizer like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01-0.03%), and store at -20°C.[11]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | C4H3NO2 | CID 10935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. warwick.ac.uk [warwick.ac.uk]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Conjugation Protocol for this compound Dyes | Tocris Bioscience [tocris.com]
- 12. benchchem.com [benchchem.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. echemi.com [echemi.com]
- 16. lifetein.com [lifetein.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
